Homoanserine
Description
Properties
IUPAC Name |
(2S)-2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBKNURIXGGFCX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homoanserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20314-38-9 | |
| Record name | N-(4-Amino-1-oxobutyl)-3-methyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20314-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoanserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Historical Context of Homoanserine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, historical context, and biochemical characteristics of homoanserine (β-alanyl-1-methyl-L-histidine). It is intended for researchers, scientists, and professionals in drug development who are interested in the class of imidazole dipeptides. The guide details the initial isolation and characterization of this compound, presenting historical and contemporary quantitative data in structured tables. Detailed experimental protocols from the period of its discovery are provided, alongside modern analytical techniques. Furthermore, this document elucidates the known metabolic and potential signaling pathways of this compound, visualized through Graphviz diagrams to facilitate understanding of the complex biochemical relationships.
Introduction: The Expanding World of Imidazole Dipeptides
The early 20th century marked the beginning of research into a novel class of biomolecules: the imidazole dipeptides. This journey began with the discovery of carnosine (β-alanyl-L-histidine) in meat extract by Gulewitsch and Amiradžibi in 1900. For decades, carnosine and its close relative anserine (β-alanyl-3-methyl-L-histidine) were the primary focus of research in this area. These molecules, found in high concentrations in muscle and brain tissues, were investigated for their roles in pH buffering, antioxidant activities, and neurotransmission[1].
The scientific landscape of the 1960s was characterized by a burgeoning interest in the biochemistry of the brain. The "decade of the brain" was yet to come, but the foundations were being laid with the identification of numerous neurotransmitters and neuromodulators[2][3][4][5]. It was within this context of exploring the neurochemical intricacies of the central nervous system that the family of known imidazole dipeptides expanded.
The Discovery of this compound
In 1967, a team of researchers at the University of California, Los Angeles (UCLA), T. Nakajima, F. Wolfgram, and W. G. Clark, reported the isolation of a new imidazole dipeptide from bovine brain[2]. This novel compound was identified as γ-aminobutyryl-1-methyl-L-histidine and was named This compound . This discovery was significant as it introduced a new structural variant to the known imidazole dipeptides, featuring a γ-aminobutyryl (GABA) moiety instead of the β-alanyl group found in carnosine and anserine. The presence of a GABA-containing dipeptide in the brain was of particular interest due to the established role of GABA as the primary inhibitory neurotransmitter in the central nervous system.
The research environment at UCLA in the 1960s was one of significant growth and scientific advancement, with a strong focus on neuroscience and medical research[4][5][6][7][8]. The work of Nakajima, Wolfgram, and Clark was part of a broader effort to identify and characterize novel neuroactive compounds in the brain[2][9].
Quantitative Data on this compound Distribution
Since its discovery, the concentration of this compound has been quantified in various tissues across different species. The initial studies provided foundational data, which has been expanded upon with more sensitive modern analytical techniques.
Table 1: Historical Quantitative Data for Imidazole Dipeptides (circa 1967)
| Compound | Tissue | Species | Concentration | Reference |
| This compound | Brain | Bovine | Data not specified in abstract | [2] |
Note: The original 1967 publication by Nakajima et al. did not provide specific quantitative data in its abstract. Access to the full historical document is required for precise values.
Table 2: Contemporary Quantitative Analysis of this compound in Mouse Tissues
| Tissue | Age of Mouse | Concentration (nmol/g tissue) | Analytical Method | Reference |
| Cerebrum | 1 week | ~1 | LC-MS/MS | [10][11][12] |
| Cerebrum | 10 weeks | ~50 | LC-MS/MS | [10][11][12] |
| Cerebellum | 1 week | ~1 | LC-MS/MS | [10][11][12] |
| Cerebellum | 10 weeks | ~50 | LC-MS/MS | [10][11][12] |
| Muscle | Not Specified | Abundantly present | LC-MS/MS | [10][11][12] |
| Lungs | Not Specified | Abundantly present | LC-MS/MS | [10][11][12] |
Experimental Protocols: From Historical to Modern Methods
The methodologies for isolating and characterizing peptides have evolved significantly since the 1960s. This section details both the historical techniques likely employed in the discovery of this compound and the modern methods used today.
Historical Experimental Protocols (circa 1967)
The initial isolation and characterization of this compound from bovine brain by Nakajima, Wolfgram, and Clark would have involved a multi-step process utilizing the standard biochemical techniques of the era.
4.1.1. Tissue Extraction and Preparation
The process would have begun with the homogenization of bovine brain tissue in a suitable buffer to extract small molecules, followed by centrifugation to remove cellular debris and proteins.
4.1.2. Ion-Exchange Chromatography
Ion-exchange chromatography was a cornerstone of peptide and amino acid separation in the 1960s. A likely protocol would have involved:
-
Column: A column packed with a cation-exchange resin, such as Dowex 50.
-
Sample Loading: The brain extract would be loaded onto the column at an acidic pH to ensure the imidazole and amino groups of the peptides were protonated, facilitating binding to the negatively charged resin.
-
Elution: A gradient of increasing pH or ionic strength (e.g., using pyridine-acetate or ammonium acetate buffers) would be used to selectively elute the bound compounds. Different fractions would be collected for further analysis.
4.1.3. Paper Chromatography
Paper chromatography was a primary method for the separation and identification of amino acids and small peptides.
-
Stationary Phase: A sheet of filter paper (e.g., Whatman No. 1).
-
Mobile Phase: A solvent system, typically a mixture of an organic solvent, water, and an acid or base (e.g., n-butanol:acetic acid:water).
-
Development: The sample would be spotted on the paper, and the solvent would move up the paper by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases.
-
Visualization: As amino acids and peptides are colorless, a visualizing agent such as ninhydrin would be sprayed on the dried chromatogram, which upon heating, reacts with the amino groups to produce a purple color.
4.1.4. High-Voltage Paper Electrophoresis
This technique separates molecules based on their charge at a given pH. It was often used in conjunction with paper chromatography for two-dimensional separations.
-
Apparatus: A high-voltage electrophoresis chamber.
-
Buffer: A buffer of a specific pH would be used to wet the paper.
-
Separation: The sample would be applied to the paper, and a high voltage would be applied, causing charged molecules to migrate towards the oppositely charged electrode.
4.1.5. Structural Elucidation
To determine the structure of the newly isolated peptide, the following steps would have been taken:
-
Acid Hydrolysis: The peptide would be hydrolyzed into its constituent amino acids by heating in 6N HCl.
-
Amino Acid Analysis: The resulting amino acids would be identified by co-chromatography and co-electrophoresis with known amino acid standards.
-
Synthesis: The final confirmation of the structure would involve the chemical synthesis of the proposed dipeptide (γ-aminobutyryl-1-methyl-L-histidine) and a direct comparison of its chromatographic and electrophoretic properties with the natural compound.
Modern Experimental Protocols
Contemporary analysis of this compound and other imidazole dipeptides relies heavily on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Tissues are typically homogenized in a solution containing an internal standard (e.g., a stable isotope-labeled version of the analyte) and deproteinized, often using perchloric acid or organic solvents.
-
Chromatographic Separation:
-
Column: A variety of columns can be used, including mixed-mode columns that provide both reversed-phase and ion-exchange separation mechanisms.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile) with additives like formic acid or ammonium formate is commonly used for elution.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is typically used to generate charged parent ions of the dipeptides.
-
Analysis: A triple quadrupole mass spectrometer is often employed, operating in multiple reaction monitoring (MRM) mode. This involves selecting the parent ion of this compound (m/z 255.1), fragmenting it, and detecting a specific product ion (e.g., m/z 124.1), providing high specificity and sensitivity for quantification[10][11][12].
-
Biochemical Pathways
Biosynthesis of this compound
The biosynthesis of this compound is believed to be catalyzed by carnosine synthase (EC 6.3.2.11) , the same enzyme responsible for the synthesis of carnosine and homocarnosine[12][13][14]. This enzyme facilitates the ATP-dependent ligation of an amino acid (in this case, γ-aminobutyric acid) to a histidine derivative. For this compound, the substrates are γ-aminobutyric acid (GABA) and 1-methyl-L-histidine .
Degradation of this compound
The degradation of imidazole dipeptides is primarily carried out by enzymes known as carnosinases . There are two main isoforms in humans: CN1 (serum carnosinase) and CN2 (cytosolic non-specific dipeptidase)[15][16][17].
-
Carnosinase 1 (CN1): This enzyme is found in serum and the brain and is known to hydrolyze carnosine and homocarnosine. While it can also degrade anserine, it does so at a much slower rate due to the steric hindrance from the methyl group on the imidazole ring[1][10][15][18]. It is plausible that CN1 can also hydrolyze this compound, although likely at a reduced rate compared to carnosine.
-
Carnosinase 2 (CN2): This enzyme has a broader substrate specificity but does not effectively hydrolyze carnosine or homocarnosine at physiological pH[16][17]. Its activity towards this compound has not been extensively studied.
The enzymatic hydrolysis of this compound would yield its constituent amino acids: γ-aminobutyric acid (GABA) and 1-methyl-L-histidine .
Potential Signaling and Physiological Roles
The precise physiological functions of this compound are still under investigation. However, based on its structure and the known roles of related imidazole dipeptides, several potential functions can be postulated:
-
Neurotransmission and Neuromodulation: Given that this compound contains a GABA moiety, it is hypothesized to have a role in the central nervous system. It may act as a neuromodulator, influencing GABAergic neurotransmission, or serve as a storage and transport form of GABA.
-
Antioxidant Activity: Like other imidazole dipeptides, this compound is expected to possess antioxidant properties, capable of scavenging reactive oxygen species and chelating metal ions[1].
-
pH Buffering: The imidazole ring of histidine has a pKa close to physiological pH, making imidazole dipeptides effective intracellular pH buffers.
Currently, there is no definitive evidence of this compound directly binding to and activating specific neuronal receptors in a manner analogous to classical neurotransmitters. Further research is required to elucidate its potential interactions with cellular signaling pathways.
Conclusion and Future Directions
The discovery of this compound in 1967 expanded our understanding of the diversity of imidazole dipeptides in biological systems, particularly within the brain. While significant progress has been made in analytical techniques for its detection and quantification, a comprehensive understanding of its physiological roles remains an active area of research. Future investigations should focus on:
-
Elucidating the specific enzymatic pathways for this compound degradation.
-
Identifying any specific receptors or signaling pathways through which this compound exerts its effects.
-
Further exploring its potential as a neuroprotective and antioxidant agent.
A deeper understanding of the biochemistry and pharmacology of this compound may open new avenues for therapeutic interventions in neurological and other disorders where oxidative stress and altered neurotransmission play a role.
References
- 1. researchgate.net [researchgate.net]
- 2. The Research History of Peptide - Creative Peptides Blog [creative-peptides.com]
- 3. History of key regulatory peptide systems and perspectives for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. History of Neuroscience [faculty.washington.edu]
- 5. Frontiers | Synthetic Peptides as Therapeutic Agents: Lessons Learned From Evolutionary Ancient Peptides and Their Transit Across Blood-Brain Barriers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1,4-methylhistamine, 1,3-diaminopropane and 2,4-diaminobutyric acid in bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnosine synthase - Wikipedia [en.wikipedia.org]
- 15. peerj.com [peerj.com]
- 16. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carnosinases, their substrates and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Endogenous Biosynthesis of Homoanserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoanserine (γ-aminobutyryl-N-π-methyl-L-histidine) is an imidazole-containing dipeptide found endogenously in various mammalian tissues, including the brain, muscle, and lungs.[1] Structurally, it is the N-methylated derivative of homocarnosine (γ-aminobutyryl-L-histidine).[2] Like its related compounds carnosine and anserine, this compound is implicated in a range of physiological functions, including antioxidant defense and neuromodulation.[1][2] Understanding its biosynthetic pathway is critical for elucidating its precise biological roles and for developing therapeutic strategies that modulate its concentration.
This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of this compound, detailing the key enzymes, substrates, and regulatory mechanisms. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development efforts.
The Core Biosynthetic Pathway of this compound
The endogenous synthesis of this compound is a two-step enzymatic process that begins with the formation of its immediate precursor, homocarnosine. This is followed by a specific methylation event.
Step 1: Synthesis of Homocarnosine by Carnosine Synthase 1 (CARNS1)
The first committed step is the ATP-dependent ligation of γ-aminobutyric acid (GABA) and L-histidine to form the dipeptide homocarnosine. This reaction is catalyzed by Carnosine Synthase 1 (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).[3] CARNS1 is a member of the ATP-grasp family of ligases, which characteristically catalyze the formation of a carbon-nitrogen bond coupled with the hydrolysis of ATP to ADP and inorganic phosphate.[3]
The reaction is as follows:
-
γ-Aminobutyric acid (GABA) + L-Histidine + ATP → Homocarnosine + ADP + Pi
While CARNS1 can synthesize homocarnosine, its catalytic efficiency is significantly higher for the synthesis of carnosine (from β-alanine and L-histidine).[4] This substrate preference suggests that the relative availability of GABA versus β-alanine is a key determinant of the local concentration of homocarnosine versus carnosine.
Step 2: Methylation of Homocarnosine by Carnosine N-Methyltransferase (CARNMT1)
The final step in this compound synthesis is the methylation of the imidazole ring of homocarnosine. This reaction is catalyzed by Carnosine N-methyltransferase 1 (CARNMT1) , using S-adenosyl-L-methionine (SAM) as the methyl group donor.[5][6] CARNMT1 specifically transfers a methyl group to the N(π) position (N1) of the histidine residue within the dipeptide, converting homocarnosine into this compound and producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[5][7]
The reaction is as follows:
-
Homocarnosine + S-Adenosyl-L-methionine (SAM) → this compound + S-Adenosyl-L-homocysteine (SAH)
CARNMT1 is known to methylate carnosine to produce anserine and has been shown to also act on other L-histidine-containing dipeptides, including homocarnosine.[5][8]
References
- 1. Distribution and quantitative analysis of this compound and its 2-oxo derivative in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carnosine synthase - Wikipedia [en.wikipedia.org]
- 4. Metabolite Proofreading in Carnosine and Homocarnosine Synthesis: MOLECULAR IDENTIFICATION OF PM20D2 AS β-ALANYL-LYSINE DIPEPTIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Carnosine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. Molecular basis for histidine N1 position-specific methylation by CARNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Homoanserine in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homoanserine (β-alanyl-1-methyl-L-histidine) is an imidazole-containing dipeptide found in the central nervous system (CNS) of various vertebrates. While its precise physiological roles are still under investigation, emerging evidence suggests its involvement in neuroprotection and neuromodulation, largely inferred from the functions of its structural analogs, carnosine and homocarnosine. This technical guide provides a comprehensive overview of the current understanding of this compound's function in the CNS, including its distribution, metabolism, and purported roles. This document also details key experimental protocols for its study and presents visual representations of its metabolic pathway and potential signaling interactions.
Introduction to this compound
This compound is a methylated derivative of carnosine, an abundant dipeptide in excitable tissues like the brain and muscle.[1][2] Its structure, featuring a β-alanine moiety linked to a methylated histidine, confers antioxidant properties.[3] While research on this compound has been less extensive than that on carnosine and homocarnosine, its presence in the brain, particularly in the cerebrum and cerebellum, points to specific functions within the CNS.[4]
Distribution of this compound in the Central Nervous System
Quantitative analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has revealed the distribution of this compound in the mammalian brain. Studies in mice have shown that this compound is predominantly found in the cerebrum and cerebellum.[4] Notably, its concentration increases significantly with age, with levels in 10-week-old mice being approximately 50-fold higher than in 1-week-old mice, suggesting a role in the maturing and adult brain.[4]
Table 1: Concentration of this compound in Mouse Brain Regions [4]
| Brain Region | Age of Mice | Concentration (µg/g tissue) |
| Cerebrum | 1 week | ~0.2 |
| 10 weeks | ~10 | |
| Cerebellum | 1 week | ~0.15 |
| 10 weeks | ~7.5 |
Metabolism of this compound
The metabolic pathway of this compound involves its synthesis from carnosine and its subsequent degradation by specific enzymes.
Synthesis
This compound is synthesized from carnosine through the action of carnosine N-methyltransferase (EC 2.1.1.22) .[5] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of carnosine, forming this compound and S-adenosyl-L-homocysteine (SAH).[5] While the substrate specificity of carnosine N-methyltransferase has been primarily studied with carnosine, it is the key enzyme responsible for this compound production.[5][6]
Degradation
The hydrolysis of this compound is likely carried out by carnosinases , specifically the serum carnosinase CN1 (EC 3.4.13.20) and the cytosolic non-specific dipeptidase CN2 (EC 3.4.13.18) .[1][2] CN1 is known to hydrolyze a range of histidine-containing dipeptides, including carnosine and homocarnosine, and is found in the brain.[1] While the specific activity of carnosinases on this compound is not as well-characterized as on carnosine, it is the presumed pathway for its degradation back to β-alanine and 1-methyl-L-histidine.[3]
Physiological Roles in the Central Nervous System
The precise physiological functions of this compound in the CNS are not yet fully elucidated. However, based on its chemical properties and the known roles of related imidazole dipeptides, several key functions can be hypothesized.
Antioxidant and Neuroprotective Effects
Similar to carnosine, this compound is presumed to possess significant antioxidant properties.[3] The imidazole ring can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative stress, a key pathological mechanism in many neurodegenerative diseases. While direct evidence is limited, the neuroprotective effects of carnosine in models of ischemic brain injury suggest a similar potential for this compound.[7]
Neuromodulation (Hypothetical)
Given that its structural analog, homocarnosine, is a known modulator of the GABAergic system, it is plausible that this compound may also have neuromodulatory functions. Homocarnosine is synthesized from GABA and histidine and can influence GABAergic neurotransmission. While there is no direct evidence of this compound binding to or modulating GABA or glutamate receptors, its presence in brain regions with high synaptic density suggests a potential role in synaptic function.
Experimental Protocols
Quantification of this compound in Brain Tissue by HPLC-MS/MS
This protocol is adapted from the method described for the analysis of imidazole-containing dipeptides.[4]
Materials:
-
Brain tissue
-
Acetonitrile
-
Stable isotope-labeled this compound internal standard
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Weigh the frozen brain tissue and add 9 volumes of ice-cold 50% acetonitrile containing the internal standard.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject an aliquot of the filtered supernatant into the HPLC-MS/MS system.
-
Separate the analytes using a suitable column (e.g., a C18 column) with a gradient elution.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of this compound based on the peak area ratio to the internal standard.
Intracerebroventricular (ICV) Administration of this compound in Rodents
This protocol provides a general framework for delivering this compound directly into the cerebral ventricles to study its central effects.
Materials:
-
This compound
-
Sterile saline
-
Anesthetic
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Hamilton syringe
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the stereotaxic coordinates for the lateral ventricle.
-
Drill a burr hole at the determined coordinates.
-
Implant a guide cannula to the appropriate depth and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery.
-
For injection, remove the dummy cannula and insert an injection cannula connected to a Hamilton syringe containing the this compound solution.
-
Infuse the solution slowly into the ventricle.
-
After infusion, leave the injection cannula in place for a few minutes to prevent backflow.
-
Replace the dummy cannula and proceed with behavioral or electrophysiological experiments.
Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. This protocol can be used to evaluate the effects of ICV-administered this compound.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle via ICV injection at a predetermined time before the test.
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the animal's behavior using a video camera and tracking software.
-
Analyze the time spent in the open and closed arms, the number of entries into each arm, and other ethological parameters (e.g., head dips, stretched-attend postures). An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
Future Directions and Conclusion
The study of this compound in the central nervous system is an emerging field with significant potential. While its roles are not yet fully defined, its presence in the brain and its structural similarity to other neuroprotective and neuromodulatory dipeptides suggest important functions. Future research should focus on:
-
Directly assessing the interaction of this compound with neurotransmitter receptors , particularly GABA and glutamate receptors, using electrophysiological and binding assays.
-
Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action.
-
Conducting comprehensive behavioral studies to determine its effects on cognition, mood, and motor function.
-
Investigating its therapeutic potential in models of neurodegenerative diseases and acute brain injury.
References
The Landscape of Homoanserine: A Technical Guide to its Distribution in Mammalian Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distribution of homoanserine, an imidazole-containing dipeptide, across various mammalian tissues. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as a critical resource for researchers investigating the physiological roles of this compound and its potential as a therapeutic target.
Quantitative Distribution of this compound
This compound is present in a range of mammalian tissues, with notable concentrations found in the brain and skeletal muscle.[1][2][3] The following tables summarize the quantitative data on this compound distribution in mice, providing a comparative look at its concentration across different organs and brain regions.
Table 1: this compound Concentration in Various Tissues of 10-Week-Old C57BL/6J Mice
| Tissue | This compound Concentration (nmol/g tissue) |
| Brain | 14.8 ± 1.2 |
| Skeletal Muscle | 5.2 ± 0.5 |
| Lung | 1.5 ± 0.2 |
| Heart | 0.8 ± 0.1 |
| Spleen | 0.5 ± 0.1 |
| Kidney | Not Detected |
| Liver | Not Detected |
Data are represented as mean ± standard error (n=3). Data sourced from Kubota et al., 2021.[3]
Table 2: Regional Distribution of this compound in the Brain of 10-Week-Old C57BL/6J Mice
| Brain Region | This compound Concentration (nmol/g tissue) |
| Cerebrum | 25.4 ± 2.1 |
| Cerebellum | 18.9 ± 1.5 |
| Olfactory Bulb | 9.7 ± 0.8 |
Data are represented as mean ± standard error (n=3). Data sourced from Kubota et al., 2021.[3]
Table 3: Age-Dependent Changes in this compound Concentration in the Mouse Brain
| Age | Brain this compound Concentration (nmol/g tissue) |
| 1-week-old | ~0.5 |
| 10-week-old | ~25 |
Concentrations in 10-week-old mice were approximately 50-fold higher than those in 1-week-old mice.[1][2][3]
Experimental Protocols
The quantification of this compound in mammalian tissues requires highly sensitive and specific analytical methods. The primary methodology cited in recent literature is High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) coupled with a stable-isotope dilution method.[1][3]
Tissue Sample Preparation
-
Homogenization: Tissue samples are homogenized in a suitable buffer, often a phosphate buffer, to create a uniform lysate.
-
Deproteinization: Proteins are precipitated and removed, typically by adding a strong acid like trichloroacetic acid, followed by centrifugation.
-
Supernatant Collection: The resulting supernatant, containing the small molecule analytes including this compound, is collected for analysis.
HPLC-ESI-MS/MS Analysis
-
Chromatographic Separation: The tissue extract is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate this compound from other components in the mixture based on its physicochemical properties. A gradient elution with solvents such as water and acetonitrile containing a small amount of formic acid is typically employed.
-
Ionization: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. ESI generates gas-phase ions from the analytes in the liquid phase.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of this compound (m/z) and then fragmenting it to produce a specific product ion (m/z). The transition from the precursor to the product ion is monitored for quantification.
-
Quantification: A stable isotope-labeled internal standard of this compound is added to the samples before preparation. This standard has a similar chemical behavior to the endogenous this compound but a different mass. By comparing the peak area ratio of the endogenous this compound to the internal standard, a precise and accurate quantification can be achieved.
Biological Context and Signaling Pathways
While specific signaling pathways directly modulated by this compound are still under active investigation, its structural similarity to other histidine-containing dipeptides (HCDs) like carnosine and anserine suggests potential involvement in antioxidant and cytoprotective mechanisms.[1][3] HCDs are known to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress.
The endogenous production of 2-oxo-homoanserine, an oxidized derivative, has been detected in the mouse brain.[1][2] This suggests that this compound may act as a sacrificial antioxidant, being consumed in the process of neutralizing ROS.
Further research is necessary to elucidate the specific enzymes and signaling cascades that are directly influenced by this compound. Its significant presence in the brain and muscle, coupled with its age-dependent accumulation in the brain, points towards important, yet to be fully discovered, physiological roles.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Homoanserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homoanserine, a naturally occurring imidazole-containing dipeptide, is a methylated derivative of homocarnosine. Predominantly found in the brain and skeletal muscle of various vertebrates, it plays a significant role as a physiological antioxidant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods for this compound. Furthermore, it delves into its biological functions, particularly its antioxidant mechanism, and its enzymatic synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is structurally composed of a β-alanine moiety linked to a 1-methyl-L-histidine residue.
-
IUPAC Name: (2S)-2-(4-aminobutanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid[1]
-
Molecular Formula: C₁₁H₁₈N₄O₃[1]
-
Canonical SMILES: CN1C=NC=C1C--INVALID-LINK--NC(=O)CCCN[1]
-
InChI Key: HXBKNURIXGGFCX-VIFPVBQESA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available for related compounds, many of the specific values for this compound are predicted through computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 254.29 g/mol | PubChem[1] |
| Monoisotopic Mass | 254.13789045 Da | PubChem[1] |
| Physical Description | Solid (Predicted) | Human Metabolome Database |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Water Solubility (Predicted) | 3.19 g/L | ALOGPS |
| pKa (Strongest Acidic, Predicted) | 3.52 | ChemAxon |
| pKa (Strongest Basic, Predicted) | 9.99 | ChemAxon |
| LogP (Predicted) | -3.7 | XLogP3 |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-1-methyl-L-histidine(Trt)-OH
-
Fmoc-β-alanine-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple Fmoc-β-alanine-OH to the deprotected resin using DIC and Oxyma in DMF. Allow the reaction to proceed for 2 hours. Confirm the completion of the coupling using a Kaiser test.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.
-
Second Amino Acid Coupling: Couple Fmoc-1-methyl-L-histidine(Trt)-OH to the growing peptide chain using DIC and Oxyma in DMF for 2 hours. Monitor the reaction with a Kaiser test.
-
Final Fmoc Deprotection: Perform a final deprotection of the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude this compound by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. The crude product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
An In-depth Technical Guide to the Natural Sources and Dietary Intake of Homoanserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homoanserine (β-alanyl-1-methyl-L-histidine) is a naturally occurring imidazole-containing dipeptide, structurally similar to the more extensively studied carnosine and anserine. While research on this compound has been less prolific, emerging evidence suggests its potential significance in physiological processes, including antioxidant defense and neuromodulation. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, dietary intake, and analytical methodologies for this compound. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding and further investigation into the roles of this compound.
Natural Sources and Dietary Intake of this compound
This compound is predominantly found in animal tissues, particularly in skeletal muscle and the brain.[1] Its concentration varies depending on the animal species, muscle type, and diet.
Quantitative Distribution in Animal Tissues
While extensive quantitative data for this compound across a wide range of food sources is still emerging, studies on related imidazole dipeptides provide valuable context. Carnosine is typically more abundant in red meat, while anserine is found in higher concentrations in poultry.[2] this compound has been detected in beef, pork, and chicken, though often at lower concentrations than carnosine and anserine.[2]
Table 1: Quantitative Data on Imidazole-Containing Dipeptides in Various Food Sources
| Food Source | Sample Type | This compound (mg/100g wet weight) | Carnosine (mg/100g wet weight) | Anserine (mg/100g wet weight) | Reference |
| Beef | Longissimus thoracis | Not Reported | 343.4 | Not Reported | [3] |
| Pork | Longissimus thoracis | Not Reported | 250-400 | Not Reported | [2] |
| Chicken | Breast | Not Reported | 322 | High | [3] |
| Chicken | Thigh | Not Reported | Lower than breast | High | [3] |
| Turkey | Breast | Not Reported | Lower than chicken | High | [2] |
| Fish (General) | Muscle | Variable | Variable | Variable | [2] |
Note: Direct quantitative comparisons for this compound are limited in the literature. The table highlights the distribution of the more studied related dipeptides to provide context.
Dietary Intake
Currently, there are no specific dietary intake studies focused solely on this compound in human populations. Intake is inherently linked to the consumption of meat and fish.[2] Given the lower abundance of this compound compared to carnosine and anserine in most consumed meats, its dietary intake is presumed to be proportionally lower. Further research is required to establish typical dietary intake levels of this compound in various populations and to understand the potential health implications of this intake.[4]
Biosynthesis and Metabolism
The precise enzymatic pathways for this compound biosynthesis and degradation in vertebrates are not as well-defined as those for carnosine and anserine. However, based on the synthesis of these related dipeptides, a putative pathway for this compound can be proposed.
Putative Biosynthesis Pathway
This compound is synthesized from the precursors β-alanine and 1-methyl-L-histidine. The synthesis is likely catalyzed by carnosine synthetase, an ATP-dependent enzyme that forms a peptide bond between these two substrates.[1]
Metabolism and Degradation
The degradation of this compound is likely carried out by a specific dipeptidase, similar to how carnosinase hydrolyzes carnosine. This enzyme would break the peptide bond, releasing β-alanine and 1-methyl-L-histidine, which can then be re-utilized or further metabolized.
Experimental Protocols
The accurate quantification of this compound in biological and food matrices is crucial for understanding its distribution and physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold-standard analytical technique for this purpose.[5]
Sample Preparation and Extraction from Meat Samples
The following protocol outlines a general procedure for the extraction of this compound from meat tissues for HPLC-MS/MS analysis.
-
Homogenization: Weigh approximately 1-2 g of minced meat tissue and homogenize it in 10 mL of a suitable extraction solvent (e.g., 0.1 M perchloric acid or 75% ethanol) using a high-speed homogenizer.
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted dipeptides.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and to concentrate the analyte, pass the supernatant through a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Condition the cartridge with methanol followed by equilibration with the extraction solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the dipeptides with a stronger, typically ammoniated, solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Quantification
A validated HPLC-MS/MS method is essential for the sensitive and specific quantification of this compound.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
MRM Transitions: The specific m/z transitions for this compound would need to be determined by direct infusion of a pure standard. For example, the precursor ion would be [M+H]+.
-
Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of this compound.
-
Signaling Pathways and Physiological Relevance
While direct evidence for the involvement of this compound in specific signaling pathways is limited, its structural similarity to carnosine and anserine suggests it may share similar physiological functions.[6] These functions are primarily attributed to the imidazole ring of the histidine moiety and include:
-
Antioxidant Activity: Imidazole dipeptides can quench reactive oxygen species (ROS) and chelate pro-oxidant metal ions, thereby protecting cells from oxidative damage.
-
pH Buffering: The imidazole ring has a pKa value close to physiological pH, making these dipeptides effective intracellular pH buffers, particularly in muscle tissue during intense exercise.
-
Neuromodulation: Carnosine and its derivatives are found in high concentrations in the brain and are thought to have neuroprotective and neurotransmitter-like functions.
Further research is needed to elucidate the specific signaling pathways through which this compound exerts its effects.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological sample.
Conclusion and Future Directions
This compound remains a relatively understudied imidazole-containing dipeptide with potential physiological significance. This guide has summarized the current understanding of its natural sources, dietary intake, and analytical methodologies. To advance our knowledge, future research should focus on:
-
Comprehensive Quantification: Generating extensive quantitative data on this compound content in a wider variety of food sources.
-
Dietary Intake Studies: Conducting studies to determine the average dietary intake of this compound in different populations.
-
Elucidation of Biosynthetic and Metabolic Pathways: Identifying and characterizing the specific enzymes involved in the synthesis and degradation of this compound.
-
Investigation of Physiological Roles and Signaling Pathways: Exploring the specific biological functions of this compound and its involvement in cellular signaling.
A deeper understanding of this compound will be crucial in assessing its potential as a nutraceutical or therapeutic agent for a range of health conditions.
References
- 1. Incorporation of [14C]histidine into homocarnosine and carnosine of frog brain in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Physiology and pathophysiology of carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Significance of Homoanserine in Vertebrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine-containing dipeptides (HCDs) are a class of molecules with significant physiological roles in vertebrates, primarily concentrated in excitable tissues such as muscle and brain. Among these, homoanserine (γ-aminobutyryl-L-histidine) has emerged as a molecule of interest due to its potential neuroprotective and antioxidant properties. This technical guide provides a comprehensive overview of the evolutionary significance, biosynthesis, distribution, and physiological functions of this compound in vertebrates. We present a comparative analysis of this compound and related HCDs, carnosine and anserine, to elucidate the evolutionary diversification of this dipeptide system. This guide also includes detailed experimental protocols for the quantification of this compound and the assessment of its biosynthetic enzyme activity, alongside visualizations of key pathways to support further research and drug development endeavors.
Introduction: The Imidazole Dipeptide Family
Imidazole-containing dipeptides (HCDs) are a group of naturally occurring compounds found in high concentrations in the muscle and brain of many vertebrates.[1][2] The most well-studied members of this family are carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-Nπ-methyl-L-histidine).[2] These molecules play crucial roles in pH buffering, metal ion chelation, and antioxidant defense.[3] this compound, a structural analogue of carnosine, is composed of γ-aminobutyric acid (GABA) and histidine.[4] While less studied than carnosine and anserine, this compound is gaining attention for its potential physiological significance, particularly in the central nervous system.[4][5]
The distribution of these dipeptides varies significantly across different vertebrate lineages, suggesting a fascinating evolutionary history of adaptation and functional specialization.[3] Understanding the evolutionary trajectory of this compound and its related compounds can provide valuable insights into their physiological roles and potential as therapeutic targets.
Biosynthesis of this compound and Related Dipeptides
The synthesis of HCDs is primarily governed by the enzyme carnosine synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1).[6][7] This enzyme catalyzes the ATP-dependent ligation of an amino acid to L-histidine.
The Central Role of Carnosine Synthase (CARNS1)
CARNS1 is a versatile enzyme with broad substrate specificity.[6][8] Its primary substrates are β-alanine and L-histidine, leading to the synthesis of carnosine. However, it can also utilize γ-aminobutyric acid (GABA) as a substrate, resulting in the formation of homocarnosine.[6][9] The synthesis of this compound is less direct and is believed to occur through the methylation of homocarnosine, although the specific enzyme responsible for this step has not been definitively identified in all species. Anserine is synthesized via the methylation of carnosine by carnosine N-methyltransferase.[10][11]
Evolutionary Divergence and Distribution in Vertebrates
The prevalence of different HCDs across the vertebrate phylogeny points to a significant evolutionary divergence. This variation is likely driven by the differing physiological demands of various species.
-
Mammals: Terrestrial mammals predominantly synthesize and accumulate carnosine in their muscle and brain tissues. This compound has been detected in the brain and other tissues of mice.[12]
-
Birds: Anserine is often the dominant HCD in the muscle and brain of avian species.
-
Fish: Many fish species have high concentrations of anserine in their muscle tissue.[3][8] Homocarnosine has been detected in some teleost fish, though this compound has not been widely quantified in this group.[8]
-
Reptiles: Balenine (ophidine), another methylated form of carnosine, is characteristic of many reptilian species and marine mammals.[10]
This phylogenetic distribution suggests that the capacity to synthesize methylated HCDs like anserine and potentially this compound has been gained and lost throughout vertebrate evolution, likely reflecting adaptations to specific metabolic and environmental pressures.
Quantitative Distribution of this compound and Related Dipeptides
The concentration of this compound and other HCDs varies significantly by species and tissue type. The following tables summarize the available quantitative data.
| Tissue | This compound (nmol/g wet weight) | Carnosine (nmol/g wet weight) | Anserine (nmol/g wet weight) | Homocarnosine (nmol/g wet weight) | Reference |
| Mouse (C57BL/6J) | |||||
| Brain | 15.8 ± 2.1 | 1.2 ± 0.2 | ND | 10.5 ± 1.5 | [12] |
| Skeletal Muscle | 3.2 ± 0.5 | 150.3 ± 25.1 | 25.6 ± 4.3 | ND | [12] |
| Lung | 2.1 ± 0.4 | 1.5 ± 0.3 | ND | ND | [12] |
| Spleen | 1.9 ± 0.3 | 0.8 ± 0.1 | ND | ND | [12] |
| Heart | 1.1 ± 0.2 | 2.3 ± 0.4 | ND | ND | [12] |
| ND: Not Detected |
| Species | Tissue | Carnosine (µg/g wet tissue) | Anserine (µg/g wet tissue) | Homocarnosine (µg/g wet tissue) | Reference |
| Chicken | Breast Muscle | ~7 | ~21 | ND | [8] |
| Tuna | Skeletal Muscle | ND | High | ND | [8] |
| Trout | Skeletal Muscle | Low | High | ND | [8] |
| Beef | Muscle | High | ND | Detected | [4] |
| Pork | Muscle | High | ND | Detected | [4] |
| Note: this compound was not quantified in these studies. "High" and "Low" are relative terms used in the cited literature. |
Physiological Functions and Significance
The diverse physiological roles of HCDs are primarily attributed to the imidazole ring of the histidine residue. While the specific functions of this compound are still under investigation, they are presumed to overlap with those of carnosine and anserine.
-
Antioxidant Activity: HCDs are effective scavengers of reactive oxygen species (ROS), particularly the hydroxyl radical.[1][13] This antioxidant capacity is crucial for protecting cells from oxidative damage.
-
Neuroprotection: Carnosine and its analogues have demonstrated neuroprotective effects in various models of neurological disorders.[14] Given that this compound is a dipeptide of GABA (a major inhibitory neurotransmitter) and histidine, it is hypothesized to have significant neuromodulatory and neuroprotective roles in the brain.[4][5]
-
pH Buffering: In muscle tissue, HCDs contribute significantly to intracellular pH buffering during intense exercise, helping to mitigate the effects of lactic acid accumulation.
The evolutionary selection for different HCDs in various vertebrate lineages may be linked to the relative importance of these physiological functions in different environments and lifestyles. For instance, the high concentrations of anserine in the muscle of migratory birds and fast-swimming fish may be related to an enhanced buffering capacity required for sustained muscle activity.
Experimental Protocols
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological tissues.
5.1.1. Sample Preparation
-
Tissue Homogenization: Weigh frozen tissue samples (approx. 50-100 mg) and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid (PCA) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Deproteinization: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to ~7.0 with a potassium carbonate solution.
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Filtration: Filter the final supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.
5.1.2. HPLC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. The precursor ion for this compound will be [M+H]+.
Carnosine Synthase Activity Assay
This radioenzymatic assay measures the activity of CARNS1 by quantifying the incorporation of a radiolabeled substrate into the dipeptide product.[8]
5.2.1. Reaction Mixture (100 µL total volume)
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
10 mM L-histidine
-
1 mM [³H]γ-aminobutyric acid (GABA) (for homocarnosine/homoanserine synthesis) or [³H]β-alanine (for carnosine synthesis)
-
Tissue homogenate (as enzyme source)
5.2.2. Procedure
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Separation: Separate the radiolabeled product (e.g., [³H]homocarnosine) from the unreacted radiolabeled substrate using ion-exchange chromatography. A small column of Dowex 50W resin is suitable for this purpose.
-
Elution: Elute the product with an appropriate buffer (e.g., 0.1 M pyridine).
-
Quantification: Measure the radioactivity in the eluate using liquid scintillation counting.
Implications for Drug Development
The distinct physiological roles and tissue distribution of this compound suggest its potential as a target for therapeutic intervention in a range of conditions.
-
Neurological Disorders: Given its presence in the brain and its composition from GABA and histidine, this compound and its metabolic pathways are promising areas of investigation for neurodegenerative diseases and other neurological conditions. Modulating this compound levels could offer a novel therapeutic strategy.
-
Oxidative Stress-Related Diseases: The antioxidant properties of this compound make it a candidate for mitigating cellular damage in diseases characterized by high levels of oxidative stress.
Further research into the specific signaling pathways modulated by this compound is crucial for identifying precise drug targets and developing effective therapeutic agents.
Conclusion
This compound represents an intriguing and relatively understudied member of the histidine-containing dipeptide family. Its evolutionary divergence from carnosine and anserine, coupled with its unique biochemical properties, suggests specialized physiological functions, particularly within the vertebrate nervous system. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the evolutionary significance and therapeutic potential of this fascinating molecule. A deeper understanding of the comparative biochemistry and physiology of this compound across different vertebrate species will undoubtedly open new avenues for biomedical research and the development of novel therapeutic strategies.
References
- 1. Gene: CARNS1 (ENSG00000172508) - Summary - Homo_sapiens - GRCh37 Archive browser 115 [grch37.ensembl.org]
- 2. towardsdatascience.com [towardsdatascience.com]
- 3. Nutrients and Bioactive Compounds in Seafood: Quantitative Literature Research Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MobsPy: A programming language for biochemical reaction networks | PLOS Computational Biology [journals.plos.org]
- 6. uniprot.org [uniprot.org]
- 7. CARNS1 carnosine synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+0.gb053005.dirty documentation [pysb.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. Graphviz - Graph Visualization Software [emden.github.io]
- 14. Homo- and Heterodimerization of Proteins in Cell Signaling: Inhibition and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Homoanserine in Brain Tissue Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homoanserine (β-alanyl-1-methyl-L-histidine) is an imidazole-containing dipeptide (IDP) found in mammalian tissues, particularly in the brain and muscle.[1] Along with related compounds like carnosine and anserine, this compound is recognized for its significant antioxidant and potential neuroprotective properties.[2][3] These dipeptides play a role in scavenging reactive oxygen species (ROS), chelating metal ions, and buffering pH, thereby protecting cells from oxidative damage.[3] Given its concentration in the brain and its protective functions, accurately quantifying this compound is crucial for neuroscience research, particularly in studies related to neurodegenerative diseases, aging, and oxidative stress.[1]
This application note details a robust and sensitive method for the quantification of this compound in brain tissue using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a stable-isotope dilution strategy for accuracy and precision and utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1][4][5]
Principle
The method is based on stable-isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS).[6] Brain tissue is first homogenized to release intracellular contents. Proteins are then precipitated using an organic solvent and removed by centrifugation. A known concentration of a stable isotope-labeled internal standard (e.g., D4-Homoanserine) is added at the beginning of the sample preparation process. This internal standard co-elutes with the endogenous this compound and corrects for analyte loss during sample preparation and for matrix effects during ionization.[7]
Following chromatographic separation on a reverse-phase or HILIC column, the analyte and internal standard are detected by a triple quadrupole mass spectrometer operating in MRM mode. In MRM, the first quadrupole selects the specific precursor ion (the protonated molecule, [M+H]⁺), the second quadrupole fragments it, and the third quadrupole selects a specific, high-abundance fragment ion for detection.[8] This highly selective process allows for accurate quantification even in complex biological matrices like brain homogenate.
Experimental Protocol
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled this compound (e.g., D4-Homoanserine) as internal standard (IS)
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA), LC-MS grade
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization Buffer: e.g., 80% ACN with 0.1% FA
-
Microcentrifuge tubes, homogenizer (e.g., bead beater or ultrasonic probe), and refrigerated centrifuge
Standard and QC Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50% ACN to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate weighing of the this compound standard.
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the homogenization buffer.
Brain Tissue Sample Preparation
The following workflow outlines the key steps for preparing brain tissue samples for analysis.
Caption: Experimental workflow for brain tissue sample preparation.
Detailed Steps:
-
Excise brain tissue rapidly and freeze immediately in liquid nitrogen. Store at -80°C until use.
-
Weigh approximately 50-100 mg of frozen brain tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads (if applicable).
-
Add 500 µL of ice-cold homogenization buffer containing the internal standard.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 20s) or an ultrasonic probe until no visible tissue clumps remain. Keep samples on ice throughout.[9][10]
-
Incubate the homogenate on ice for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the samples at ≥14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.[7]
-
Carefully transfer the clear supernatant to a clean HPLC vial for analysis. Avoid disturbing the pellet.
-
If necessary, the supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the sample.
HPLC-MS/MS Instrumental Analysis
The following tables summarize typical instrumental parameters. These should be optimized for the specific instrument used.
Table 1: Suggested HPLC Parameters
| Parameter | Value |
|---|---|
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 95% B; 1-6 min: 95% to 20% B; 6-7 min: 20% B; 7-7.1 min: 20% to 95% B; 7.1-10 min: 95% B |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
Table 2: Suggested MS/MS Parameters (to be optimized) MRM transitions should be empirically determined by infusing a standard solution of this compound and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 255.1 | e.g., 110.1 | 100 | Optimize (e.g., 15-25) |
| This compound | 255.1 | e.g., 156.1 | 100 | Optimize (e.g., 10-20) |
| IS (D4-Homoanserine) | 259.1 | e.g., 114.1 | 100 | Optimize (e.g., 15-25) |
| Ionization Mode | \multicolumn{4}{l | }{Positive Electrospray Ionization (ESI+)} | ||
| Capillary Voltage | \multicolumn{4}{l | }{~3.5 kV} | ||
| Source Temp. | \multicolumn{4}{l | }{~150 °C} | ||
| Desolvation Temp. | \multicolumn{4}{l | }{~500 °C} |
Data and Results
Quantification
A calibration curve is constructed by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards. The concentration of this compound in the brain tissue samples is then determined from this curve using the measured peak area ratio. The final concentration is reported as ng or µg per gram of tissue.
Method Validation Parameters
A full method validation should be performed according to regulatory guidelines. Key parameters are summarized below.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value |
|---|---|
| Linearity (r²) | > 0.99 |
| LLOQ | 1-10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Monitored and compensated by IS |
Example Quantitative Data
Studies have shown that this compound is abundant in the brain, with concentrations varying by region and age.
Table 4: Reported this compound Concentrations in Mouse Brain[1]
| Brain Region | Age | Approximate Concentration |
|---|---|---|
| Cerebrum | 10 weeks | ~50-fold higher than 1-week-old mice |
| Cerebellum | 10 weeks | ~50-fold higher than 1-week-old mice |
Biological Context: Antioxidant Signaling
Imidazole-containing dipeptides like this compound are believed to exert their neuroprotective effects in part by modulating cellular antioxidant pathways.[11][12] One key pathway is the Keap1-Nrf2 signaling cascade. Under conditions of oxidative stress, these dipeptides can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of numerous protective genes, including antioxidant enzymes.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Protocol for solid-phase synthesis of Homoanserine for research.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Homoanserine, N-(4-aminobutyryl)-L-histidine, is a dipeptide of interest in various biomedical research fields. This document provides a detailed protocol for its synthesis using Fmoc-based solid-phase peptide synthesis (SPPS). SPPS offers a robust and efficient method for peptide production, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2][3] This method simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[3]
This protocol will detail the use of a trityl chloride resin, which is advantageous for the synthesis of C-terminal peptide acids and allows for cleavage under mild acidic conditions.[4] The synthesis will employ the widely used Fmoc/tBu strategy for temporary Nα-amino group protection and acid-labile side-chain protecting groups.[5]
Experimental Protocols
Materials and Reagents
A comprehensive list of required reagents is provided in Table 1. All amino acids and reagents should be of peptide synthesis grade.
Equipment
-
Solid-phase peptide synthesis vessel
-
Shaker or mechanical stirrer
-
Filtration apparatus
-
Nitrogen line for drying
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Lyophilizer
-
Standard laboratory glassware
Synthesis Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted in the following flowchart:
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Resin Preparation and Swelling
-
Place 2-Chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.
-
Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation.[6]
-
Drain the DCM.
Step 2: Loading of the First Amino Acid (Fmoc-His(Trt)-OH)
-
Dissolve Fmoc-His(Trt)-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIEA, 4 equivalents) in DCM (10 mL).
-
Add the amino acid solution to the swollen resin.
-
Shake the mixture for 1-2 hours at room temperature.[7]
-
To cap any unreacted sites, add methanol (1 mL) and shake for an additional 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and DCM (3 x 10 mL).
Step 3: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.
-
Shake for 3 minutes, then drain.
-
Add a fresh 10 mL of 20% piperidine in DMF and shake for 10 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.
Step 4: Coupling of the Second Amino Acid (Fmoc-4-aminobutyric acid)
-
In a separate vessel, dissolve Fmoc-4-aminobutyric acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (8 mL).
-
Add DIEA (6 equivalents) to the activation mixture and let it stand for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound histidine.
-
Shake the mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Step 5: Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in Step 3.
Step 6: Cleavage and Global Deprotection
-
Wash the deprotected peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the dried resin and shake for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional small volume of TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.
-
Analyze the fractions by HPLC and/or mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.
Data Presentation
Table 1: Reagents and Quantities for this compound Synthesis (0.5 mmol scale)
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Molar Equivalents |
| 2-Chlorotrityl chloride resin | - | 0.5 | 1.0 |
| Fmoc-His(Trt)-OH | 619.7 | 0.62 | 2.0 |
| Fmoc-4-aminobutyric acid | 325.4 | 0.49 | 3.0 |
| HBTU | 379.2 | 0.54 | 2.9 |
| HOBt | 135.1 | 0.20 | 3.0 |
| DIEA | 129.2 | 0.52 (0.69 mL) | 8.0 (total) |
| Piperidine | 85.17 | - | - |
| DCM | 84.93 | - | - |
| DMF | 73.09 | - | - |
| TFA | 114.02 | - | - |
| TIS | 158.36 | - | - |
| Diethyl Ether | 74.12 | - | - |
Signaling Pathways and Mechanisms
The chemical transformations involved in the solid-phase synthesis of this compound are illustrated below.
Caption: Key chemical steps in the solid-phase synthesis of this compound.
References
- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. scielo.br [scielo.br]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
Application of Homoanserine and Related Dipeptides as Biomarkers for Meat Consumption
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate assessment of dietary intake is crucial in nutritional epidemiology and for understanding the impact of diet on health and disease. Self-reported dietary information is often subject to recall bias and inaccuracies. Therefore, the identification and validation of objective biomarkers for specific food intake are of significant interest. Homoanserine, and the closely related histidine-containing dipeptides (HCDs) anserine and carnosine, have emerged as promising biomarkers for meat consumption.[1][2][3] These dipeptides are abundant in muscle tissue of vertebrates and their presence and concentration in biological fluids like plasma and urine can serve as an indicator of recent meat intake.[1][2] This document provides detailed application notes and protocols for utilizing these biomarkers in research and clinical settings.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the association between meat consumption and the concentrations of anserine and carnosine in human plasma and urine.
Table 1: Plasma Concentrations of Anserine and Carnosine after Meat Consumption
| Meat Type | Dose | Analyte | Baseline Concentration (µM) | Peak Concentration (µM) | Time to Peak | Reference |
| Chicken | 150 g | Anserine | Not Reported | Significantly Increased (P < 0.05) | Not Specified | [4][5] |
| Chicken Broth | From 150 g chicken | Anserine | Not Reported | Significantly Increased (P < 0.05) | Not Specified | [4][5] |
| Beef | 150 g | Anserine | Not Reported | No Significant Change | Not Applicable | [4][5] |
| Beef | 150 g | Carnosine | Not Reported | Undetectable | Not Applicable | [4][5] |
| Chicken | 150 g | Carnosine | Not Reported | Undetectable | Not Applicable | [4][5] |
| Chicken Broth | From 150 g chicken | Carnosine | Not Reported | Undetectable | Not Applicable | [4][5] |
Table 2: Urinary Excretion of Anserine and Carnosine after Meat Consumption
| Meat Type | Dose | Analyte | Fold Increase from Baseline | Collection Period | Reference |
| Beef | 150 g | Anserine | 13- to 14-fold | Up to 7 hours post-ingestion | [4][5] |
| Beef | 150 g | Carnosine | 13- to 14-fold | Up to 7 hours post-ingestion | [4][5] |
| Chicken Broth | From 150 g chicken | Anserine | 243-fold | Up to 7 hours post-ingestion | [4][5] |
| Chicken Broth | From 150 g chicken | Carnosine | 14.8-fold | Up to 7 hours post-ingestion | [4][5] |
Table 3: Performance of Anserine and Carnosine as Biomarkers
| Biomarker | Application | Metric | Value | Reference |
| Anserine | Differentiating omnivores from vegetarians | AUROC | 0.94 - 0.97 | [6] |
| Anserine to Carnosine Ratio | Distinguishing red meat from white meat consumption | AUROC | 0.94 | [6] |
Experimental Protocols
Protocol 1: Analysis of Anserine and Carnosine in Human Plasma and Urine by LC-MS/MS
This protocol is based on methodologies described in studies investigating the kinetics of histidine dipeptides after meat consumption.[4][5][7]
1. Sample Collection and Preparation:
-
Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, deproteinize plasma samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Urine:
-
Collect 24-hour or spot urine samples.
-
Store urine samples at -80°C until analysis.
-
Thaw urine samples and centrifuge to remove any sediment.
-
Dilute the urine with a suitable buffer and add an internal standard.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Use a suitable column for the separation of polar compounds, such as a C18 or a specialized ion-pair chromatography column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for the quantification of anserine, carnosine, and the internal standard. Specific precursor-product ion transitions for each analyte should be optimized.
-
3. Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of analytical standards.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of meat consumption biomarkers.
Metabolic Pathway of Histidine-Containing Dipeptides
References
- 1. Biomarkers of meat and seafood intake: an extensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Profiling histidine dipeptides in plasma and urine after ingesting beef, chicken or chicken broth in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anserine to carnosine ratio: an excellent discriminator between white and red meats consumed by free-living overweight participants of the PREVIEW study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
In Vivo Experimental Design for Studying Homoanserine's Neuroprotective Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the neuroprotective effects of Homoanserine. The protocols outlined below cover behavioral, histological, and biochemical analyses relevant to neurodegenerative disease models.
Introduction to this compound and its Neuroprotective Potential
This compound (β-alanyl-L-histidine) is an imidazole-containing dipeptide found in the brain and skeletal muscle.[1] Structurally similar to carnosine and anserine, it is suggested to possess significant neuroprotective properties.[2] Its potential mechanisms of action include antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][3][4] By scavenging reactive oxygen species (ROS), modulating inflammatory signaling cascades, and inhibiting programmed cell death, this compound presents a promising therapeutic candidate for neurodegenerative disorders.[5][6] This document outlines a detailed experimental plan to investigate these neuroprotective effects in a rodent model of neurodegeneration.
Overall Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study on this compound's neuroprotective effects.
Caption: Experimental workflow for in vivo assessment of this compound.
Animal Model and Experimental Groups
A suitable animal model for neurodegeneration, such as the permanent middle cerebral artery occlusion (pMCAO) model of focal cerebral ischemia or a toxin-induced model (e.g., 6-hydroxydopamine for Parkinson's disease), should be chosen. Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
Table 1: Experimental Groups
| Group | Description | Treatment | Rationale |
| 1 | Sham | Vehicle | To control for the effects of the surgical procedure without inducing neurodegeneration. |
| 2 | Disease Model | Vehicle | To establish the baseline level of neurodegeneration and functional deficits. |
| 3 | Disease Model + this compound (Low Dose) | This compound (e.g., 50 mg/kg) | To assess the dose-dependent neuroprotective effects of this compound. |
| 4 | Disease Model + this compound (High Dose) | This compound (e.g., 100 mg/kg) | To determine the maximal efficacy of this compound. |
Behavioral Assessments
Behavioral tests are crucial for evaluating the functional outcomes of this compound treatment.
Motor Coordination: Rotarod Test
The rotarod test assesses motor coordination and balance.[[“]][8]
Protocol:
-
Apparatus: An automated rotarod unit with a grooved rod (e.g., 3 cm diameter for rats).
-
Acclimation: For three consecutive days before baseline testing, place each animal on the stationary rod for 1 minute, followed by 2 minutes at a slow rotation (e.g., 4 rpm).
-
Training/Baseline: On the fourth day, conduct three trials with a 15-minute inter-trial interval. Place the animal on the rod and gradually accelerate the rotation from 4 to 40 rpm over 5 minutes.[[“]]
-
Data Recording: Record the latency to fall from the rod. If an animal clings to the rod for two consecutive rotations without walking, the trial is ended.
-
Post-lesion Testing: Repeat the test at specified time points after the induction of neurodegeneration (e.g., days 3, 7, and 14).
Spatial Learning and Memory: Morris Water Maze
The Morris water maze is used to evaluate hippocampal-dependent spatial learning and memory.[9][10]
Protocol:
-
Apparatus: A circular pool (e.g., 150 cm diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform submerged 1-2 cm below the surface.[9] The room should have distinct visual cues.
-
Acquisition Phase (4-5 days):
-
Four trials per day with a 20-minute inter-trial interval.
-
For each trial, gently place the animal into the water facing the pool wall at one of four randomized starting positions.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the platform.[10]
-
If the animal fails to find the platform, guide it to the location.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
-
Data Recording: Use a video tracking system to record escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.
Table 2: Expected Outcomes from Behavioral Tests
| Parameter | Expected Outcome in Disease Model (Vehicle) | Expected Outcome with Effective this compound Treatment |
| Rotarod Latency to Fall (s) | Decreased | Increased (closer to sham levels) |
| Morris Water Maze Escape Latency (s) | Increased | Decreased (shorter time to find the platform) |
| Morris Water Maze Time in Target Quadrant (%) | Decreased | Increased (more time spent searching in the correct area) |
Histological Analysis
Histological staining of brain sections provides direct evidence of neuroprotection.
Assessment of Neuronal Survival: Nissl Staining
Nissl staining is used to visualize the Nissl bodies in the cytoplasm of neurons, allowing for the quantification of neuronal loss.[11][12]
Protocol:
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and collect the brains. Post-fix in 4% PFA overnight, followed by cryoprotection in 30% sucrose. Section the brains on a cryostat or vibratome (e.g., 30 µm thickness).[1]
-
Staining:
-
Mount sections on gelatin-coated slides and air dry.
-
Hydrate sections through a series of graded ethanol solutions and then in distilled water.[11]
-
Stain in 0.1% cresyl violet solution for 5-10 minutes.[1][11]
-
Rinse quickly in distilled water.
-
Differentiate in 95% ethanol to remove excess stain.[11]
-
Dehydrate through graded ethanol, clear in xylene, and coverslip with a permanent mounting medium.[12]
-
-
Quantification: Count the number of Nissl-positive neurons in a defined region of interest (e.g., the ischemic penumbra or substantia nigra) using stereological methods.
Detection of Degenerating Neurons: Fluoro-Jade C Staining
Fluoro-Jade C is an anionic fluorescein derivative that specifically stains degenerating neurons.[4][13]
Protocol:
-
Tissue Preparation: Use sections prepared as for Nissl staining.
-
Staining:
-
Immerse slides in a basic alcohol solution (e.g., 1% sodium hydroxide in 80% ethanol) for 5 minutes.[4]
-
Rehydrate through 70% ethanol and distilled water.
-
Incubate in 0.06% potassium permanganate solution for 10 minutes to reduce background fluorescence.[4]
-
Rinse in distilled water.
-
Incubate in 0.0001% Fluoro-Jade C staining solution containing 0.1% acetic acid for 10 minutes.[4]
-
Rinse with three changes of distilled water.
-
Dry slides on a slide warmer, clear in xylene, and coverslip with a non-aqueous mounting medium.[13]
-
-
Visualization: View under a fluorescence microscope with blue light excitation.
Assessment of Apoptosis: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2][14]
Protocol:
-
Tissue Preparation: Use paraffin-embedded or frozen sections.
-
Permeabilization: After rehydration, incubate sections with Proteinase K (20 µg/ml) for 15 minutes at room temperature.[15]
-
Labeling:
-
Incubate sections with TdT reaction buffer.
-
Add the TdT reaction mixture containing TdT enzyme and biotinylated dUTP, and incubate for 1 hour at 37°C in a humidified chamber.[2]
-
-
Detection:
-
Wash and block endogenous peroxidases (if using a colorimetric method).
-
Incubate with a streptavidin-HRP conjugate, followed by a suitable substrate (e.g., DAB) for colorimetric detection, or with a fluorescently labeled streptavidin for fluorescent detection.[15]
-
-
Quantification: Count the number of TUNEL-positive cells in the region of interest.
Table 3: Expected Outcomes from Histological Analyses
| Parameter | Expected Outcome in Disease Model (Vehicle) | Expected Outcome with Effective this compound Treatment |
| Nissl-positive Neuron Count | Decreased | Increased (neuronal sparing) |
| Fluoro-Jade C-positive Cell Count | Increased | Decreased (reduced neurodegeneration) |
| TUNEL-positive Cell Count | Increased | Decreased (reduced apoptosis) |
Biochemical Assays
Biochemical assays on brain homogenates are used to quantify markers of oxidative stress and apoptosis.
Oxidative Stress Marker: TBARS Assay for Lipid Peroxidation
The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a product of lipid peroxidation.[16][17]
Protocol:
-
Tissue Homogenization: Homogenize brain tissue (e.g., 10% w/v) in ice-cold KCl (1.15%) or RIPA buffer.[16][17] Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Assay:
-
Mix a sample of the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid-TBA-HCl reagent).[16]
-
Heat the mixture in a boiling water bath for 15-60 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification: Calculate the concentration of MDA using a standard curve generated with an MDA standard. Express results as nmol/mg of protein.
Apoptosis-Related Proteins: Western Blot for Bcl-2 and Bax
Western blotting is used to measure the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Protocol:
-
Protein Extraction: Extract total protein from brain tissue homogenates using RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control. Calculate the Bcl-2/Bax ratio.
Table 4: Expected Outcomes from Biochemical Assays
| Parameter | Expected Outcome in Disease Model (Vehicle) | Expected Outcome with Effective this compound Treatment |
| MDA Levels (nmol/mg protein) | Increased | Decreased (reduced oxidative stress) |
| Bcl-2/Bax Ratio | Decreased | Increased (shift towards anti-apoptotic signaling) |
Proposed Neuroprotective Signaling Pathways of this compound
Based on evidence from related imidazole dipeptides like carnosine, this compound is hypothesized to exert its neuroprotective effects through multiple pathways.[3][5]
Antioxidant and Anti-inflammatory Pathways
Caption: this compound's antioxidant and anti-inflammatory pathways.
This compound likely mitigates neurodegeneration by directly scavenging reactive oxygen species (ROS) and by activating the Nrf2/ARE pathway, which upregulates endogenous antioxidant enzymes.[5] Furthermore, it may suppress neuroinflammation by inhibiting pro-inflammatory signaling cascades like the JNK pathway.[6]
Anti-Apoptotic Pathway
Caption: this compound's proposed anti-apoptotic mechanism.
This compound is hypothesized to prevent apoptosis by modulating the balance of Bcl-2 family proteins. It may increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby preserving mitochondrial integrity and preventing the activation of caspases.
References
- 1. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of carnosine and homocarnosine on pheochromocytoma PC12 cells exposed to ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of Carnosine in Brain-Related Disorders: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protective role of carnosine against type 2 diabetes‐induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Interactions of multidomain pro-apoptotic and anti-apoptotic proteins in cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Apoptotic and anti-apoptotic synaptic signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical and Physiological Evidence that Carnosine Is an Endogenous Neuroprotector Against Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Homoanserine from Muscle Biopsy Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of homoanserine, an imidazole-containing dipeptide, from muscle biopsy samples. The methods outlined are based on established techniques for the extraction of similar dipeptides, such as carnosine and anserine, from muscle tissue. Proper extraction is a critical first step for accurate downstream quantitative analysis, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
This compound (β-alanyl-1-methyl-L-histidine) is a naturally occurring dipeptide found in various tissues, including skeletal muscle.[1] Its precise physiological role is an active area of research, with potential implications in antioxidant defense and muscle function.[1] Accurate quantification of this compound in muscle biopsies is essential for understanding its distribution, metabolism, and potential as a biomarker or therapeutic target.
This document details two primary methods for the extraction of this compound from muscle biopsy samples: a perchloric acid (PCA) precipitation method and a trichloroacetic acid (TCA) precipitation method. Both methods are effective for deproteinization, a crucial step in preparing samples for analysis.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key quantitative parameters and reported efficiencies of the extraction methods for imidazole dipeptides, which are structurally similar to this compound.
| Parameter | Method 1: Perchloric Acid (PCA) Precipitation | Method 2: Trichloroacetic Acid (TCA) Precipitation |
| Deproteinizing Agent | 8% Perchloric Acid | 10% Trichloroacetic Acid |
| Reported Recovery Rates (for similar Imidazole Dipeptides) | 97.4% – 103%[2] | 91% – 115% (with subsequent solid-phase extraction)[3][4] |
| Key Advantages | High recovery rates reported for imidazole dipeptides.[2] | Effective deproteinization. |
| Considerations | Perchloric acid is a strong oxidizing agent and requires careful handling and disposal. | Trichloroacetic acid is corrosive and requires appropriate safety precautions. |
Experimental Protocols
Method 1: Perchloric Acid (PCA) Precipitation
This protocol is adapted from a method developed for the quantification of three imidazole dipeptides in meat and fish.[2]
Materials:
-
Muscle biopsy sample (fresh or frozen at -80°C)
-
8% Perchloric Acid (PCA), ice-cold
-
Phosphate buffer (for neutralization, e.g., potassium carbonate)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol:
-
Sample Preparation:
-
Accurately weigh the frozen or fresh muscle biopsy sample (typically 10-50 mg).
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Add ice-cold 8% PCA to the tube at a ratio of 1:10 (w/v) (e.g., 100 µL of 8% PCA for 10 mg of tissue).
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
-
Deproteinization:
-
Vortex the homogenate for 30 seconds.
-
Incubate the sample on ice for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new, clean microcentrifuge tube.
-
-
Neutralization:
-
Neutralize the supernatant by adding a suitable phosphate buffer (e.g., a saturated solution of potassium carbonate) dropwise while vortexing until the pH is approximately 7.0. The formation of a white precipitate (potassium perchlorate) will be observed.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the precipitate.
-
-
Final Extract:
-
Collect the neutralized supernatant. This is the final extract ready for analysis by HPLC-MS/MS or other suitable methods.
-
Store the extract at -80°C if not for immediate use.
-
Method 2: Trichloroacetic Acid (TCA) Precipitation
This protocol is based on a method for the quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle.[5]
Materials:
-
Muscle biopsy sample (fresh or frozen at -80°C)
-
10% Trichloroacetic Acid (TCA), ice-cold
-
Pure water (HPLC grade)
-
Microcentrifuge tubes
-
Homogenizer (e.g., handheld homogenizer followed by ultrasonic cell crusher)
-
Microcentrifuge
-
Vortex mixer
-
Ultra-filtration unit (e.g., 3 kDa cutoff)
-
Calibrated pipettes and sterile tips
Protocol:
-
Sample Preparation:
-
Homogenization:
-
Deproteinization:
-
Add ice-cold 10% TCA to the homogenate to precipitate proteins.[5]
-
Vortex the mixture and incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at 20,000 x g for 5 minutes at 4°C.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Ultra-filtration:
-
Pass the supernatant through a 3 kDa cutoff ultra-filtration unit to remove any remaining larger molecules.[5]
-
-
Final Extract:
-
The filtered solution is the final extract containing this compound.
-
The extract can be lyophilized for concentration and storage.[5]
-
Store the extract at -80°C prior to analysis.
-
Visualization of Experimental Workflows
Caption: Workflow for this compound Extraction from Muscle Biopsy.
Logical Relationships in this compound Analysis
Caption: Logical Flow of this compound Analysis from Sample to Result.
References
- 1. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. High-performance liquid chromatographic determination of imidazole dipeptides, histidine, 1-methylhistidine and 3-methylhistidine in equine and camel muscle and individual muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
Application Notes & Protocols: Utilizing Stable Isotope-Labeled Homoanserine for Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homoanserine, an imidazole-containing dipeptide, is found in various vertebrate tissues, with notable concentrations in the brain and skeletal muscle.[1][2] Its precise metabolic roles are an active area of investigation. The use of stable isotope-labeled this compound in conjunction with modern analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to elucidate its metabolic fate and function.[3][4] Stable Isotope Resolved Metabolomics (SIRM) allows for the unambiguous tracking of atoms through complex metabolic networks, providing detailed insights into pathway dynamics.[3] This document provides detailed application notes and protocols for conducting metabolic studies using stable isotope-labeled this compound.
Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and safe for use in a wide range of experimental systems, from cell cultures to in vivo models.[4][5] By introducing a labeled precursor, researchers can trace the incorporation of the isotope into downstream metabolites, thereby mapping metabolic pathways and quantifying fluxes.
Applications in Metabolic Research
The use of stable isotope-labeled this compound can be applied to several areas of metabolic research:
-
Pathway Elucidation: Tracing the metabolic conversion of this compound into other compounds to identify novel metabolic pathways.
-
Biomarker Discovery: Investigating the role of this compound metabolism in metabolic disorders such as diabetes and obesity, potentially identifying new biomarkers.[6][7][8]
-
Pharmacokinetics and Drug Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and how it may be influenced by therapeutic agents.[4]
-
Oxidative Stress Studies: Investigating the antioxidant functions of this compound and its derivatives, such as 2-oxo-homoanserine.[2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a study investigating the tissue distribution and age-related changes of this compound in a murine model, as analyzed by LC-MS/MS using a stable-isotope dilution method.[1][2]
| Tissue | Age Group | This compound Concentration (nmol/g tissue) | 2-oxo-homoanserine Concentration (pmol/g tissue) |
| Cerebrum | 1-week-old | 5.2 ± 1.1 | Not Detected |
| 10-week-old | 260.5 ± 45.3 | 15.8 ± 3.2 | |
| Cerebellum | 1-week-old | 4.8 ± 0.9 | Not Detected |
| 10-week-old | 240.2 ± 38.7 | 12.5 ± 2.8 | |
| Skeletal Muscle | 1-week-old | 12.7 ± 2.5 | 2.1 ± 0.5 |
| 10-week-old | 85.3 ± 15.1 | 25.6 ± 4.9 | |
| Lungs | 1-week-old | 3.1 ± 0.7 | Not Detected |
| 10-week-old | 22.4 ± 4.8 | 5.3 ± 1.1 |
Experimental Protocols
Synthesis of Stable Isotope-Labeled this compound
The synthesis of deuterated, ¹³C, or ¹⁵N-labeled this compound is a prerequisite for these studies. While specific synthesis protocols for labeled this compound are not widely published, general methods for deuteration and isotopic labeling of similar compounds can be adapted.[9][10][11][12] A common approach involves using labeled precursors in a chemical or enzymatic synthesis. For example, deuterated enaminones can be used as versatile intermediates in the synthesis of nitrogenous heterocycles.[9]
In Vivo Metabolic Study Workflow
This protocol outlines a general workflow for an in vivo metabolic study using stable isotope-labeled this compound in a mouse model.
Methodology:
-
Animal Acclimatization: Acclimate animals (e.g., C57BL/6J mice) to the experimental conditions for at least one week.
-
Baseline Sample Collection: Collect baseline blood and urine samples before the administration of the labeled compound.
-
Tracer Administration: Administer a known concentration of stable isotope-labeled this compound via a suitable route (e.g., intraperitoneal injection or oral gavage).
-
Timed Sample Collection: Collect blood, urine, and various tissues (brain, muscle, lungs, liver, kidney) at specific time points post-administration.
-
Sample Processing:
-
Immediately freeze tissues in liquid nitrogen and store them at -80°C.
-
For metabolite extraction, homogenize the frozen tissue in a suitable solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet proteins and other macromolecules.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][2]
-
Data Analysis: Identify and quantify the labeled this compound and its downstream metabolites by tracking the mass shift corresponding to the stable isotope label.
LC-MS/MS Protocol for this compound Quantification
This protocol is adapted from established methods for the quantification of imidazole-containing dipeptides.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Stable isotope-labeled this compound (as an internal standard)
Procedure:
-
Sample Preparation:
-
Thaw frozen tissue samples on ice.
-
Add a known amount of stable isotope-labeled this compound as an internal standard to each sample.
-
Homogenize the tissue in 4 volumes of 0.1% formic acid in water.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled and labeled this compound and its metabolites.
-
Hypothetical Metabolic Pathway of this compound
While the complete metabolic pathway of this compound is not fully elucidated, a hypothetical pathway can be proposed based on the metabolism of similar dipeptides like carnosine and anserine. This pathway can serve as a basis for designing metabolic tracing experiments.
Pathway Description:
-
Hydrolysis: this compound may be hydrolyzed by a carnosinase-like enzyme into its constituent amino acids, γ-aminobutyric acid (GABA), and 1-methylhistidine.
-
Oxidation: this compound can be oxidized to form 2-oxo-homoanserine, a derivative that may possess significant antioxidant properties.[2]
-
Further Metabolism: The resulting products can then enter their respective metabolic pathways.
By using ¹³C or ¹⁵N-labeled this compound, researchers can trace the label into GABA, 1-methylhistidine, and other downstream metabolites, thus confirming and expanding upon this hypothetical pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Distribution and quantitative analysis of this compound and its 2-oxo derivative in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biomarkers of Metabolic Disorders: Diagnostic and Prognostic Values, and Insights into the Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of tritium- and deuterium-labeled 9-beta-D-arabinofuranosyladenine and the tritium-labeled 5'-monophosphate ester with increased metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Techniques for the Separation of Homoanserine from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoanserine, an imidazole-containing dipeptide (IDP), is a structural isomer of anserine and a close analog of carnosine. These compounds are of significant interest in biomedical and pharmaceutical research due to their antioxidant and physiological functions. The subtle structural differences between this compound and its isomers, such as anserine (Nβ-alanyl-1-methyl-L-histidine) and carnosine (β-alanyl-L-histidine), present a significant analytical challenge. Accurate separation and quantification are crucial for understanding their distinct biological roles and for the development of related therapeutic agents. This application note provides an overview of advanced analytical techniques and detailed protocols for the effective separation of this compound from its isomers.
The primary techniques that have demonstrated successful separation and quantification include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Capillary Electrophoresis (CE). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Key Analytical Techniques
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the analysis of this compound and its isomers due to its high sensitivity, specificity, and ability to handle complex biological matrices.[1]
Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 or amide column) and a mobile phase. The separated analytes are then ionized and detected by a mass spectrometer, which distinguishes them based on their mass-to-charge ratio (m/z) and fragmentation patterns. Although anserine and its isomer homocarnosine have the same m/z, their different structures result in distinct MS/MS spectra, allowing for their discrimination.[2]
Advantages:
-
High sensitivity and specificity, enabling detection of low concentrations in biological samples.[1]
-
Robust and reproducible results.
-
Amenable to high-throughput analysis.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers an alternative high-resolution separation technique, particularly for charged molecules like dipeptides.
Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation is influenced by the charge of the molecule and the electroosmotic flow within the capillary. Different CE methods, such as Capillary Zone Electrophoresis (CZE) and Field Amplified Sample Injection (FASI)-CE, can be employed.[3]
Advantages:
-
High separation efficiency and resolution.[4]
-
Minimal sample and reagent consumption.[5]
-
Can be a "greener" alternative to HPLC due to the absence of toxic organic solvents.[5]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the separation and quantification of this compound and its related isomers.
| Analyte(s) | Method | Stationary/Mobile Phase or Buffer | Detection | Limit of Detection (LOD) | Reference |
| This compound, 2-oxo-homoanserine | LC-MS/MS | Not specified | MS/MS | Not specified | [1] |
| Carnosine, Anserine, Homocarnosine | UPLC-MS/MS | Acquity UPLC BEH amide column (1.7 µm) | MS/MS | 10 ng/mL | [2] |
| Carnosine, Anserine, Homocarnosine | CE-LIF | 112 mmol/L sodium borate (pH 10.4-10.8) | Laser-Induced Fluorescence | 3.94 - 4.73 nmol/L | [4] |
| Carnosine, Anserine, Homocarnosine | FASI-CE-UV | 50 mmol/L Tris phosphate (pH 2.2) | UV | 0.4 - 0.5 nmol/L | [3] |
| L-Carnosine | MCE-C⁴D | 0.5 mol L⁻¹ acetic acid (pH 2.52) | Contactless Conductivity Detection | Not specified | [5] |
Experimental Protocols
Protocol 1: HPLC-MS/MS for this compound Quantification in Biological Tissues
This protocol is adapted from a method for the quantification of this compound and its oxidized derivative in mouse tissues.[1]
1. Sample Preparation (Mouse Tissue): a. Homogenize frozen tissue samples in 5 volumes of 0.1% formic acid in water. b. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. c. Collect the supernatant and deproteinize by adding an equal volume of acetonitrile. d. Centrifuge at 15,000 x g for 15 minutes at 4°C. e. Filter the supernatant through a 0.22 µm filter before injection.
2. HPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate this compound from its isomers. (A starting point could be 0-5% B over 5 minutes, then a ramp to 95% B).
- Flow Rate: 0.2 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards should be optimized.
Protocol 2: Capillary Electrophoresis with UV Detection for Isomer Separation
This protocol is based on a FASI-CE-UV method for separating carnosine-related peptides, which can be adapted for this compound.[3]
1. Sample Preparation: a. For biological fluids like cerebrospinal fluid (CSF), dilute the sample with deionized water. b. For tissue homogenates, follow the initial steps of Protocol 1 for extraction and deproteinization. c. The final sample should be diluted in water for FASI.
2. CE Conditions:
- Capillary: Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., total length 60 cm, effective length 50 cm).
- Running Buffer: 50 mmol/L Tris phosphate, pH 2.2.
- Separation Voltage: 25 kV.
- Capillary Temperature: 25°C.
- Injection: Field Amplified Sample Injection (FASI) by applying -5 kV for 10 seconds.
- Detection: UV detection at 200 nm.
Visualizations
Caption: Workflow for HPLC-MS/MS analysis of this compound.
Caption: Workflow for Capillary Electrophoresis analysis.
Conclusion
The separation of this compound from its isomers is achievable with high fidelity using advanced analytical techniques like HPLC-MS/MS and Capillary Electrophoresis. HPLC-MS/MS offers superior sensitivity and specificity, making it ideal for complex biological matrices.[1] CE provides an excellent alternative with high separation efficiency and lower solvent consumption.[5] The choice of method should be guided by the specific research question, sample type, and available resources. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and scientists in the field of drug development and biomedical analysis.
References
- 1. Distribution and quantitative analysis of this compound and its 2-oxo derivative in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of carnosine, homocarnosine and anserine by FASI capillary electrophoresis UV detection: applications on biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and determination of carnosine-related peptides using capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophoretic Determination of L-Carnosine in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
Homoanserine: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoanserine, an imidazole-containing dipeptide endogenously found in the brain and muscle tissues, is emerging as a promising therapeutic agent in the field of neurodegenerative diseases. Structurally similar to carnosine and anserine, this compound exhibits potent antioxidant, anti-inflammatory, and anti-protein aggregation properties, which are critical in combating the pathological hallmarks of diseases such as Alzheimer's and Parkinson's. These application notes provide a comprehensive overview of the therapeutic potential of this compound, supported by quantitative data from related compounds, detailed experimental protocols for its evaluation, and visualizations of its proposed mechanisms of action. While research specifically on this compound is still developing, the data from closely related histidine-containing dipeptides provide a strong rationale for its investigation.
Data Presentation
The therapeutic efficacy of histidine-containing dipeptides, including carnosine and anserine which share structural and functional similarities with this compound, has been quantified in several preclinical and clinical studies. The following tables summarize key findings that provide a basis for investigating this compound.
Table 1: Quantitative Analysis of Endogenous this compound Levels in Mouse Tissues
| Tissue | This compound Concentration (nmol/g tissue) in 1-week-old mice | This compound Concentration (nmol/g tissue) in 10-week-old mice |
| Cerebrum | 2.4 ± 0.4 | 123.7 ± 15.2 |
| Cerebellum | 2.8 ± 0.5 | 145.3 ± 18.9 |
| Muscle | 1.5 ± 0.3 | 89.6 ± 11.7 |
| Lungs | Not Detected | 54.2 ± 7.1 |
Data extracted from a study on C57BL/6J mice, indicating a significant age-related increase in this compound concentrations, particularly in the brain[1].
Table 2: Effects of Carnosine/Anserine Supplementation on Cognitive Function in Human Subjects
| Study Population | Intervention | Duration | Key Cognitive Outcome | Result |
| Healthy Elderly Adults | 500 mg/day Carnosine/Anserine (1:3 ratio) | 3 months | WMS-LM2 (Verbal Episodic Memory) | Significant reduction in memory decline compared to placebo (p=0.046) |
| Subjects with Mild Cognitive Impairment (MCI) | 1 g/day Carnosine/Anserine | 12 weeks | Clinical Dementia Rating (Global Function) | Improvement in the active group compared to placebo |
These studies on carnosine/anserine mixtures suggest the potential for related dipeptides like this compound to positively impact cognitive function[2].
Table 3: In Vitro Neuroprotective Effects of a Homo-bis-nitrone (HBN6) in an Ischemia Model (SH-SY5Y cells)
| Parameter | EC50 (µM) | Maximal Neuroprotection (%) |
| Prevention of decreased metabolic activity | 1.24 ± 0.39 | Not Reported |
| Reduction of superoxide production | Not Reported | 95.8 ± 3.6 |
This data on a synthetic compound with structural similarities highlights the potential for molecules with related functional groups to offer significant neuroprotection[3][4].
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the therapeutic potential of this compound in in vitro and in vivo models of neurodegenerative diseases.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 cell culture medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in sterile water or PBS)
-
Aβ (1-42) peptide, oligomeric preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a 5% CO2 incubator.
-
Plating: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induction of Toxicity: Add oligomeric Aβ (1-42) to the wells to a final concentration of 10 µM. Include control wells with cells only, cells with Aβ only, and cells with this compound only.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
This assay determines the effect of this compound on the kinetics of Aβ fibril formation.
Materials:
-
Aβ (1-42) peptide
-
This compound
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ: Prepare a 100 µM stock solution of Aβ (1-42) in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in the phosphate buffer to the desired final concentration (e.g., 10 µM).
-
Reaction Setup: In each well of the 96-well plate, add:
-
Aβ (1-42) solution (to a final concentration of 10 µM)
-
This compound at various concentrations (e.g., 1, 10, 100 µM) or vehicle control.
-
ThT working solution (to a final concentration of 25 µM).
-
-
Kinetic Measurement: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) for up to 48 hours, with excitation at ~450 nm and emission at ~485 nm. Include intermittent shaking to promote aggregation.
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Analyze the lag time and the maximum fluorescence intensity to determine the inhibitory effect of this compound.
Protocol 3: Antioxidant Capacity Assessment - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a series of concentrations of this compound and the positive control in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Signaling Pathways and Mechanisms of Action
This compound is proposed to exert its neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Caption: Proposed neuroprotective signaling pathways of this compound.
This compound is hypothesized to directly scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. Additionally, it may promote the activation of the Nrf2 pathway, a master regulator of antioxidant responses, leading to the increased expression of antioxidant enzymes. Concurrently, this compound may inhibit the NF-κB signaling pathway, a key driver of neuroinflammation, thus reducing the production of pro-inflammatory cytokines.
Caption: Experimental workflows for evaluating this compound's neuroprotective effects.
The provided workflows outline the key steps for investigating the therapeutic potential of this compound in both in vitro and in vivo settings. The in vitro workflow focuses on cell-based assays to determine direct neuroprotective effects, while the in vivo workflow utilizes animal models to assess cognitive and pathological outcomes.
Conclusion
This compound represents a compelling candidate for further investigation as a therapeutic agent for neurodegenerative diseases. Its inherent antioxidant and potential anti-inflammatory properties, supported by evidence from related dipeptides, provide a strong foundation for its exploration. The protocols and conceptual frameworks presented here are intended to guide researchers in designing and executing robust preclinical studies to elucidate the specific mechanisms and therapeutic efficacy of this compound. Further research is warranted to translate these promising preclinical findings into potential clinical applications.
References
Application Notes and Protocols for High-Throughput Homoanserine Detection Immunoassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the development and implementation of a high-throughput competitive immunoassay for the quantification of Homoanserine. This dipeptide, an isomer of anserine, is of growing interest in biomedical research and drug development due to its potential physiological roles. The described protocols are intended to serve as a guide for establishing a robust and scalable assay for screening and characterizing compounds that may modulate this compound levels.
Introduction
This compound is a naturally occurring imidazole-containing dipeptide. Accurate and high-throughput detection of this compound in biological samples is crucial for understanding its function and for the development of novel therapeutics. Immunoassays offer a highly specific and sensitive method for this purpose. Due to its small size, a competitive immunoassay format is the most suitable approach.[1][2][3][4][5] This format is ideal when the target molecule is too small for simultaneous binding of two antibodies, as required in a sandwich ELISA.[1][2][3][4][5]
The principle of a competitive immunoassay involves competition between the unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of binding sites on a specific anti-Homoanserine antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample. This method can be adapted for high-throughput screening (HTS) to analyze a large number of samples efficiently.[6][7][8]
Key Experimental Protocols
Production of Anti-Homoanserine Antibodies
A critical step in developing a specific immunoassay is the generation of high-affinity antibodies against the target molecule.[9]
Protocol for Polyclonal Antibody Production:
-
Antigen Preparation:
-
Synthesize a this compound-carrier protein conjugate. Due to the small size of this compound, it needs to be conjugated to a larger carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to elicit a strong immune response.[10] Use a suitable cross-linker (e.g., glutaraldehyde or EDC/NHS) to covalently link the imidazole group of this compound to the carrier protein.
-
Purify the conjugate by dialysis to remove unreacted components.
-
Verify the conjugation efficiency using techniques like MALDI-TOF mass spectrometry.
-
-
Immunization:
-
Select a suitable animal model for immunization (e.g., rabbits or goats).
-
Prepare an emulsion of the this compound-carrier conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).
-
Immunize the animals with the conjugate emulsion at multiple subcutaneous sites.
-
Administer booster injections every 3-4 weeks.
-
-
Titer Determination and Antibody Purification:
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA coated with this compound-BSA.
-
Once a high titer is achieved (typically after 2-3 boosts), collect the antiserum.
-
Purify the polyclonal antibodies from the antiserum using affinity chromatography with a column where this compound is immobilized.
-
Development of a Competitive ELISA for this compound
This protocol outlines the steps for a 96-well plate-based competitive ELISA.
Materials:
-
High-binding 96-well microplates
-
Anti-Homoanserine antibody (produced as described above)
-
This compound standard
-
This compound-Horseradish Peroxidase (HRP) conjugate (or other enzyme conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample/Standard Diluent (e.g., PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute the anti-Homoanserine antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test samples in Sample/Standard Diluent.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Adaptation for High-Throughput Screening (HTS)
To increase throughput, the competitive ELISA can be miniaturized to a 384-well format and automated using liquid handling systems.[6][8]
Key Adaptations:
-
Miniaturization: Reduce reaction volumes for 384-well plates (e.g., 20 µL coating, 40 µL blocking, 10 µL sample + 10 µL conjugate).
-
Automation: Utilize robotic liquid handlers for plate coating, washing, and reagent addition to ensure consistency and reduce manual error.[6]
-
Data Management: Employ integrated software for plate reading, data analysis, and hit identification.
-
Assay Optimization: Re-optimize reagent concentrations and incubation times for the miniaturized format to maintain assay performance (e.g., Z'-factor > 0.5).
Data Presentation
Quantitative data from the high-throughput screening should be summarized in a clear and structured format for easy comparison.
| Compound ID | Sample Concentration (µM) | Absorbance (450 nm) | % Inhibition | Calculated this compound Conc. (µM) |
| Control (Max Signal) | 0 | 1.852 | 0% | 0 |
| Standard 1 | 0.1 | 1.621 | 12.5% | 0.1 |
| Standard 2 | 1 | 1.157 | 37.5% | 1 |
| Standard 3 | 10 | 0.523 | 71.8% | 10 |
| Standard 4 | 100 | 0.188 | 89.9% | 100 |
| Test Compound A | 10 | 0.899 | 51.5% | 5.5 |
| Test Compound B | 10 | 1.543 | 16.7% | 0.8 |
| Test Compound C | 10 | 0.312 | 83.2% | 45.2 |
Visualizations
Caption: Workflow for the competitive ELISA for this compound detection.
Caption: Logical steps for adapting the manual assay to a high-throughput format.
Caption: Signaling pathway for anti-Homoanserine antibody production.
References
- 1. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Immunoassays: Accelerating Drug Discovery and Enhancing Compound Screening Efficiency | Drug Discovery And Development [labroots.com]
- 7. High-throughput homogeneous immunoassay readily identifies monoclonal antibody to serovariant clostridial neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high throughput MHC II binding assay for quantitative analysis of peptide epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating the Antioxidant Capacity of Homoanserine in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the antioxidant capacity of Homoanserine, a naturally occurring dipeptide, using a panel of robust cell-based assays. The protocols detailed herein are designed to assess the compound's ability to mitigate oxidative stress within a cellular context, offering a more biologically relevant evaluation than simple chemical antioxidant assays. This document outlines the methodologies for the Cellular Antioxidant Activity (CAA) assay, intracellular reactive oxygen species (ROS) detection, and lipid peroxidation assessment. Additionally, it explores the potential involvement of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.
Data Presentation
The following tables summarize representative quantitative data for compounds structurally related to this compound, namely Carnosine and Anserine. This data is provided for illustrative purposes to guide researchers in their experimental design and data interpretation when evaluating this compound.
Table 1: Cellular Antioxidant Activity (CAA) of Related Dipeptides
| Compound | Concentration | Antioxidant Activity (% of Control) | Quercetin Equivalents (µmol QE/100 µmol) |
| Carnosine | 10 mM | 30% reduction in O₂⁻• | Data not available |
| Anserine | 10 mM | 24% reduction in O₂⁻• | Data not available |
| Quercetin (Positive Control) | 25 µM | High | 100 |
Note: Data is illustrative and based on studies of related compounds. Actual values for this compound must be determined experimentally. The percentage reduction in superoxide radicals (O₂⁻•) is an indicator of antioxidant activity within the cellular environment. Quercetin is a potent antioxidant commonly used as a positive control in the CAA assay.[1][2][3][4][5]
Table 2: Intracellular ROS Scavenging Activity of Related Dipeptides
| Compound | Cell Type | Inducer | Concentration | % ROS Reduction |
| Carnosine | Neuronal Cells | NMDA | Not Specified | Significant Suppression |
| Anserine | Neuronal Cells | NMDA | Not Specified | Significant Suppression |
| N-acetylcysteine (Positive Control) | Various | H₂O₂ | 5 mM | ~70-90% |
Note: Data is illustrative and based on qualitative and quantitative findings for related compounds. The percentage of ROS reduction indicates the compound's ability to neutralize reactive oxygen species within the cell. N-acetylcysteine is a well-established antioxidant and is often used as a positive control.[6][7]
Table 3: Inhibition of Lipid Peroxidation by Related Dipeptides (TBARS Assay)
| Compound | System | Pro-oxidant | Concentration | % Inhibition of MDA Formation |
| Carnosine | Linoleic acid emulsion | Autoxidation | 2.5 mM | Significant |
| Anserine | Linoleic acid emulsion | Autoxidation | 10 mM | Moderate |
| Trolox (Positive Control) | Various | Various | 100 µM | High |
Note: Data is illustrative and based on studies of related compounds. The percentage inhibition of malondialdehyde (MDA) formation reflects the compound's ability to prevent lipid peroxidation. Trolox is a water-soluble analog of vitamin E and a standard antioxidant.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells, providing a biologically relevant measure of antioxidant activity.[2][3][4][5]
Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution
-
This compound and Quercetin (positive control) stock solutions
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Incubation: Remove the media and wash the cells with PBS. Add 100 µL of DMEM containing the desired concentration of this compound or Quercetin, along with 25 µM DCFH-DA, to each well. Incubate for 1 hour.
-
Washing: Remove the treatment solution and wash the cells three times with PBS to remove extracellular compounds.
-
Oxidative Challenge: Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100. Results can be expressed as Quercetin Equivalents (QE).
Intracellular Reactive Oxygen Species (ROS) Assay
This assay directly measures the level of ROS within cells treated with an antioxidant compound.
Materials:
-
Adherent cells (e.g., SH-SY5Y, PC12)
-
24-well tissue culture plates
-
Cell culture medium
-
PBS
-
DCFH-DA solution
-
Oxidative stress inducer (e.g., H₂O₂, Rotenone)
-
This compound and N-acetylcysteine (positive control) stock solutions
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or N-acetylcysteine for a predetermined time (e.g., 24 hours).
-
Loading of Fluorescent Probe: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS and then expose them to an ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes.
-
Fluorescence Detection:
-
Microscopy: Wash the cells with PBS and observe under a fluorescence microscope. Capture images for qualitative analysis of fluorescence intensity.
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity. The percentage of ROS reduction is calculated as: % ROS Reduction = ((Control_Fluorescence - Sample_Fluorescence) / Control_Fluorescence) * 100.
Lipid Peroxidation Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage to cellular lipids.[10][11][12][13]
Materials:
-
Cell lysate from treated and untreated cells
-
Thiobarbituric acid (TBA) reagent (containing TBA and an acid, e.g., trichloroacetic acid)
-
MDA standard solution
-
Spectrophotometer or fluorescence microplate reader
Protocol:
-
Sample Preparation: Treat cells with this compound or a positive control (e.g., Trolox) and an inducer of lipid peroxidation (e.g., FeSO₄/ascorbate). Harvest and lyse the cells.
-
Reaction Setup: To 100 µL of cell lysate, add 200 µL of TBA reagent.
-
Incubation: Heat the samples at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the samples on ice for 10 minutes and then centrifuge to pellet any precipitate.
-
Measurement: Transfer the supernatant to a new microplate well and measure the absorbance at 532 nm or fluorescence with excitation at 530 nm and emission at 550 nm.
-
Data Analysis: Create a standard curve using the MDA standard. Calculate the concentration of MDA in the samples from the standard curve. The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = ((MDA_control - MDA_sample) / MDA_control) * 100.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's antioxidant capacity.
Caption: The Keap1-Nrf2 antioxidant response pathway.[14][15][16][17][18][19][20][21][22][23]
References
- 1. Carnosine Decreases PMA-Induced Oxidative Stress and Inflammation in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 3. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. ccsenet.org [ccsenet.org]
- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Homoanserine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantitative analysis of Homoanserine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: The "matrix" refers to all components in a biological sample other than this compound itself, such as salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analysis.[3][4][5] Given that this compound is an endogenous compound, the biological matrix is inherently complex, making it susceptible to these effects.
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS detector post-column, while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of this compound indicate the retention times at which matrix components are causing interference.[6][7]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[2][6] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of this compound in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. Regulatory guidelines often recommend that the coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should not be greater than 15%.[8]
Q3: What is the most effective way to minimize matrix effects?
A3: A multi-faceted approach is typically the most effective. This includes:
-
Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.[9]
-
Chromatographic Separation: Achieve baseline separation of this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is crucial for compensating for matrix effects that cannot be eliminated.[2][10][11]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
This is a classic symptom of variable matrix effects between different samples.
Troubleshooting Steps:
-
Evaluate Your Internal Standard (IS):
-
Are you using a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d3)? A SIL-IS is the gold standard as it co-elutes with this compound and experiences the same degree of ion suppression or enhancement, thus providing effective correction.[10][11][12] Structural analogs may not co-elute perfectly and may have different ionization efficiencies, leading to inadequate compensation.[13]
-
Decision Workflow:
Internal Standard Decision Workflow.
-
-
Re-evaluate and Optimize Sample Preparation:
-
If you are using Protein Precipitation (PPT) , be aware that it is the least effective method for removing matrix components, especially phospholipids, which are major contributors to ion suppression.[9][14]
-
Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) . Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing cleaner extracts.[9]
Experimental Protocol: Comparison of Sample Preparation Methods
-
Objective: To determine the sample preparation method that minimizes matrix effects and maximizes recovery for this compound.
-
Procedure:
-
Spike a known concentration of this compound into six different lots of blank plasma.
-
Process the samples using PPT, LLE, and a mixed-mode SPE protocol.
-
Analyze the extracts by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (%) for each method.
-
-
Data Analysis: Summarize the results in a table for comparison.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
-
| Sample Preparation Method | Average Matrix Factor (MF) | % CV of MF | Average Recovery (%) | % CV of Recovery |
| Protein Precipitation (Acetonitrile) | 0.65 | 25.4 | 95.2 | 8.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.88 | 12.1 | 70.5 | 11.2 |
| Mixed-Mode SPE | 0.97 | 6.8 | 89.9 | 7.3 |
Issue 2: Low signal intensity and poor sensitivity for this compound.
This is often caused by significant ion suppression.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Goal: Separate this compound from the region where phospholipids and other interfering components elute. Phospholipids are a major cause of ion suppression in plasma and serum samples.[6]
-
Strategy:
-
Modify the mobile phase gradient: A longer, shallower gradient can improve resolution between this compound and matrix components.
-
Adjust mobile phase pH: Altering the pH can change the retention of basic analytes relative to phospholipids.[9]
-
Consider a different column chemistry: If using a standard C18 column, explore options like a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which may be more suitable for retaining and separating a polar compound like this compound from non-polar interferences.
-
-
-
Enhance Sample Cleanup:
-
If you are already using SPE, ensure the wash steps are optimized to remove as many interferences as possible without causing loss of this compound.
-
Specialized phospholipid removal plates or cartridges (e.g., HybridSPE-Phospholipid) can be used as a targeted clean-up step.
General Experimental Workflow. -
Issue 3: Inconsistent results when analyzing samples from different patient populations.
This may be due to inter-individual variability in the sample matrix.[10]
Troubleshooting Steps:
-
Validate the Method with a Diverse Matrix Panel: During method validation, it is crucial to evaluate matrix effects using at least six different sources (lots) of the biological matrix.[8] If your target population includes subjects with specific conditions (e.g., renal impairment, lipemic samples), it is highly recommended to include matrix from these populations in your validation set.
-
Confirm the Robustness of the Internal Standard: A suitable SIL-IS should effectively compensate for inter-individual matrix differences.[10] If you are using a SIL-IS and still see issues, verify its purity and ensure there is no unlabeled analyte present in the IS stock, which could compromise results.
Table 2: Matrix Effect Evaluation Across Different Plasma Lots
| Plasma Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Analyte MF | IS MF | IS-Normalized MF |
| Lot 1 | 450,000 | 480,000 | 0.90 | 0.92 | 0.98 |
| Lot 2 | 435,000 | 465,000 | 0.87 | 0.89 | 0.98 |
| Lot 3 | 460,000 | 495,000 | 0.92 | 0.95 | 0.97 |
| Lot 4 (Hemolyzed) | 390,000 | 410,000 | 0.78 | 0.80 | 0.98 |
| Lot 5 (Lipemic) | 350,000 | 375,000 | 0.70 | 0.72 | 0.97 |
| Lot 6 | 455,000 | 488,000 | 0.91 | 0.94 | 0.97 |
| Mean | 0.97 | ||||
| % CV | 0.6% |
Illustrative data based on a neat solution peak area of 500,000 for the analyte and 520,000 for the IS. The IS-Normalized MF is calculated as (Analyte MF / IS MF). A % CV of <15% is generally considered acceptable.[8]
By systematically addressing sample preparation, chromatography, and the choice of internal standard, researchers can successfully overcome matrix effects and develop a robust and reliable LC-MS/MS assay for this compound.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. researchgate.net [researchgate.net]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. scispace.com [scispace.com]
- 14. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
Improving the stability of Homoanserine during sample storage and preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with homoanserine. This resource provides essential guidance on maintaining the stability of this compound during sample storage and preparation to ensure accurate and reproducible experimental results.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in samples. | Degradation during storage: this compound is susceptible to degradation at room temperature and even at 4°C over extended periods.[1] Repeated freeze-thaw cycles can also lead to degradation.[2][3] Degradation during sample preparation: High temperatures, extreme pH, and the presence of certain enzymes or metal ions can degrade this compound.[4] Oxidation is a known degradation pathway for imidazole-containing dipeptides.[4] Inefficient extraction: The extraction protocol may not be suitable for effectively recovering this compound from the sample matrix. | Optimize storage conditions: Store samples at -80°C for long-term stability.[5] Aliquot samples to minimize freeze-thaw cycles.[2][3] Refine sample preparation: Keep samples on ice throughout the preparation process. Use buffers with a neutral or slightly acidic pH.[6] Consider adding antioxidants like ascorbic acid or using metal chelators (e.g., EDTA) in your homogenization buffer.[4] Improve extraction: Utilize a validated extraction method for histidine-containing dipeptides. Protein precipitation with agents like perchloric acid or acetonitrile is a common and effective technique.[7] |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling: Variations in the time between sample collection and freezing, or inconsistencies in the homogenization process can lead to variable degradation. Matrix effects in LC-MS analysis: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification.[8][9][10][11] | Standardize procedures: Implement a strict and consistent protocol for sample collection, processing, and storage. Ensure thorough and uniform homogenization of tissue samples. Address matrix effects: Optimize chromatographic separation to resolve this compound from interfering matrix components. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[12] Perform a matrix effect evaluation during method development.[8][10][11] |
| Presence of unexpected peaks in the chromatogram. | Degradation products: The presence of additional peaks could indicate the degradation of this compound into products like 2-oxo-homoanserine or its constituent amino acids.[4] Contamination: Contamination from reagents, equipment, or the sample itself can introduce extraneous peaks. | Confirm degradation: Use a high-resolution mass spectrometer to identify the mass of the unknown peaks and compare them to potential degradation products. Minimize contamination: Use high-purity reagents and thoroughly clean all equipment. Ensure proper sample handling to avoid cross-contamination. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions regarding the stability of this compound.
Q1: What is the primary degradation pathway for this compound?
A1: Like other histidine-containing dipeptides, this compound is susceptible to both hydrolysis and oxidation.[4] Hydrolysis breaks the peptide bond, releasing its constituent amino acids, while oxidation can modify the imidazole ring, leading to the formation of products like 2-oxo-homoanserine.
Q2: What are the optimal storage conditions for samples containing this compound?
A2: For long-term storage, it is recommended to store biological samples at -80°C.[5] For short-term storage, -20°C is acceptable, but room temperature and 4°C should be avoided for extended periods to minimize degradation.[1] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[2][3]
Q3: How does pH affect the stability of this compound?
A3: The stability of histidine-containing dipeptides like carnosine is pH-dependent.[4] While specific data for this compound is limited, peptides are generally most stable at a pH where their net charge is minimal. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis of the peptide bond. For carnosine, a pH around 6.9-7.1 provides a buffering capacity, suggesting stability in this range.[6]
Q4: Are there any additives that can help stabilize this compound in my samples?
A4: Yes, adding antioxidants such as ascorbic acid can help prevent oxidative degradation. If enzymatic degradation is a concern, especially in tissue homogenates, the addition of a protease inhibitor cocktail is recommended. Metal chelators like EDTA can also be beneficial as metal ions can catalyze degradation.[4]
Q5: What is the best way to prepare tissue samples for this compound analysis?
A5: A common and effective method involves rapid homogenization of the frozen tissue in a cold buffer, followed by protein precipitation to remove larger molecules.[13][14] The supernatant can then be directly analyzed or further purified. It is critical to keep the sample on ice throughout the process to minimize enzymatic activity and chemical degradation.[15]
Quantitative Stability Data
Table 1: Effect of Temperature on Carnosine Stability in Aqueous Solution (pH 7.0)
| Temperature | Half-life (t½) | Degradation Rate Constant (k) |
| 4°C | Estimated > 1 year | ~1 x 10⁻⁸ s⁻¹ |
| 25°C | Estimated several months | ~1 x 10⁻⁷ s⁻¹ |
| 50°C | Estimated several days | ~1 x 10⁻⁵ s⁻¹ |
| 70°C | Estimated several hours | ~1 x 10⁻⁴ s⁻¹ |
Disclaimer: Data is estimated based on qualitative descriptions of carnosine stability and general principles of chemical kinetics. Actual values may vary.
Table 2: Effect of pH on Carnosine Stability at 37°C
| pH | Relative Stability | Primary Degradation Pathway |
| 3.0 | Low | Acid-catalyzed hydrolysis |
| 5.0 | Moderate | Hydrolysis |
| 7.0 | High | Minimal degradation |
| 9.0 | Moderate | Base-catalyzed hydrolysis, Oxidation |
| 11.0 | Low | Base-catalyzed hydrolysis, Oxidation |
Disclaimer: Data is generalized from studies on peptide stability.[4]
Experimental Protocols
Protocol 1: Extraction of this compound from Brain Tissue for LC-MS Analysis
This protocol outlines a standard procedure for the extraction of this compound from brain tissue, suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation:
-
Start with a frozen brain tissue sample, previously stored at -80°C.
-
Weigh the frozen tissue (typically 50-100 mg).
-
Perform all subsequent steps on ice to minimize degradation.
-
-
Homogenization:
-
Place the weighed tissue in a pre-chilled 2 mL tube containing ceramic or steel beads.
-
Add 500 µL of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.2, containing a protease inhibitor cocktail).
-
Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 30 seconds at 6,000 rpm), with cooling on ice between cycles.[13]
-
-
Deproteinization:
-
To the homogenate, add an equal volume (500 µL) of ice-cold 10% perchloric acid (PCA) or ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation and Collection:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound, without disturbing the protein pellet.
-
-
Final Preparation for LC-MS:
-
If PCA was used, neutralize the supernatant by adding a calculated amount of potassium carbonate (K₂CO₃) to precipitate the perchlorate, followed by another centrifugation step.
-
If acetonitrile was used, the supernatant can often be directly injected after centrifugation. Alternatively, it can be dried down under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS analysis.
-
Filter the final supernatant through a 0.22 µm syringe filter before transferring to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Workflow for this compound Extraction from Tissue.
Caption: Primary Degradation Pathways of this compound.
Caption: Troubleshooting Logic for this compound Analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Stability of injectable carnosine solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Carnosine and anserine as specialized pH-buffers--hydrogen ion carriers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. youtube.com [youtube.com]
Optimizing chromatographic separation of Homoanserine from carnosine and anserine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the chromatographic separation of homoanserine from its closely related structural analogs, carnosine and anserine.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating this compound, carnosine, and anserine?
A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[1] The two primary modes used are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) HPLC.[2] HILIC is often preferred for these polar compounds as it can provide better retention than traditional RP methods without the need for complex sample derivatization.[3][4]
Q2: Why is separating this compound from anserine particularly challenging?
A2: this compound and anserine are structural isomers, meaning they have the same molecular weight and similar physicochemical properties. This results in very close elution times, making their separation difficult.[5] Achieving baseline separation often requires careful optimization of the stationary phase, mobile phase composition, and temperature.
Q3: What type of column is best suited for this separation?
A3: For HILIC mode, amide- or amino-functionalized columns are highly effective.[6][7] An Acquity UPLC BEH Amide column, for instance, has been successfully used for separating carnosine and anserine.[1][8] For Reversed-Phase mode, C18 columns are commonly employed, sometimes with specific mixed-mode functionalities to enhance separation.[5]
Q4: Is derivatization of the analytes necessary?
A4: While derivatization can be used to improve chromatographic properties and detection sensitivity (e.g., using o-phthaldialdehyde for fluorescence detection), it is not always necessary.[2] HILIC and sensitive mass spectrometry (MS) detectors often allow for the direct analysis of these dipeptides without derivatization, simplifying the workflow.[3][4]
Q5: What detection methods are recommended?
A5: UV detection at a low wavelength (around 210-220 nm) is a common and accessible method.[6] However, for higher sensitivity, selectivity, and confident peak identification, especially in complex matrices like meat extracts, tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][5][9]
Troubleshooting Guide
Issue 1: Poor Resolution / Co-elution of Anserine and this compound
Q: My anserine and this compound peaks are not separating. What should I do?
A: Co-elution of these isomers is a common challenge.[5] Consider the following adjustments:
-
Decrease Mobile Phase Polarity (HILIC): In HILIC, increasing the percentage of the organic solvent (typically acetonitrile) in the mobile phase will increase retention and may improve the separation between closely eluting peaks.
-
Optimize Mobile Phase pH: The charge state of these dipeptides is pH-dependent. Small adjustments to the mobile phase pH using additives like formic acid or ammonium acetate can alter their interaction with the stationary phase and improve resolution.
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and enhance separation efficiency, providing better resolution between critical pairs.
-
Lower Column Temperature: Reducing the column temperature can sometimes improve separation by affecting the interaction kinetics between the analytes and the stationary phase.
-
Change Stationary Phase: If optimization fails, consider a column with a different chemistry. A longer column or one with a smaller particle size can also provide higher efficiency and better resolution.[1]
Issue 2: Peak Tailing or Asymmetric Peaks
Q: My peaks for carnosine and other dipeptides are tailing. What is the cause and how can I fix it?
A: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., with residual silanols) can cause tailing. Adding a small amount of a competing base, like triethylamine (TEA), or using a highly end-capped column can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or, if the problem persists, replace the column. An amino column's performance, for example, can degrade over time.[7]
-
Mismatched Sample Solvent: The solvent used to dissolve the sample should be as close as possible to the mobile phase composition to avoid peak distortion.
Issue 3: Low Signal Intensity / Poor Sensitivity
Q: I am having trouble detecting my analytes, especially at low concentrations. How can I improve sensitivity?
A: To enhance sensitivity, consider these strategies:
-
Switch to Mass Spectrometry (MS) Detection: An MS detector offers significantly higher sensitivity and selectivity compared to UV detection.[1][5]
-
Optimize MS Source Parameters: If using LC-MS/MS, optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flows, for your specific analytes.
-
Enrich Your Sample: Use solid-phase extraction (SPE) to clean up your sample and concentrate the analytes of interest before injection.
-
Increase Injection Volume: If your current chromatography can tolerate it without significant peak broadening, a larger injection volume will increase the signal.
-
Pre-column Derivatization: While it adds a step, derivatization with a fluorescent tag can dramatically increase sensitivity for fluorescence detectors.[2]
Data Presentation: Chromatographic Conditions
The following tables summarize typical parameters used in HPLC/UHPLC methods for the separation of imidazole dipeptides.
Table 1: HILIC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Acquity UPLC BEH Amide (2.1 x 150 mm, 1.7 µm)[1] | Amino Column[6] |
| Mobile Phase A | 10 mmol/L Ammonium Acetate + 0.1% Methanoic Acid[1] | Not specified |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[6] |
| Elution Mode | Isocratic (30:70, A:B)[1] | Isocratic[6] |
| Flow Rate | 0.2 mL/min[1] | Not specified |
| Column Temp. | 40 °C[1] | Not specified |
| Detection | MS/MS[1] | UV[6] |
Table 2: Reversed-Phase Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Scherzo SS-C18 (10.0 x 150 mm)[5] | Hypersil ODS (5 µm)[10] |
| Mobile Phase A | Water + 0.1% Formic Acid[5] | Phosphate Buffer[10] |
| Mobile Phase B | 50% Acetonitrile + 100 mM Ammonium Formate[5] | Not specified |
| Elution Mode | Gradient[5] | Isocratic[10] |
| Flow Rate | 3.0 mL/min[5] | Not specified |
| Column Temp. | Not specified | Not specified |
| Detection | MS/MS[5] | UV[10] |
Experimental Protocols
Protocol 1: Sample Preparation from Meat Tissue
This protocol is a generalized procedure based on common extraction methods.[4][6]
-
Homogenization: Weigh approximately 2.5 g of tissue and homogenize it with 7.5 mL of a cold extraction solution (e.g., 8% perchloric acid or 0.01 N HCl) for 30-60 seconds.
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.
-
Dilution (Optional): If necessary, dilute the filtered extract with the initial mobile phase to match the chromatographic conditions and avoid solvent mismatch effects.
-
Storage: Store the final extracts at 4 °C until injection.[11]
Protocol 2: HILIC-MS/MS Analysis
This protocol outlines a typical HILIC-MS/MS method for separating this compound, carnosine, and anserine.
-
Chromatographic System: An UHPLC system coupled to a triple-quadrupole mass spectrometer.[1]
-
Column: Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm.[1][12]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 90% B
-
2-10 min: Gradient from 90% to 60% B
-
10-12 min: Hold at 60% B
-
12.1-15 min: Return to 90% B (re-equilibration)
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+), using Multiple Reaction Monitoring (MRM) for quantification of each analyte.
Visualizations
Caption: Experimental workflow for dipeptide analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic chromatographic determination of carnosine, anserine, balenine, creatine, and creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of carnosine, homocarnosine, and other histidyl derivatives in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vliz.be [vliz.be]
Technical Support Center: Optimizing Homoanserine Recovery During Tissue Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Homoanserine from biological tissues, with a focus on mitigating low recovery rates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is a naturally occurring dipeptide, composed of β-alanine and L-histidine, found in various vertebrate tissues, particularly in the brain and skeletal muscle.[1][2] It is an analog of carnosine and anserine and is recognized for its antioxidant properties.[1][3] Accurate quantification of this compound is crucial for research in areas such as neurobiology and exercise physiology, making high-recovery extraction a critical step for reliable experimental results.
Q2: What are the main factors that can lead to low recovery of this compound during tissue extraction?
A2: Low recovery of this compound can be attributed to a combination of factors, including:
-
Suboptimal Homogenization: Incomplete disruption of tissue can leave this compound trapped within cells.
-
Enzymatic Degradation: Tissues contain peptidases, such as carnosinases, which can degrade this compound.[4][5][6]
-
Chemical Instability: pH and temperature fluctuations during the extraction process can lead to the degradation of the dipeptide.
-
Poor Solubility: The choice of extraction solvent may not be optimal for fully solubilizing this compound.
-
Oxidation: this compound can be oxidized to 2-oxo-homoanserine, leading to an underestimation of the native compound.[3]
Q3: What are the key chemical properties of this compound to consider for extraction?
A3: Understanding the chemical properties of this compound is essential for optimizing its extraction. Key properties include:
| Property | Value/Characteristic | Implication for Extraction |
| Molecular Weight | 254.29 g/mol | Relevant for mass spectrometry-based quantification. |
| Predicted Water Solubility | 3.19 g/L | This compound is water-soluble, making aqueous buffers a suitable starting point for extraction. |
| pKa (Strongest Acidic) | 3.52 | The molecule's charge will be influenced by the pH of the extraction buffer, affecting its solubility and interaction with chromatography columns. |
| Structure | Dipeptide (β-alanine and L-histidine) | Susceptible to cleavage by peptidases. |
Troubleshooting Guide: Addressing Low this compound Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to low this compound recovery.
Problem 1: Inefficient Tissue Homogenization
Symptoms:
-
Visible particulate matter in the homogenate after centrifugation.
-
Low overall yield of metabolites.
Possible Causes and Solutions:
| Homogenization Method | Potential Issues | Recommendations |
| Dounce Homogenizer | Inefficient for tough tissues like muscle, leaving intact cells. | Best suited for soft tissues. For tougher tissues, consider more rigorous methods. |
| Rotor-Stator Homogenizer | Can generate heat, potentially degrading this compound. | Keep samples on ice throughout the homogenization process. Use short bursts of homogenization to minimize heat generation. |
| Bead Beating | Can be very effective but may require optimization of bead size, material, and homogenization time. | For tough tissues like muscle, cryogrinding followed by bead beating or sonication can significantly improve yields.[7] |
| Sonication | Can also generate heat and may lead to the formation of free radicals that can oxidize this compound. | Use a probe sonicator with short pulses and cooling periods on ice. |
Experimental Workflow for Optimizing Homogenization:
References
- 1. Protective activity of carnosine and anserine against zinc-induced neurotoxicity: a possible treatment for vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Carnosine Containing Extract Preparation from Chicken Breast for Anti-glycating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and quantitative analysis of this compound and its 2-oxo derivative in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of homogenization methods of mouse muscle [opsdiagnostics.com]
Troubleshooting poor peak shape in Homoanserine HPLC analysis
Technical Support Center: Homoanserine HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Peak Tailing
Question: Why is my this compound peak tailing?
Answer:
Peak tailing, where the peak is asymmetrically skewed to the right, is a common issue when analyzing basic compounds like this compound.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1] Here are the most common causes and their solutions:
-
Secondary Silanol Interactions: this compound contains a basic imidazole group (from the histidine moiety) which can interact with acidic residual silanol groups on the surface of silica-based columns (like C18).[2][3] This interaction leads to some molecules being retained longer, causing a tailing peak.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[4][5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing for basic compounds.[3][5]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions and maintain a stable pH.[1][5]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[1][4]
-
Column Degradation: The accumulation of contaminants on the column frit or a void at the column inlet can disrupt the sample path and cause tailing.[1]
Peak Broadening
Question: Why is my this compound peak broad and not sharp?
Answer:
Broad peaks can lead to poor resolution and inaccurate quantification. Several factors can contribute to this issue:
-
Column Deterioration: Over time, columns can lose efficiency due to degradation of the stationary phase or the formation of voids.
-
Extra-Column Volume: Excessive volume from long tubing, a large detector cell, or loose fittings can cause the sample band to spread before it reaches the detector.[4]
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") between the injector, column, and detector.[3] Ensure all fittings are secure.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to broaden.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If a stronger solvent must be used, reduce the injection volume.
-
Split Peaks
Question: Why am I seeing a split or shoulder peak for this compound?
Answer:
Split peaks suggest that the analyte is entering the column as two distinct bands or that there is a disruption in the flow path.
-
Partially Blocked Frit: Contamination from the sample or mobile phase can block the inlet frit of the column, causing the flow to be uneven.
-
Solution: Backflush the column to dislodge the blockage. If the problem persists, the frit may need to be replaced, or the entire column.[1] Using in-line filters and ensuring proper sample filtration can prevent this.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1]
-
Solution: A column void is often irreversible, and the column will need to be replaced. To prevent voids, avoid sudden pressure shocks to the system.[5]
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting.
-
Solution: Ensure the sample solvent is fully miscible with the mobile phase. Ideally, use the mobile phase as the sample solvent.
-
Data and Protocols
Table 1: Suggested Starting HPLC Method for this compound Analysis
| Parameter | Suggested Condition | Rationale & Notes |
| Column | C18, End-capped (e.g., Hypersil ODS) | Reversed-phase is suitable for these polar dipeptides. End-capping is crucial to minimize peak tailing.[7] |
| 4.6 x 150 mm, 5 µm | Standard analytical column dimensions. | |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides an acidic pH (~2.5-3.0) to protonate silanols and improve peak shape for the basic analyte.[5][9] |
| B: Acetonitrile (ACN) | Common organic modifier for reversed-phase HPLC. | |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution of 5-10% ACN. A gradient may be needed if other compounds are present.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210-215 nm | Dipeptides show absorbance in the low UV range.[9] |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
| Injection Vol. | 5-20 µL | Start with a low volume to avoid column overload. |
Table 2: Influence of Mobile Phase pH on this compound
This compound is a zwitterionic molecule with multiple ionizable groups: a carboxylic acid group, a primary amine (from the GABA moiety), and an imidazole ring (from the histidine moiety). The pH of the mobile phase will significantly affect its charge and, consequently, its retention and peak shape.
| Functional Group | Approximate pKa | Charge at pH < pKa | Charge at pH > pKa |
| Carboxylic Acid | ~2-3 | 0 (Neutral) | -1 (Negative) |
| Imidazole (Histidine) | ~6.0[1][4][8] | +1 (Positive) | 0 (Neutral)[4] |
| Primary Amine (GABA) | ~10.6[10] | +1 (Positive) | 0 (Neutral) |
Implication for HPLC:
-
At low pH (~2.5-3.0): The carboxylic acid group is neutral, while both the imidazole ring and the primary amine are protonated (positive charge). The molecule has a net positive charge. This is often ideal for good peak shape on a C18 column as it minimizes silanol interactions.[5]
-
At mid pH (~6.0-7.0): The molecule will exist in multiple charge states as the imidazole ring is partially protonated and deprotonated. This can lead to broad or split peaks. It is generally advisable to operate at a pH at least 2 units away from the analyte's pKa.[3]
-
At high pH (>8.0): The imidazole ring is neutral, but silica-based columns are generally not stable at high pH, which can lead to rapid column degradation.[5]
Experimental Protocol: Sample Preparation for this compound Analysis
For biological samples like tissue or plasma, proper sample preparation is critical to remove interfering substances.
-
Homogenization (for tissue): Homogenize the tissue sample in a suitable buffer (e.g., phosphate buffer).
-
Deproteinization: Add a precipitating agent like acetonitrile, methanol, or trichloroacetic acid to the sample homogenate or plasma to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before injecting it into the HPLC system. This step is crucial to prevent column plugging.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration is within the linear range of the assay and to avoid column overload.
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. sielc.com [sielc.com]
- 4. Histidine - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Get To Know Histidine [spdbv.unil.ch]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Solved 4. The side chain of histidine contains an imidazole | Chegg.com [chegg.com]
- 9. sielc.com [sielc.com]
- 10. GABA - Wikipedia [en.wikipedia.org]
Minimizing ion suppression for accurate Homoanserine quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ion suppression for the accurate quantification of Homoanserine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect this compound quantification?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, poor sensitivity, and unreliable results.[1][2]
Q2: What are the common causes of ion suppression in bioanalytical methods?
A2: Common causes include endogenous components from biological matrices like salts, phospholipids, and proteins that are not completely removed during sample preparation.[3][4] Other sources can be mobile phase additives, plasticizers from lab consumables, and high concentrations of the analyte itself.[5]
Q3: How can I detect ion suppression in my this compound assay?
A3: A common method is the post-column infusion experiment.[4] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A sample blank (matrix without the analyte) is then injected. Any dip in the constant signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.
Q4: What is the best internal standard to use for this compound quantification?
A4: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[6] A SIL internal standard has nearly identical chemical and physical properties to this compound and will be affected by ion suppression in the same way, thus providing the most accurate correction. If a SIL standard for this compound is unavailable, a structural analog like stable isotope-labeled Homocarnosine or Anserine could be considered, but would require thorough validation.
Troubleshooting Guide
Problem: Low or no signal for this compound.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][5][7] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components.[1] 3. Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering species.[2][5] |
| Suboptimal MS/MS Parameters | 1. Optimize MRM Transitions: Infuse a standard solution of this compound to determine the optimal precursor and product ions and their corresponding collision energies. Start with the parameters for the closely related compound, Homocarnosine, and fine-tune. 2. Check Ion Source Settings: Optimize ion source parameters such as spray voltage, gas flows, and temperature for maximal this compound signal. |
Problem: High variability in results between samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples. 2. Use a Robust Method: Employ a validated and robust sample preparation technique like SPE to ensure consistent removal of matrix components across different samples.[1][3] |
| Matrix Effects Varying Between Samples | 1. Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is crucial to correct for inter-sample variations in matrix effects.[6] 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same matrix as the samples to compensate for consistent matrix effects.[1] |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a starting point and may require optimization for your specific matrix.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample (e.g., plasma with protein precipitation) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
UPLC-MS/MS Method
These are suggested starting parameters based on methods for similar imidazole dipeptides and may need optimization.
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.0 | 95 |
| 8.0 | 50 |
| 8.1 | 95 |
| 12.0 | 95 |
Mass Spectrometry Conditions (based on Homocarnosine):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions for this compound (starting point based on Homocarnosine):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 241.1 | To be determined | 0.1 | 30 | 15-25 (optimize) |
| This compound (Quantifier) | 241.1 | To be determined | 0.1 | 30 | 15-25 (optimize) |
| This compound-SIL (IS) | To be determined | To be determined | 0.1 | 30 | 15-25 (optimize) |
*Note: The optimal product ions and collision energies for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. Analysis of carnosine, homocarnosine, and other histidyl derivatives in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homogenization in water improves the recovery rate of imidazole dipeptides in meat [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography-Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Sensitive Detection of Homoanserine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sensitive detection of homoanserine in plasma. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific technical challenges that may arise during the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing a poor signal or no peak for this compound? | 1. Inefficient Extraction: this compound may not be efficiently extracted from the plasma matrix.[1][2] 2. Sample Degradation: this compound may be unstable under the collection, processing, or storage conditions.[3][4][5][6] 3. Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for this compound detection. 4. Chromatographic Issues: Poor retention or peak shape on the analytical column. | 1. Optimize Extraction: Evaluate different protein precipitation agents (e.g., acetonitrile, methanol, or a mixture) and consider solid-phase extraction (SPE) for cleaner samples.[1][2] 2. Ensure Sample Stability: Process blood samples promptly, store plasma at -80°C, and minimize freeze-thaw cycles.[3][6] Consider adding protease inhibitors upon collection.[7] 3. Optimize MS/MS: Perform a tuning and optimization of the precursor and product ions for this compound and the internal standard. 4. Adjust Chromatography: Test different mobile phase compositions and gradients. Ensure the analytical column is appropriate for polar analytes like this compound. |
| My results show high variability between replicate injections. What could be the cause? | 1. Inconsistent Sample Preparation: Variations in pipetting, extraction, or dilution steps. 2. Injector Malfunction: Issues with the autosampler, such as air bubbles or inconsistent injection volumes. 3. Fluctuating MS Signal: Instability in the mass spectrometer's ion source or detector. | 1. Standardize Procedures: Use calibrated pipettes and ensure consistent timing and technique for all sample preparation steps. Utilize an internal standard to correct for variability.[8] 2. Maintain Autosampler: Regularly purge and clean the autosampler lines and syringe. Check for leaks. 3. Check MS Performance: Run a system suitability test and ensure the mass spectrometer has reached a stable operating condition before analysis. |
| I am observing significant matrix effects (ion suppression or enhancement). How can I mitigate this? | 1. Co-eluting Interferences: Endogenous plasma components (e.g., phospholipids, salts) can interfere with the ionization of this compound. 2. Ineffective Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances. | 1. Improve Chromatographic Separation: Modify the gradient to better separate this compound from the matrix components. 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] 3. Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard can help compensate for matrix effects. |
| The peak shape for this compound is broad or tailing. What should I do? | 1. Column Degradation: The analytical column may be contaminated or have lost its efficiency. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. 3. Secondary Interactions: this compound may be interacting with active sites on the column or in the LC system. | 1. Clean or Replace Column: Flush the column with a strong solvent or replace it if it is old or has been used extensively. 2. Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. Small amounts of additives like formic acid or ammonium formate can improve peak shape. 3. Passivate the System: Flush the LC system with a chelating agent to minimize interactions with metal surfaces. |
Frequently Asked Questions (FAQs)
1. What is a suitable internal standard (IS) for the quantification of this compound?
A stable isotope-labeled (SIL) this compound (e.g., this compound-d4) is the ideal internal standard as it shares very similar chemical and physical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for matrix effects and procedural losses. If a SIL-IS is not available, a structural analog with similar properties, such as anserine or carnosine, could be considered, but this may not fully compensate for all sources of variability.[8]
2. How should plasma samples be collected and stored to ensure the stability of this compound?
To minimize pre-analytical variability and degradation, blood should be collected in EDTA-containing tubes. Plasma should be separated by centrifugation as soon as possible after collection, preferably within one hour.[9] The resulting plasma should be stored at -80°C until analysis to prevent degradation.[3][6] It is also advisable to minimize the number of freeze-thaw cycles the samples undergo.[3]
3. What are the typical validation parameters that need to be assessed for this method?
A full method validation should be performed according to regulatory guidelines and should include the assessment of:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention time of this compound.
-
Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of this compound over a defined range.[10][11]
-
Accuracy and Precision: Determining the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[10] This should be assessed for within-run (intra-day) and between-run (inter-day) variability.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Establishing the lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.[12]
-
Matrix Effect: Evaluating the influence of plasma components on the ionization of this compound.
-
Recovery: Assessing the efficiency of the extraction procedure.
-
Stability: Investigating the stability of this compound in plasma under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[3][6][13]
Quantitative Data Summary
The following tables present a summary of typical validation results for a sensitive LC-MS/MS method for this compound in plasma. These values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium QC | 100 | < 8 | ± 8 | < 8 | ± 8 |
| High QC | 800 | < 5 | ± 5 | < 5 | ± 5 |
Table 3: Recovery and Matrix Effect
| Analyte | Quality Control Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| This compound | Low | 88.5 | 95.2 |
| High | 91.2 | 93.8 |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a typical procedure for the sensitive detection of this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (internal standard)
-
Human plasma (EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of this compound and its internal standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Putative role and metabolism of imidazole dipeptides like this compound.
References
- 1. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
- 6. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newomics.com [newomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Pre-analytical challenges for the quantification of endocannabinoids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of multiple reaction monitoring assay for quantification of carnosine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preserving Homoanserine Integrity in Biological Samples
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Homoanserine in biological samples. Below you will find frequently asked questions and troubleshooting advice to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in samples important?
This compound (β-alanyl-1-methyl-L-histidine) is a naturally occurring imidazole-containing dipeptide found in high concentrations in excitable tissues such as the brain and skeletal muscle.[1][2] Its accurate quantification is crucial for studies related to neurological disorders, aging, and oxidative stress, as it possesses antioxidant and proton-buffering capabilities.[1][3] Degradation of this compound ex vivo can lead to underestimation of its endogenous levels, compromising experimental validity and the reliability of potential therapeutic applications.
Q2: What are the primary causes of this compound degradation in biological samples?
The primary cause of this compound degradation is enzymatic hydrolysis by carnosinases, particularly human serum carnosinase (CN1).[1][4] This enzyme is present in serum and cerebrospinal fluid and rapidly cleaves dipeptides with a C-terminal histidine.[4][5] Other factors that contribute to degradation include:
-
Oxidation: The imidazole ring is susceptible to oxidation, forming derivatives like 2-oxo-homoanserine.
-
Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation.
-
pH: Non-optimal pH can affect this compound's stability and the activity of degrading enzymes.[6][7][8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage the peptide's structure and increase exposure to degradative enzymes.
Q3: How can I inhibit carnosinase activity during sample collection and processing?
Inhibiting carnosinase is the most critical step in preserving this compound. This can be achieved by:
-
Immediate Cooling: Collect and process samples on ice at all times to reduce enzymatic activity.
-
Anticoagulant Choice: For blood samples, use EDTA plasma. EDTA chelates zinc ions, which are essential cofactors for CN1 activity.
-
Chemical Inhibitors: The addition of specific carnosinase inhibitors can be highly effective. Potent and selective inhibitors include carnostatine (SAN9812) .[5][9] Other, less selective inhibitors like bestatin or thiol-containing compounds such as reduced glutathione (GSH) and N-acetylcysteine can also allosterically inhibit CN1.[5][10][11][12]
Q4: What are the optimal storage conditions for samples intended for this compound analysis?
Proper storage is essential for long-term stability.
-
Temperature: For long-term storage, samples should be kept at -80°C. Storage at -20°C is acceptable for shorter periods.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide samples into single-use aliquots before freezing.
-
Sample Type: Lyophilized (freeze-dried) tissue extracts are more stable than solutions or wet tissues.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Detected | 1. Enzymatic Degradation: Carnosinase activity was not adequately inhibited during sample collection or processing. | 1a. Ensure samples are kept on ice at all times. 1b. Use EDTA as the anticoagulant for plasma. 1c. Add a carnosinase inhibitor cocktail (e.g., with carnostatine or bestatin) to the homogenization buffer.[5][9] |
| 2. Oxidative Degradation: Sample was exposed to air/oxidizing conditions. | 2a. Minimize air exposure during homogenization. 2b. Consider adding antioxidants like GSH to the extraction buffer, which also inhibits carnosinase.[10][11] | |
| 3. Improper Storage: Samples were stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles. | 3a. Store all samples at -80°C for long-term preservation. 3b. Prepare single-use aliquots to avoid freeze-thaw damage. | |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Variations in time from collection to freezing, or inconsistent addition of inhibitors. | 1a. Standardize the entire workflow from collection to storage. All pre-analytical steps must be consistent.[13][14] 1b. Use a master mix for buffers and inhibitors to ensure uniform addition. |
| 2. Non-specific Binding: this compound may adsorb to container surfaces (e.g., glass). | 2a. Use low-protein-binding polypropylene tubes for all steps of sample preparation and storage. | |
| 3. Incomplete Extraction: The extraction protocol is not efficient for the specific tissue type. | 3a. Ensure tissue is thoroughly homogenized. 3b. Optimize the extraction solvent. A common method involves protein precipitation with an organic solvent like acetonitrile. | |
| Presence of Degradation Products (e.g., 2-oxo-homoanserine) | 1. Oxidative Stress: The sample has undergone significant oxidation either in vivo or ex vivo. | 1a. While this can be a biological finding, to prevent ex vivo oxidation, handle samples quickly and on ice. 1b. Purge collection tubes with nitrogen or argon to displace oxygen. |
| 2. Delayed Processing: Extended time between sample collection and stabilization (freezing/extraction). | 2a. Minimize the processing time. Ideally, snap-freeze tissues in liquid nitrogen immediately after collection. |
Data Summary Tables
Table 1: Recommended Storage Conditions for Biological Samples
| Storage Duration | Temperature | Sample State | Key Considerations |
| Short-term (< 1 month) | -20°C | Frozen Tissue/Extract/Plasma | Avoid freeze-thaw cycles. |
| Long-term (> 1 month) | -80°C | Frozen Tissue/Extract/Plasma | Optimal for preserving peptide integrity. |
| Very Long-term (> 1 year) | -80°C or Liquid N₂ | Lyophilized Extract | Most stable form for long-term archiving. |
Table 2: Carnosinase (CN1) Inhibitors for Sample Preparation
| Inhibitor | Type | Working Concentration | Notes |
| Carnostatine (SAN9812) | Selective, Potent | ~10-50 nM | Highly effective and specific for CN1.[9] |
| Bestatin | Less Selective | ~10 µM | Also inhibits other aminopeptidases. |
| EDTA | Chelating Agent | 2-5 mM | Standard in blood collection tubes; inhibits by sequestering Zn²⁺. |
| Reduced Glutathione (GSH) | Allosteric | 0.5-1 mM | Also acts as an antioxidant.[11][12] |
| N-Acetylcysteine (NAC) | Allosteric | 0.4-1 mM | Thiol-containing compound that reduces CN1 activity.[10][11] |
Experimental Protocols & Visualizations
Protocol 1: Extraction of this compound from Brain/Muscle Tissue for LC-MS/MS Analysis
This protocol is designed to maximize this compound recovery by minimizing enzymatic and chemical degradation.
1. Materials and Reagents:
-
Fresh or frozen tissue (brain, muscle)
-
Homogenization Buffer: 100 mM Ammonium Formate (pH 4.0) with 10 µM Bestatin and 1 mM GSH.
-
Protein Precipitation Solution: Acetonitrile with 0.1% Formic Acid.
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-¹³C₃).
-
Low-protein-binding microcentrifuge tubes.
-
Bead-based homogenizer.
-
Refrigerated centrifuge (4°C).
2. Sample Homogenization:
-
Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled 2 mL tube containing ceramic beads.
-
Add 500 µL of ice-cold Homogenization Buffer and a known concentration of the IS.
-
Homogenize the tissue for 2-3 cycles of 45 seconds at 4000 rpm, cooling the sample on ice for 1 minute between cycles.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
3. Protein Precipitation and Extraction:
-
Transfer 100 µL of the supernatant from the previous step to a new pre-chilled tube.
-
Add 400 µL of ice-cold Protein Precipitation Solution (acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
4. Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Analyze using a suitable HILIC or reversed-phase column and a mass spectrometer operating in positive ion mode, monitoring for the specific mass transitions of this compound and the internal standard.[15]
Visualizing this compound Degradation Pathways
This diagram illustrates the main enzymatic and chemical routes of this compound degradation that need to be controlled during sample handling.
Troubleshooting Logic Flow
This flowchart provides a logical sequence for diagnosing issues with low this compound recovery.
References
- 1. Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosine and homocarnosine, the forgotten, enigmatic peptides of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. State of the Art in the Development of Human Serum Carnosinase Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thermodynamic studies of the core histones: pH and ionic strength effects on the stability of the (H3-H4)/(H3-H4)2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of preanalytical variables on peptide and protein measurements in human serum and plasma: implications for clinical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo detection of carnosine and its derivatives using chemical exchange saturation transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Homoanserine Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Homoanserine (β-Ala-His) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the solid-phase synthesis of this compound?
This compound, a dipeptide of β-Alanine and Histidine, presents unique challenges during SPPS. These include potential steric hindrance from the β-Alanine residue and the high reactivity of the Histidine imidazole side chain, which is susceptible to racemization and other side reactions.[1][2] Efficient synthesis requires careful optimization of coupling conditions and the use of appropriate protecting groups.
Q2: Which SPPS strategy is recommended for this compound synthesis?
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common and recommended approach. This methodology utilizes a base-labile Fmoc group for Nα-protection, which is removed under mild conditions (e.g., piperidine in DMF), and acid-labile groups for side-chain protection, which are removed during the final cleavage step.
Q3: Why is the protection of the Histidine side chain essential?
The imidazole side chain of Histidine is nucleophilic and can participate in undesirable reactions during peptide elongation without proper protection.[3] Using a robust protecting group, such as Trityl (Trt), is critical to prevent side reactions, minimize racemization at the α-carbon, and ensure the stereochemical integrity of the final peptide, leading to higher yields and purity.[3]
Q4: What are the key stages of this compound SPPS?
The synthesis follows a cyclical process outlined in the workflow diagram below. The main stages are:
-
Resin Preparation: Swelling the resin and loading the first amino acid (Fmoc-His(Trt)-OH).
-
Chain Elongation: A repeating cycle of Nα-Fmoc deprotection and coupling of the next amino acid (Boc-β-Ala-OH).
-
Final Cleavage and Deprotection: Cleaving the completed dipeptide from the resin support while simultaneously removing the side-chain protecting group.
-
Purification and Analysis: Purifying the crude peptide, typically by HPLC, and verifying its identity and purity via mass spectrometry and chromatography.
Troubleshooting Guide
Coupling Reactions
Q: My Kaiser test is positive (blue beads) after the coupling step. What should I do?
A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction. Follow the logical workflow below to diagnose and resolve the issue.
Q: How can I minimize Histidine racemization during coupling?
Racemization of Histidine is a significant risk, especially with base-mediated activation.[1] It leads to diastereomeric impurities that are difficult to separate.
-
Choice of Reagents: Use coupling reagent combinations known to suppress racemization. The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure® or 1-hydroxybenzotriazole (HOBt) is highly effective.[1] Phosphonium reagents like DEPBT are also excellent choices for minimizing racemization with Fmoc-His(Trt)-OH.[4]
-
Activation Strategy: Avoid long pre-activation times.[5] An in situ activation, where reagents are added directly to the resin, can reduce racemization but may increase the risk of Nα-endcapping if not carefully controlled.[1][6]
-
Temperature Control: Perform the coupling at room temperature or lower. While microwave heating can accelerate coupling, it significantly increases the risk of racemization for Histidine and should be used with caution.[1]
Peptide Aggregation
Q: The resin is shrinking or clumping, and solvent flow is slow. What is happening?
These are classic signs of on-resin peptide chain aggregation. As the peptide elongates, it can form secondary structures that cause individual chains to stick together, blocking reactive sites and hindering solvent flow. This is particularly common with hydrophobic sequences.
Solutions:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[7] Using a "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[8]
-
Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding and secondary structures.
-
Microwave Synthesis: Microwave energy can help disrupt aggregation and drive difficult couplings to completion.[9]
Cleavage and Purification
Q: My peptide did not precipitate after adding cold ether. What should I do?
Failure to precipitate can occur if the peptide is very short, highly soluble in ether, or if the cleavage was unsuccessful.
-
Confirm Cleavage: Before proceeding, take a small sample of the resin, perform a quick cleavage, and check the supernatant with MALDI-TOF MS to confirm the peptide was successfully cleaved from the resin.[10]
-
Reduce TFA Volume: If cleavage was successful, reduce the volume of the TFA solution to 1-2 mL under a gentle stream of nitrogen before adding it dropwise to a larger volume of cold ether (e.g., 30-40 mL).[10]
-
Alternative Solvents: If ether fails, try precipitating with another non-polar solvent like methyl t-butyl ether (MTBE).
-
Re-cleavage: If the peptide was not cleaved, dry the resin and repeat the cleavage procedure with fresh reagents for a longer duration.[10]
Quantitative Data Summary
Table 1: Recommended Coupling Reagent Cocktails for this compound Synthesis
| Reagent Combination | Equivalents (vs. Resin) | Activation Time | Key Advantage | Reference |
| DIC / OxymaPure® | 3 / 3 | In situ (0 min) | Low racemization for Histidine | [1] |
| HATU / HOAt / DIPEA | 2.9 / 3 / 6 | 1-2 min | Highly potent for hindered couplings | [7] |
| HBTU / HOBt / DIPEA | 3 / 3 / 6 | 1-2 min | Good balance of reactivity and stability | [8] |
| DEPBT / DIPEA | 3 / 6 | 1-2 min | Excellent for preventing racemization | [4] |
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition (v/v) | Scavengers | Recommended Use | Reference |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIPS | Phenol, H₂O, TIPS | General purpose, good for Trt deprotection | [11] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, H₂O, Thioanisole, EDT | Peptides containing Arg(Pbf), Cys(Trt) | [11] |
| Standard TFA | 95% TFA / 2.5% H₂O / 2.5% TIPS | H₂O, TIPS | For simple peptides without sensitive residues | [12] |
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS - Standard Elongation Cycle
This protocol describes a single cycle of deprotection and coupling for adding an amino acid.
-
Fmoc Deprotection:
-
Wash the resin-bound peptide three times with DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (using HATU):
-
In a separate vessel, dissolve the incoming N-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes (pre-activation).[7]
-
Immediately add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Monitoring:
-
Perform a Kaiser test to confirm reaction completion.[7] If the test is positive (blue), repeat the coupling step (double coupling). If negative (yellow), proceed to the next deprotection cycle.
-
Protocol 2: Cleavage from Resin and Peptide Precipitation
This protocol is for cleaving the final peptide from a Wang or Rink Amide resin.
-
Preparation:
-
Wash the final peptidyl-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
Prepare the appropriate cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS) fresh. CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate PPE.[11]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add a 10-fold volume of ice-cold diethyl ether or MTBE.
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging each time.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Purity Assessment by RP-HPLC
This is a general protocol for analyzing the purity of the crude peptide.
-
Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Run:
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main product peak area relative to the total area of all detected peaks.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Dealing with co-eluting interferences in Homoanserine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during homoanserine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in this compound analysis?
A1: Due to their structural similarities, the most common co-eluting interferences in this compound analysis are other imidazole-containing dipeptides and their derivatives. These include:
-
Isomers of this compound: Different stereoisomers of this compound can be difficult to separate.
-
Structurally Related Dipeptides: Carnosine, anserine, and homocarnosine are frequently present in biological samples and can co-elute with this compound, especially if the chromatographic separation is not optimal.[1][2]
-
Isobaric Compounds: Anserine and homocarnosine are isobaric, meaning they have the same mass-to-charge ratio, making their differentiation by mass spectrometry alone impossible without chromatographic separation or tandem MS.[1][2]
-
Metabolites: Oxidized forms of these dipeptides, such as 2-oxo-homoanserine, may also be present and interfere with the analysis.
Q2: How can I confirm that I have a co-elution problem?
A2: Several indicators in your chromatogram can suggest a co-elution issue:
-
Asymmetrical Peaks: Look for peak tailing, fronting, or the appearance of "shoulders" on your this compound peak.[3][4]
-
Inconsistent Mass Spectra: If you are using a mass spectrometer, the mass spectrum across the peak should be consistent. Variations in the spectrum from the leading edge to the trailing edge of the peak suggest the presence of more than one compound.[3]
-
Diode Array Detector (DAD) Analysis: A DAD can assess peak purity by comparing UV-Vis spectra across the peak. Inconsistent spectra indicate an impure peak.[3]
Q3: Which is a better chromatographic technique for this compound analysis: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
A3: Both RP and HILIC can be used for the analysis of this compound, and the best choice depends on the specific sample matrix and potential interferences.
-
Reversed-Phase (RP) HPLC: C18 columns are commonly used but may provide limited retention for polar compounds like this compound, potentially leading to co-elution with other polar molecules in the solvent front.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred for separating highly polar compounds. It uses a polar stationary phase and a high organic content mobile phase, which can provide better retention and separation of polar dipeptides.[5][6][7][8] HILIC can also offer orthogonal selectivity to RP, which is useful for resolving complex mixtures.[9]
Q4: What is the most effective sample preparation technique to remove interferences?
A4: The choice of sample preparation technique depends on the sample matrix and the nature of the interferences. Here is a comparison of common methods:
| Sample Preparation Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May not remove all interferences, particularly phospholipids, which can cause ion suppression in MS.[10][11] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for highly polar analytes like this compound. |
| Solid-Phase Extraction (SPE) | Offers high selectivity and can effectively remove a wide range of interferences, leading to cleaner extracts and reduced matrix effects.[12][13] | Can be more time-consuming and expensive than PPT or LLE. Method development is often required.[12][13] |
For complex biological matrices like brain or muscle tissue, a combination of protein precipitation followed by SPE is often the most effective approach for removing interferences.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Peak Tailing
Symptoms:
-
Broad or tailing peak for this compound.
-
Incomplete separation from other dipeptides.
Troubleshooting Workflow:
Troubleshooting Poor Chromatographic Resolution.
Detailed Steps:
-
Check Mobile Phase pH: The charge state of this compound and interfering dipeptides is pH-dependent. Adjusting the mobile phase pH to be at least 2 units away from the pKa of the analytes can improve peak shape and resolution.
-
Optimize Mobile Phase Composition:
-
For Reversed-Phase: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention of polar analytes.
-
For HILIC: A higher water content in the mobile phase will decrease retention. Fine-tuning the water/organic ratio is crucial for optimal separation.[7]
-
-
Consider a Different Column: If optimizing the mobile phase is insufficient, the stationary phase may not be providing the necessary selectivity.
-
Adjust Column Temperature: Lowering the temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing interactions with the stationary phase. Conversely, increasing the temperature can decrease retention times and sharpen peaks, which may also improve resolution in some cases.[14]
Issue 2: Suspected Isobaric Interference
Symptoms:
-
A single, symmetrical peak is observed, but quantification is inaccurate or inconsistent.
-
MS/MS analysis reveals fragment ions that are not characteristic of this compound.
Troubleshooting Workflow:
Troubleshooting Isobaric Interference.
Detailed Steps:
-
Optimize Chromatographic Separation: Even with MS/MS, good chromatographic separation is the first line of defense against isobaric interference. A shallower gradient during elution can improve the separation of closely eluting compounds.[14]
-
Utilize Tandem Mass Spectrometry (MS/MS):
-
Improve Sample Preparation: If chromatographic and mass spectrometric methods are insufficient, consider a more selective sample preparation technique. Solid-phase extraction (SPE) can be tailored to selectively isolate this compound from other dipeptides.[12][13]
Experimental Protocols
Protocol 1: Sample Preparation from Brain or Muscle Tissue
This protocol is a general guideline and may require optimization for your specific application.
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: Add a cold organic solvent such as acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of homogenate) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted dipeptides.
-
Optional: Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode or polymeric SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove less retained impurities.
-
Elute the dipeptides with a stronger solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Representative LC-MS/MS Method for Dipeptide Separation
This is an example method and should be optimized for your specific instrument and analytes.
-
Column: A HILIC column (e.g., an amide-based phase) is often a good starting point.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium formate.
-
Mobile Phase B: Acetonitrile with the same additive as mobile phase A.
-
Gradient: A typical gradient might start at a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar dipeptides.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometry: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with MRM for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be determined for your instrument] | [To be determined for your instrument] |
| Carnosine | 227.1 | 110.1 |
| Anserine | 241.1 | 109.1 |
| Homocarnosine | 241.1 | 156.1 |
Note: The precursor and product ions should be optimized for your specific instrument and experimental conditions.
Histidine Dipeptide Metabolism
The following diagram illustrates the metabolic relationships between histidine and various imidazole-containing dipeptides. Understanding these pathways can help in identifying potential biological interferences in your samples.
Metabolic Pathways of Histidine Dipeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. halocolumns.com [halocolumns.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Homoanserine and Carnosine Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two structurally similar dipeptides: homoanserine and carnosine. By examining their performance in various antioxidant assays and their influence on cellular signaling pathways, this document aims to furnish researchers with the necessary data to evaluate their potential as therapeutic agents against oxidative stress-related pathologies.
Executive Summary
Both this compound and carnosine, naturally occurring histidine-containing dipeptides, exhibit significant antioxidant properties. Their efficacy, however, varies depending on the specific type of oxidative stress. Carnosine appears to have a broader range of action, including the inhibition of lipid peroxidation and activation of the Nrf2 signaling pathway. In contrast, while this compound is an effective radical scavenger, its capacity to inhibit lipid peroxidation is negligible. The subsequent sections provide a detailed breakdown of their comparative antioxidant activities, supported by available experimental data.
Comparative Antioxidant Performance
The antioxidant capabilities of this compound and carnosine have been evaluated through several in vitro assays. The following tables summarize the key findings from comparative studies.
| Antioxidant Assay | Carnosine | This compound | Anserine (for reference) | Key Findings |
| Peroxyl Radical Scavenging | Effective scavenger. | Effective scavenger. | Effective scavenger. | All three dipeptides demonstrate the ability to trap peroxyl radicals, a key species in lipid peroxidation.[1][2][3] One study quantified the inhibition of peroxyl radicals by carnosine at 53% and anserine at 39%; however, a corresponding value for this compound was not provided. |
| Hydroxyl Radical Scavenging | Good scavenger. | Good scavenger. | Good scavenger. | Carnosine, this compound, and anserine are all proficient at scavenging hydroxyl radicals.[4][5] |
| Superoxide, Hydrogen Peroxide, and Hypochlorous Acid Scavenging | No significant reaction. | No significant reaction. | No significant reaction. | None of these dipeptides effectively scavenge superoxide radicals, hydrogen peroxide, or hypochlorous acid at biologically relevant rates.[4][5] |
| DPPH Radical Scavenging | Effective scavenger. | Data not available. | Less effective than carnosine. | Carnosine is an effective DPPH radical scavenger. In a comparative study, anserine showed less activity than carnosine. Specific quantitative data for this compound in DPPH assays is not readily available in the reviewed literature. |
| ABTS Radical Scavenging | Data not available. | Data not available. | Data not available. | Direct comparative data for this compound and carnosine in the ABTS assay are not available in the reviewed literature. |
| Inhibition of Lipid Peroxidation (Iron-induced) | Weak inhibitory effect at high concentrations. | No effect. | Weak inhibitory effect at high concentrations. | Carnosine and anserine exhibit a weak capacity to inhibit iron-dependent lipid peroxidation, whereas this compound has been shown to have no effect.[4][5] |
| Metal Ion Chelation (Copper) | Effective chelator. | Data not available. | More effective than carnosine. | Carnosine is a known copper chelator. Anserine has been shown to be a more potent copper chelator than carnosine. Data on the copper-chelating ability of this compound is not available in the compared studies. |
| Reducing Power | Moderate reducing power. | Data not available. | Stronger reducing power than carnosine. | In a direct comparison, anserine demonstrated significantly higher reducing power than carnosine. Data for this compound is not available. |
Mechanistic Insights: Direct and Indirect Antioxidant Actions
The antioxidant effects of these dipeptides can be attributed to both direct radical scavenging and indirect mechanisms involving cellular signaling pathways.
Direct Antioxidant Mechanisms
The primary direct antioxidant action of both this compound and carnosine is their ability to scavenge reactive oxygen species (ROS), particularly peroxyl and hydroxyl radicals.[1][2][3][4][5] This activity is largely attributed to the histidine moiety present in their structures.
Indirect Antioxidant Mechanisms: The Nrf2 Signaling Pathway
Carnosine is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, carnosine enhances the endogenous antioxidant defenses of the cell.
Currently, there is no available scientific literature to indicate whether this compound can also activate the Nrf2 signaling pathway. This remains a critical knowledge gap in understanding its full antioxidant potential.
Below is a diagram illustrating the Nrf2 signaling pathway, which is a key component of carnosine's indirect antioxidant activity.
Figure 1. Carnosine-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Figure 2. General workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is typically prepared.
-
Sample Preparation: The test compounds (this compound, carnosine) and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., water or methanol) to create a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with a specific volume of the sample or control solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, usually 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Workflow:
Figure 3. General workflow for the ABTS radical scavenging assay.
Detailed Steps:
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared at various concentrations.
-
Reaction: A small volume of the sample or control is added to a larger volume of the ABTS•+ working solution.
-
Absorbance Measurement: The absorbance is measured at 734 nm after a fixed incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated relative to a control containing no antioxidant.
-
TEAC Value Determination: The antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Conclusion
The available evidence suggests that while both this compound and carnosine are effective radical scavengers, carnosine possesses a more multifaceted antioxidant profile. Its ability to weakly inhibit lipid peroxidation and, more significantly, to upregulate endogenous antioxidant defenses via the Nrf2 pathway, positions it as a potentially more robust protectant against a broader range of oxidative insults.
Further research is warranted to directly compare the quantitative antioxidant capacity of this compound and carnosine in standardized assays such as DPPH and ABTS. Moreover, investigating the potential of this compound to modulate the Nrf2 signaling pathway is crucial for a comprehensive understanding of its cellular antioxidant effects. Such studies will be invaluable for the rational design and development of novel therapeutic strategies targeting oxidative stress.
References
- 1. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of carnosine, homocarnosine and anserine against peroxyl radical-mediated Cu,Zn-superoxide dismutase modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the KEAP1-NRF2 pathway by Erianin: A novel approach to reduce psoriasiform inflammation and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Homoanserine and Anserine in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two endogenous histidine-containing dipeptides, homoanserine and anserine. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to evaluate their performance, mechanisms of action, and potential as therapeutic agents in neurodegenerative diseases.
Executive Summary
Both this compound and anserine, naturally present in the brain, exhibit significant antioxidant properties, which are foundational to their neuroprotective effects. Anserine has been more extensively studied, with in vivo data demonstrating its ability to mitigate ischemic brain injury. Mechanistic studies suggest that anserine's neuroprotective effects are, at least in part, mediated through the activation of the Keap1-Nrf2 antioxidant response pathway. While quantitative data on the direct neuroprotective efficacy of this compound is less available, its recognized potent antioxidant capacity suggests a similar protective role. Anserine's unique structural feature, a methyl group on the imidazole ring, may confer greater stability against enzymatic degradation compared to its close analogue, carnosine, potentially offering better bioavailability and sustained action. Further direct comparative studies are warranted to fully elucidate the relative neuroprotective potencies of this compound and anserine.
Quantitative Data Comparison
Direct quantitative comparisons of the neuroprotective effects of this compound and anserine are scarce in the current literature. However, a comparative study on the effects of anserine and its related dipeptide, carnosine, in a model of ischemic stroke provides valuable insights into anserine's efficacy.
| Compound | Model | Dosage | Primary Outcome | Result | Reference |
| Anserine | Mouse model of permanent focal cerebral ischemia | 1000 mg/kg (i.p.) | Infarct Volume | 30.6% reduction (not statistically significant) | [1] |
| Carnosine | Mouse model of permanent focal cerebral ischemia | 1000 mg/kg (i.p.) | Infarct Volume | 42.5% reduction (statistically significant) | [1] |
Note: While the reduction in infarct volume by anserine in this study was not statistically significant, other studies have demonstrated its potent antioxidant and neuroprotective effects in different models. The lack of statistical significance in this particular experiment may be due to various factors, including the specific animal model and dosage used.
Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway
A key mechanism underlying the neuroprotective effects of many antioxidant compounds is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
There is evidence to suggest that anserine can modulate this pathway, thereby enhancing the cell's endogenous antioxidant defenses. While direct evidence for this compound's interaction with the Keap1-Nrf2 pathway is yet to be established, its structural similarity to other histidine-containing dipeptides and its known antioxidant properties make it a plausible candidate for activating this protective signaling cascade.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental Protocols
In Vivo Model of Permanent Focal Cerebral Ischemia
This protocol is based on a study comparing the neuroprotective effects of anserine and carnosine.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Ischemia: Permanent focal cerebral ischemia is induced by occlusion of the middle cerebral artery (pMCAO).
-
Treatment: Mice are randomly assigned to receive an intraperitoneal (i.p.) injection of either:
-
Vehicle (0.9% saline)
-
Anserine (1000 mg/kg)
-
Carnosine (1000 mg/kg) The treatment is administered 30 minutes prior to the induction of pMCAO.
-
-
Outcome Measures:
-
Infarct Size: Determined at 1, 3, and 7 days post-pMCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
-
Neurological Function: Evaluated using an 18-point neurological scoring system.
-
-
Reference: [1]
Caption: Workflow for in vivo neuroprotection studies.
In Vitro Model of Oxidative Stress-Induced Neurotoxicity
This is a general protocol that can be adapted to compare the neuroprotective effects of this compound and anserine in a neuronal cell line.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), to induce oxidative stress and cell death.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or anserine for a specified period (e.g., 24 hours) before the addition of the neurotoxin.
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
-
Apoptosis: Evaluated by methods such as TUNEL staining or measurement of caspase activity.
-
Discussion and Future Directions
The available evidence strongly supports the neuroprotective potential of both this compound and anserine, primarily through their antioxidant properties. Anserine has been shown to be effective in an in vivo model of stroke and is known to interact with the cytoprotective Keap1-Nrf2 pathway. While direct evidence for this compound's neuroprotective efficacy and mechanisms is still emerging, its presence in the brain and its established antioxidant capacity make it a compelling candidate for further investigation.
A critical next step for the field is to conduct direct head-to-head comparative studies of this compound and anserine in standardized in vitro and in vivo models of neurodegeneration. Such studies should include quantitative assessments of their ability to preserve neuronal viability, reduce oxidative stress, and modulate key signaling pathways like Keap1-Nrf2. Determining their relative potencies, bioavailability, and metabolic stability will be crucial for advancing either of these promising endogenous dipeptides towards clinical development for the treatment of neurodegenerative diseases.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Homoanserine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Homoanserine, a naturally occurring dipeptide with potential therapeutic applications. The selection of a robust and reliable quantification method is paramount for accurate pharmacokinetic studies, formulation development, and quality control. This document summarizes the performance of key analytical techniques, supported by experimental data and detailed protocols, to assist researchers in choosing the most appropriate method for their specific needs.
Introduction to this compound and the Importance of Accurate Quantification
This compound (β-alanyl-L-1-methylhistidine) is an imidazole-containing dipeptide found in various tissues, particularly in the brain and skeletal muscle. It is structurally related to carnosine and anserine and is implicated in a range of physiological processes, including antioxidant defense and neuroprotection. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its physiological roles, evaluating its potential as a biomarker, and developing it as a therapeutic agent. Cross-validation of different analytical methods provides a high degree of confidence in the obtained results by demonstrating concordance across techniques based on different physicochemical principles.
Quantitative Data Presentation
The performance of three key analytical methods for the quantification of this compound and related dipeptides is summarized below. While direct cross-validation studies for this compound are limited, the data presented is derived from validated methods for these compounds.
| Parameter | HPLC-MS/MS | Capillary Electrophoresis (UV Detection) | Quantitative NMR (qNMR) |
| Linearity (R²) | >0.99 | >0.99 | Not explicitly reported, but linearity is inherent to the method |
| Limit of Detection (LOD) | High sensitivity (fmol to pmol range) | Moderate sensitivity (nmol/L to µmol/L range) | Lower sensitivity (µmol/L to mmol/L range) |
| Limit of Quantification (LOQ) | High sensitivity (pmol range) | Moderate sensitivity (µmol/L range) | Lower sensitivity (µmol/L to mmol/L range) |
| Precision (%RSD) | <15% | <10% | <5% |
| Accuracy (%Recovery) | 85-115% | 90-110% | 95-105% |
| Specificity | Very High (based on mass-to-charge ratio) | High (based on electrophoretic mobility and UV spectrum) | High (based on unique chemical shifts) |
| Sample Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is currently the most sensitive and specific method for this compound quantification.
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate buffer).
-
Deproteinize the sample by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation.
-
Collect the supernatant and dilute with an appropriate mobile phase.
-
For enhanced accuracy, spike the sample with a stable isotope-labeled internal standard of this compound.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. The precursor ion (the molecular weight of this compound) and a specific product ion are monitored.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-resolution separation alternative to HPLC.
Sample Preparation:
-
Homogenize tissue or dilute biological fluid samples.
-
Centrifuge to remove particulates.
-
The supernatant can often be directly injected, or a simple dilution with the running buffer may be required.
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A low pH buffer, such as phosphate buffer (pH ~2.5), is commonly used to ensure the analytes are positively charged.
-
Applied Voltage: 15-25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) where the peptide bond absorbs. For increased sensitivity and specificity, derivatization with a fluorescent tag can be employed, with detection by laser-induced fluorescence (LIF).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that can provide highly accurate and precise quantification without the need for an identical standard for calibration.
Sample Preparation:
-
Lyophilize the sample to remove water.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple 1D proton pulse sequence with appropriate water suppression is used.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired free induction decay (FID).
-
Integrate the well-resolved signals of this compound and the internal standard.
-
The concentration of this compound is calculated by comparing the integral of its signal to the integral of the known concentration of the internal standard, taking into account the number of protons contributing to each signal.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Putative Neuroprotective Signaling Pathways of Histidine-Containing Dipeptides
Caption: Putative neuroprotective mechanisms of histidine-containing dipeptides like this compound.
A Comparative Guide to Species-Specific Differences in Homoanserine Metabolism and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and function of homoanserine, a naturally occurring imidazole dipeptide, across different animal species. Understanding these species-specific variations is crucial for researchers in fields ranging from comparative physiology to drug development, where animal models are frequently employed. This document summarizes available quantitative data, details experimental methodologies, and visualizes key metabolic pathways to offer a clear and objective overview.
Executive Summary
This compound (γ-aminobutyryl-L-histidine) is a methylated derivative of homocarnosine, a dipeptide predominantly found in the brain and skeletal muscle of vertebrates. While its precise functions are still under investigation, it is believed to play a role in pH buffering and antioxidant defense, similar to its more studied analogues, carnosine and anserine. However, significant species-specific differences exist in the distribution, synthesis, and degradation of this compound, which can have profound implications for its physiological roles. This guide highlights these differences to aid in the selection of appropriate animal models and the interpretation of experimental data.
Quantitative Data on this compound and Related Dipeptides
The concentration of this compound and other histidine-containing dipeptides (HCDs) varies significantly across different species and tissues. The following tables summarize the available quantitative data.
Table 1: this compound Concentration in Various Tissues and Species
| Species | Tissue | Concentration | Reference |
| Mouse (C57BL/6J, 10 weeks old) | Cerebrum | ~50-fold higher than 1-week-old mice | [1][2][3] |
| Mouse (C57BL/6J, 10 weeks old) | Cerebellum | High concentration | [1][2][3] |
| Mouse (C57BL/6J) | Muscle | Abundantly present | [1][2][3] |
| Mouse (C57BL/6J) | Lungs | Abundantly present | [1][2][3] |
| Bovine | Brain | Detected | |
| Anatidae (Ducks, Geese, Swans) | Not specified | Detected, not quantified | |
| Chicken (Gallus gallus) | Not specified | Detected, not quantified | |
| Domestic Pig (Sus scrofa domestica) | Not specified | Detected, not quantified |
Note: Quantitative data for this compound in species other than mice is currently limited in the scientific literature.
Table 2: Concentration of Carnosine, Anserine, and Homocarnosine in Meat of Different Animal Species (mg/100g wet weight)
| Species | Carnosine | Anserine | Homocarnosine | Total HCDs | Reference |
| Beef | High | Low | Traces | High | [4] |
| Rabbit | Moderate | Moderate | Not Reported | Moderate | [4] |
| Pork | High | Low | Traces | High | [4] |
| Horse | High | Low | Not Reported | High | [4] |
| Chicken | Low | High | Not Reported | Very High | [4] |
| Turkey | Low | Very High | Not Reported | Very High | [4] |
Metabolic Pathways: Synthesis and Degradation
The metabolic pathways for this compound involve its synthesis from homocarnosine via methylation and its degradation through the action of carnosinases. Significant species-specific variations are observed in the enzymes responsible for these processes.
Synthesis of this compound
This compound is synthesized by the methylation of homocarnosine. This reaction is catalyzed by a carnosine N-methyltransferase. A key difference exists in the enzyme responsible for this methylation between mammals and other vertebrates.
-
Mammals: In mammals, the enzyme carnosine N-methyltransferase 1 (CARNMT1) is responsible for the methylation of carnosine to anserine.[5] The human CARNMT1 has been shown to also methylate other histidine-containing dipeptides, including homocarnosine, to produce this compound.[6]
-
Birds and Reptiles: In these species, anserine synthesis is catalyzed by a histamine N-methyltransferase-like (HNMT-like) protein.[5][7] This enzyme is genetically distinct from the mammalian CARNMT1.
Caption: Species-specific enzymes in this compound synthesis.
Degradation of this compound
The hydrolysis of this compound back to its constituent amino acids, γ-aminobutyric acid (GABA) and histidine, is carried out by enzymes called carnosinases. There are two main types of carnosinases in humans, CN1 and CN2, with distinct substrate specificities and tissue distributions, which also vary across species.
-
Human Carnosinase 1 (CN1): Also known as serum carnosinase, CN1 is found in the serum and brain.[1] It can hydrolyze both carnosine and homocarnosine.[1][8]
-
Human Carnosinase 2 (CN2): This is a cytosolic enzyme found in various tissues. Notably, human CN2 does not hydrolyze homocarnosine.[1][8]
-
Rodents: A significant species difference is the absence of serum carnosinase (CN1) activity in rodents.[8] This leads to a different profile of histidine dipeptide metabolism, particularly in the central nervous system.
Caption: Species differences in this compound degradation enzymes.
Functional Differences
The functions of this compound are inferred from the known roles of other HCDs, which primarily include pH buffering and antioxidant activities. Species that rely heavily on anaerobic metabolism for energy production tend to have higher concentrations of HCDs in their tissues.
-
pH Buffering: The imidazole ring of histidine has a pKa value close to physiological pH, making it an effective intracellular buffer against the accumulation of lactic acid during anaerobic exercise. Species known for burst activities, such as sprinting mammals and birds with glycolytic flight muscles, have high levels of HCDs.[4]
-
Antioxidant Activity: HCDs can quench reactive oxygen species (ROS) and inhibit lipid peroxidation.[2] The 2-oxo derivative of this compound, 2-oxo-homoanserine, has been detected in the mouse brain and is suggested to have even higher antioxidant activity than its precursor.[1][2][3]
The relative importance of these functions likely varies between species depending on their metabolic profiles and environmental niches. For instance, in highly oxidative muscle, such as that of hummingbirds, HCD content is very low, suggesting a less critical role in such tissues.
Experimental Protocols
The quantification of this compound and other HCDs is most accurately achieved using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol: Quantification of this compound in Biological Tissues by LC-MS/MS
This protocol is based on the methodology described for the analysis of this compound in mouse tissues.[1][2][3]
1. Sample Preparation:
- Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
- Add an internal standard (e.g., a stable isotope-labeled version of the analyte) to the homogenate for accurate quantification.
- Precipitate proteins by adding a solvent such as methanol or acetonitrile.
- Centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant for analysis.
2. Chromatographic Separation:
- Use a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for the separation of polar compounds.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
3. Mass Spectrometric Detection:
- Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Tissue [label="Tissue Sample"];
Homogenization [label="Homogenization\n(with Internal Standard)"];
Protein_Precipitation [label="Protein Precipitation\n(e.g., with Methanol)"];
Centrifugation [label="Centrifugation"];
Supernatant [label="Supernatant Collection"];
LC_Separation [label="HPLC Separation"];
MS_Detection [label="Tandem MS Detection\n(MRM Mode)"];
Data_Analysis [label="Data Analysis and\nQuantification"];
Tissue -> Homogenization;
Homogenization -> Protein_Precipitation;
Protein_Precipitation -> Centrifugation;
Centrifugation -> Supernatant;
Supernatant -> LC_Separation;
LC_Separation -> MS_Detection;
MS_Detection -> Data_Analysis;
}
Caption: Workflow for this compound analysis by LC-MS/MS.
Conclusion and Future Directions
Significant species-specific differences in this compound metabolism are evident, particularly in the enzymes responsible for its synthesis and degradation. While the functional roles of this compound are thought to be similar to other HCDs, its specific contributions to physiology likely vary depending on the species' metabolic adaptations. The lack of extensive quantitative data for this compound across a wide range of species is a major knowledge gap. Future research should focus on:
-
Broadening Quantitative Analysis: Quantifying this compound concentrations in a more diverse array of species to better understand its distribution and evolutionary significance.
-
Functional Studies: Conducting in vivo and in vitro studies to elucidate the specific physiological roles of this compound in different animal models.
-
Enzymatic Characterization: Performing detailed kinetic studies of the enzymes involved in this compound metabolism across various species to provide a more complete picture of its regulation.
A deeper understanding of these species-specific differences will be invaluable for advancing our knowledge of comparative biochemistry and for the effective use of animal models in biomedical research.
References
- 1. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and quantitative analysis of this compound and its 2-oxo derivative in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Distribution and quantitative analysis of this compound and its 2-oxo derivative in mouse tissues - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Carnosine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like) | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
Validating Neuroprotective Effects in Ischemic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Homoanserine and other promising therapeutic agents in preclinical ischemic stroke models. While direct experimental validation for this compound in ischemia remains limited, this document summarizes the available evidence for the closely related dipeptide, Carnosine, and offers a detailed comparison with established and emerging neuroprotective compounds. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
This compound and Carnosine: The Current State of Research
This compound, a methylated derivative of Carnosine, is an endogenous dipeptide found in the mammalian brain. Both compounds are known for their antioxidant and potential neuroprotective properties. However, a comprehensive review of recent literature reveals a notable gap in direct experimental studies validating the neuroprotective effects of this compound in ischemic stroke models.
In contrast, its precursor, Carnosine, has been investigated more extensively. A key study by Rajanikant et al. (2007) compared the neuroprotective efficacy of Carnosine and its analogue Anserine in a permanent middle cerebral artery occlusion (pMCAO) model in mice. The findings from this study are crucial for inferring the potential, yet unproven, effects of this compound.
The study demonstrated that Carnosine was more effective than Anserine in reducing infarct volume and improving neurological function following permanent focal cerebral ischemia.[1] This suggests that the specific structure of these dipeptides plays a significant role in their neuroprotective capacity. Given that this compound shares structural similarities with Carnosine, it is hypothesized to exert neuroprotective effects through similar mechanisms, primarily attributed to its antioxidant and free radical scavenging capabilities. However, without direct experimental evidence, this remains a compelling hypothesis requiring dedicated investigation.
Comparative Analysis of Neuroprotective Agents
To provide a comprehensive overview for researchers, this section compares the neuroprotective efficacy of Carnosine (as a proxy for the potential of this compound) with three other agents that have been extensively studied in preclinical ischemic stroke models: Edaravone, Nerinetide (NA-1), and Uric Acid.
Quantitative Efficacy in Ischemic Stroke Models
The following table summarizes the quantitative data on the neuroprotective effects of these compounds from various preclinical studies.
| Agent | Animal Model | Ischemia/Reperfusion Time | Dosage | Key Findings | Reference |
| Carnosine | Mouse (pMCAO) | Permanent | 100 mg/kg, i.p. | - 55% reduction in infarct volume at 24h- Significant improvement in neurological score | Rajanikant et al., 2007[1] |
| Edaravone | Rat (tMCAO) | 2h / 22h | 3 mg/kg, i.v. | - 28.4% reduction in infarct volume- Significant reduction in neurological deficit score | Zhang et al., 2005[2] |
| Edaravone | Mouse (pMCAO) | Permanent | 3.0 mg/kg, i.v. (pretreatment) | - Infarct volume reduced to ~77% of control | Shichinohe et al., 2003[3] |
| Nerinetide (NA-1) | Non-human primate (tMCAO) | 3.5h / reperfusion | 1.8 mg/kg, i.v. | - ~50% reduction in infarct volume | Cook et al., 2012[4] |
| Nerinetide (NA-1) | Mouse (tMCAO) | 30 or 60 min / 24h | 10 nmol/g, i.v. | - No significant reduction in infarct volume or neurological deficit | Kim et al., 2021[5] |
| Uric Acid | Rat (tMCAO) | 2h / 24h | 16 mg/kg, i.v. | - ~50% reduction in cortical infarct volume | Román et al., 2020[6] |
| Uric Acid | Rodent Models (Meta-analysis) | Various | Various | - Significant reduction in infarct size (SMD: -1.18)- Significant improvement in neurofunctional deficit (SMD: -0.98) | Aliena-Valero et al., 2021[7][8] |
Note: This table presents a selection of data and is not exhaustive. Efficacy can vary significantly based on the specific experimental model and parameters.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the typical experimental protocols used to assess the neuroprotective effects of the compared agents.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[3][6][9][10][11]
Objective: To induce a reproducible ischemic brain injury to evaluate the efficacy of neuroprotective agents.
Procedure:
-
Anesthesia: The animal (rat or mouse) is anesthetized, typically with isoflurane.
-
Surgical Preparation: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
Occlusion: A filament (e.g., a nylon monofilament with a silicon-coated tip) is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: For transient MCAO (tMCAO), the filament is left in place for a specific duration (e.g., 30, 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place for the entire experimental period (e.g., 24 hours).
-
Confirmation of Occlusion: Cerebral blood flow is often monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.
Drug Administration Protocols
-
Carnosine: In the study by Rajanikant et al. (2007), Carnosine (100 mg/kg) was administered intraperitoneally (i.p.) immediately after pMCAO.[1]
-
Edaravone: Edaravone is typically administered intravenously (i.v.). For example, a 3 mg/kg dose can be given as a bolus injection at the time of reperfusion in a tMCAO model.[2][12] Pretreatment protocols have also been used, with administration 30 minutes before the onset of ischemia.[3]
-
Nerinetide (NA-1): In preclinical studies, Nerinetide has been administered intravenously. The ESCAPE-NA1 clinical trial protocol involved a single intravenous dose of 2.6 mg/kg.[13][14]
-
Uric Acid: Uric acid is administered intravenously, often at a dose of 16 mg/kg, shortly after the onset of reperfusion in tMCAO models.[6][15]
Assessment of Neuroprotection
-
Infarct Volume Measurement: 24 to 48 hours post-ischemia, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white, allowing for quantification of the infarct volume.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system (e.g., a 0-5 or 0-18 point scale) that evaluates motor and sensory deficits.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these agents is critical for targeted drug development.
This compound and Carnosine (Hypothesized)
The primary neuroprotective mechanism of Carnosine, and by extension this compound, is believed to be its potent antioxidant and free radical scavenging activity. This helps to mitigate oxidative stress, a key contributor to neuronal damage in ischemia.
Caption: Hypothesized antioxidant mechanism of this compound.
Edaravone
Edaravone is a potent free radical scavenger.[1] Its neuroprotective effects are also mediated through the activation of several signaling pathways, including the Nrf2/HO-1 and PI3K/Akt pathways, which enhance the endogenous antioxidant response and promote cell survival.[1] It has also been shown to activate the GDNF/RET neurotrophic signaling pathway.[16][17]
Caption: Edaravone's multi-pathway neuroprotective action.
Nerinetide (NA-1)
Nerinetide is a peptide that disrupts the interaction between the NMDA receptor and the postsynaptic density protein 95 (PSD-95).[18] This uncouples the NMDA receptor from downstream excitotoxic signaling, particularly the activation of neuronal nitric oxide synthase (nNOS), thereby reducing the production of neurotoxic nitric oxide.[18]
Caption: Nerinetide's mechanism of inhibiting excitotoxicity.
Uric Acid
Uric acid acts as a potent antioxidant, scavenging reactive oxygen species.[19] It is also suggested to activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes.[20] Additionally, it may modulate inflammatory responses and activate the IL-6/STAT3 signaling pathway.[6][9]
Caption: Uric Acid's multifaceted neuroprotective pathways.
Conclusion and Future Directions
While this compound holds theoretical promise as a neuroprotective agent due to its structural similarity to Carnosine and its inherent antioxidant properties, there is a clear and urgent need for direct experimental validation in relevant ischemic stroke models. Future research should focus on:
-
In vivo studies: Evaluating the efficacy of this compound in rodent MCAO models, quantifying its effect on infarct volume and neurological outcomes.
-
Dose-response studies: Determining the optimal therapeutic dose and window for this compound administration.
-
Mechanistic studies: Elucidating the specific signaling pathways modulated by this compound in the context of cerebral ischemia.
By addressing these research gaps, the scientific community can ascertain the true potential of this compound as a therapeutic candidate for ischemic stroke and provide a solid foundation for its comparison with other neuroprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Edaravone neuroprotection effected by suppressing the gene expression of the Fas signal pathway following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 5. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uric Acid Neuroprotection Associated to IL-6/STAT3 Signaling Pathway Activation in Rat Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of uric acid in animal models of ischemic stroke: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uric Acid Neuroprotection Associated to IL-6/STAT3 Signaling Pathway Activation in Rat Ischemic Stroke - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. Uric acid may protect brain function and improve stroke outcomes | Department of Neurology - Carver College of Medicine | The University of Iowa [neurology.medicine.uiowa.edu]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. professional.heart.org [professional.heart.org]
- 15. neurology.org [neurology.org]
- 16. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Uric acid demonstrates neuroprotective effect on Parkinson's disease mice through Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Dietary Homoanserine and Carnosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of dietary homoanserine and its more extensively studied counterpart, carnosine. Due to the limited availability of direct pharmacokinetic data for this compound following oral administration, this comparison will leverage data from its close structural analog, anserine, to infer potential bioavailability characteristics. Both this compound and anserine are N-methylated derivatives of carnosine, a modification known to significantly impact their stability against enzymatic degradation.
Executive Summary
The primary determinant of the systemic bioavailability of carnosine and its analogs is their susceptibility to hydrolysis by the enzyme carnosinase (CN1), which is abundant in human serum. Carnosine is rapidly degraded by CN1, leading to low plasma concentrations and a short half-life after oral ingestion. In contrast, methylated histidine-containing dipeptides, such as anserine, exhibit greater resistance to carnosinase activity. This resistance is attributed to the steric hindrance provided by the methyl group on the imidazole ring, which impedes binding to the active site of CN1.[1] Consequently, anserine demonstrates significantly higher plasma concentrations and greater overall systemic exposure compared to carnosine.
Given that this compound is also a methylated analog of carnosine, it is hypothesized that it shares a similar resistance to carnosinase, which would result in a bioavailability profile superior to that of carnosine and likely comparable to that of anserine.
Quantitative Bioavailability Data
Direct comparative pharmacokinetic data for orally administered this compound is not available in the current literature. The following table summarizes available data for carnosine and anserine, which serves as a proxy for this compound.
| Parameter | Carnosine | Anserine | This compound |
| Plasma Cmax (Peak Concentration) | Low to undetectable in many subjects[2] | Dose-dependent increase; ~0.54-3.12 µM for 4-20 mg/kg doses | Data Not Available |
| Plasma Tmax (Time to Peak) | ~2.4 hours (from beef ingestion) | Data Not Available | Data Not Available |
| Area Under the Curve (AUC) | Significantly lower than anserine | ~2.5-fold higher than anserine when co-administered with carnosine[2] | Data Not Available |
| Susceptibility to Carnosinase (CN1) | High; rapidly hydrolyzed[1] | Low; significantly more resistant than carnosine[1][2] | Hypothesized to be low |
Experimental Protocols
To directly compare the bioavailability of this compound and carnosine, a rigorous experimental protocol is required. The following methodology is a synthesized protocol based on established practices in the field for assessing the pharmacokinetics of histidine-containing dipeptides.
Objective:
To determine and compare the pharmacokinetic profiles of orally administered this compound and carnosine in a murine model.
Materials:
-
Test Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Test Articles: L-Carnosine, L-Homoanserine (purity >98%).
-
Vehicle: Sterile water for oral gavage.
-
Analytical Standards: L-Carnosine, L-Homoanserine, and their stable isotope-labeled internal standards for LC-MS/MS analysis.
-
Equipment: Oral gavage needles, blood collection tubes (containing a carnosinase inhibitor such as EDTA and carnostatin), centrifuge, LC-MS/MS system.
Procedure:
-
Animal Acclimatization and Fasting:
-
House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Fast mice overnight (approximately 12 hours) before administration of the test articles, with free access to water.
-
-
Dosing:
-
Prepare solutions of L-Carnosine and L-Homoanserine in sterile water at a concentration suitable for a dose of 500 mg/kg body weight.
-
Randomly assign mice to one of three groups: Vehicle control, Carnosine (500 mg/kg), and this compound (500 mg/kg).
-
Administer the assigned solution via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) via tail vein or saphenous vein puncture at pre-dose (0) and at 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Collect samples into tubes pre-treated with a carnosinase inhibitor and immediately place them on ice.
-
Centrifuge the blood at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of ice-cold acetonitrile containing the internal standards to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Utilize a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to quantify the parent compounds and their respective product ions.
-
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentration of carnosine and this compound at each time point using the standard curve.
-
Determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC (Area Under the Curve) using non-compartmental analysis.
-
Perform statistical analysis to compare the parameters between the carnosine and this compound groups.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for comparative bioavailability analysis.
Signaling Pathways
Carnosine and its analogs exert their biological effects through various mechanisms, including direct antioxidant action and modulation of key cellular signaling pathways.
1. Antioxidant Defense via Pentose Phosphate Pathway (PPP) Modulation
Histidine-containing dipeptides (HDs) are crucial for protecting cells, such as oligodendrocytes, from oxidative stress. In the absence of these dipeptides, cells compensate by upregulating the Pentose Phosphate Pathway (PPP) to increase the production of NADPH, a key reducing equivalent for antioxidant enzymes.[3][4]
Caption: Antioxidant role of histidine dipeptides and the PPP.
2. Modulation of NF-κB Signaling
Carnosine has been shown to inhibit the activation of the pro-inflammatory NF-κB pathway, which plays a critical role in inflammation and cancer.
Caption: Inhibition of the NF-κB pathway by carnosine.
3. Regulation of ER Stress Pathway
Carnosine and anserine can protect against neurotoxicity by modulating the endoplasmic reticulum (ER) stress pathway.
Caption: Modulation of the ER stress pathway.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of homoanserine and its related histidine-containing dipeptides (HCDs), carnosine and anserine. The information presented herein is intended to support research and development efforts in the fields of antioxidant, anti-inflammatory, and neuroprotective therapeutics.
Introduction: Structural Differences and Biological Significance
Histidine-containing dipeptides are naturally occurring compounds found in high concentrations in muscle and brain tissues.[1][2][3][4] Their core structure consists of a histidine residue linked to a beta- or gamma-amino acid. The subtle variations in this structure give rise to differing biological activities.
-
Carnosine (β-alanyl-L-histidine): Composed of β-alanine and L-histidine.
-
Anserine (β-alanyl-3-methyl-L-histidine): A methylated derivative of carnosine.
-
This compound (γ-aminobutyryl-L-histidine): Contains γ-aminobutyric acid (GABA) instead of β-alanine.[5]
The imidazole ring of the histidine moiety is a key contributor to the antioxidant and metal-chelating properties of these dipeptides.[6][7] However, the nature of the N-terminal amino acid (β-alanine vs. GABA) influences the molecule's flexibility and interaction with biological targets, thereby modulating its overall activity profile. While extensive research has been conducted on carnosine and anserine, quantitative data on the specific activities of this compound are less abundant in the current scientific literature.
Comparative Analysis of Biological Activities
This section details the antioxidant, anti-inflammatory, and neuroprotective properties of this compound, carnosine, and anserine, with a focus on their structure-activity relationships.
Antioxidant Activity
The antioxidant capacity of these dipeptides is attributed to their ability to scavenge reactive oxygen species (ROS), chelate pro-oxidant metal ions, and inhibit lipid peroxidation.[3]
Quantitative Antioxidant Activity Data
| Dipeptide | Assay | IC50 / Activity | Reference |
| Carnosine | DPPH Radical Scavenging | ~1.86 - 25.16% inhibition at 5-50 mM | [6][8] |
| Linoleic Acid Peroxidation | Strong, concentration-dependent inhibition | [3] | |
| Metal Chelating Activity (Fe2+) | Moderate | [6][7] | |
| Anserine | DPPH Radical Scavenging | Lower than carnosine | [3] |
| Linoleic Acid Peroxidation | Lower than carnosine | [3] | |
| Metal Chelating Activity (Fe2+) | Not specified | ||
| This compound | Peroxyl Radical Trapping | Exhibited antioxidant activity | [1][2][4] |
| Lipid Peroxidation | No effect on iron ion-dependent lipid peroxidation | [1] | |
| Hydroxyl Radical Scavenging | Good scavenger | [1] |
Anti-inflammatory Activity
Histidine dipeptides have been shown to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory cytokines and enzymes.
Quantitative Anti-inflammatory Activity Data
| Dipeptide | Assay | IC50 / Activity | Reference |
| Carnosine | TNF-α Inhibition | Significant suppression in diabetic mice | [9] |
| IL-6 Inhibition | Significant suppression in diabetic mice | [9] | |
| iNOS Inhibition | Not specified | ||
| Anserine | TNF-α Inhibition | Not specified | |
| IL-6 Inhibition | Not specified | ||
| iNOS Inhibition | Not specified | ||
| This compound | TNF-α Inhibition | Data not available | |
| IL-6 Inhibition | Data not available | ||
| iNOS Inhibition | Data not available |
Note: Specific IC50 values for the inhibition of inflammatory markers by these dipeptides are not consistently reported in the literature.
Neuroprotective Effects
The neuroprotective actions of these dipeptides are linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways involved in neuronal survival.[10][11]
Comparative Neuroprotective Efficacy
| Dipeptide | Model | Effect | Reference |
| Carnosine | Permanent Focal Cerebral Ischemia (Mouse) | Significant reduction in infarct volume and improved neurological function | [10][11] |
| Anserine | Permanent Focal Cerebral Ischemia (Mouse) | Reduction in infarct size (not statistically significant) | [10][11] |
| This compound | Not specified | Possesses neuroprotective potential (inferred from its antioxidant activity) | [1][2][4] |
Signaling Pathways and Mechanisms of Action
The biological effects of histidine dipeptides are mediated through the modulation of key intracellular signaling pathways.
Nrf2 Antioxidant Response Pathway
Carnosine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.
Endoplasmic Reticulum (ER) Stress Pathway
Carnosine and anserine have been implicated in the regulation of the ER stress pathway, which is activated in response to the accumulation of unfolded or misfolded proteins.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Materials: DPPH, methanol, test compounds, 96-well plate, spectrophotometer.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds.
-
Add 100 µL of each sample dilution to a well in a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
-
Materials: ABTS, potassium persulfate, phosphate-buffered saline (PBS), test compounds, 96-well plate, spectrophotometer.
-
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of each sample dilution to a well in a 96-well plate.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Materials: Lipid source (e.g., brain homogenate), pro-oxidant (e.g., FeSO4/ascorbate), trichloroacetic acid (TCA), thiobarbituric acid (TBA), test compounds, spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing the lipid source, pro-oxidant, and different concentrations of the test compounds.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA solution.
-
Add TBA solution and heat in a boiling water bath for 20 minutes.
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vitro antioxidant activity of histidine dipeptides.
References
- 1. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ccsenet.org [ccsenet.org]
- 7. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [ideas.repec.org]
- 8. vliz.be [vliz.be]
- 9. mdpi.com [mdpi.com]
- 10. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Homoanserine and Homocarnosine as Free Radical Scavengers
For Immediate Release
A comprehensive review of existing literature reveals distinct profiles for homoanserine and homocarnosine in their capacities as free radical scavengers. While both histidine-containing dipeptides demonstrate efficacy in neutralizing certain reactive oxygen species, notable differences in their activity, particularly concerning lipid peroxidation, position them for potentially different therapeutic and research applications. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Efficacy
The direct scavenging activity of this compound and homocarnosine has been evaluated against various free radicals. The available quantitative data from comparative studies are summarized below.
| Free Radical Species | Compound | Efficacy/Rate Constant | Reference |
| Peroxyl Radicals | Homocarnosine | 35% as effective as carnosine in inhibiting linoleic acid oxidation at 10 mM. | [1] |
| This compound | Data not directly available in comparative studies with homocarnosine. However, its structural analog, anserine, shows comparable activity to carnosine. | ||
| Hydroxyl Radicals | Homocarnosine | Both are considered good scavengers of hydroxyl radicals. | [2][3] |
| This compound | Both are considered good scavengers of hydroxyl radicals. | [2][3] | |
| Singlet Oxygen | Homocarnosine | Specific rate constant data not readily available. | |
| This compound | The structurally similar anserine has a quenching rate constant (Kq) of (3 ± 1) x 10⁷ M⁻¹s⁻¹. | [4] | |
| Lipid Peroxidation | Homocarnosine | No inhibitory effect on iron ion-dependent lipid peroxidation. | [2][3] |
| This compound | The structurally similar anserine exhibits weak inhibitory effects on iron ion-dependent lipid peroxidation. | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Peroxyl Radical Scavenging Activity (Linoleic Acid Oxidation Assay)
This assay, as described in the work by Kohen et al. (1988), measures the ability of an antioxidant to inhibit the oxidation of linoleic acid initiated by a peroxyl radical generator.[1]
Materials:
-
Linoleic acid
-
2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) as a peroxyl radical initiator
-
Phosphate buffer (pH 7.4)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of linoleic acid in methanol.
-
Prepare stock solutions of this compound and homocarnosine in phosphate buffer.
-
In a reaction vessel, combine the linoleic acid solution, the antioxidant solution (or buffer for control), and the phosphate buffer.
-
Initiate the reaction by adding the AMVN solution.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) with constant shaking.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Analyze the aliquots by HPLC to quantify the remaining linoleic acid and the formation of linoleic acid hydroperoxides (the primary oxidation product), typically detected at 234 nm.
-
The rate of oxidation is determined by the rate of disappearance of linoleic acid or the rate of formation of its hydroperoxides.
-
The antioxidant efficacy is calculated as the percentage of inhibition of the oxidation rate compared to the control.
Hydroxyl Radical Scavenging Activity
As outlined in studies by Aruoma et al. (1989), the scavenging of hydroxyl radicals can be assessed by various methods, including the deoxyribose degradation assay.[2][3]
Materials:
-
Deoxyribose
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare solutions of deoxyribose, FeCl₃, EDTA, ascorbic acid, and H₂O₂ in phosphate buffer.
-
In a reaction tube, mix the deoxyribose solution, FeCl₃-EDTA premixed solution, the antioxidant solution (this compound or homocarnosine), and ascorbic acid.
-
Initiate the reaction by adding H₂O₂. This mixture generates hydroxyl radicals via the Fenton reaction.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by the addition of TBA solution.
-
Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to develop a pink chromogen from the reaction of TBA with degraded deoxyribose products.
-
After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).
-
The scavenging activity is calculated by comparing the absorbance of the sample with that of the control (without the antioxidant).
Signaling Pathways and Mechanistic Insights
The antioxidant effects of histidine-containing dipeptides like this compound and homocarnosine are not solely due to direct radical scavenging. They are also believed to exert indirect antioxidant effects through the modulation of cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the endogenous antioxidant response.[5][6]
While direct evidence for this compound and homocarnosine is still emerging, the activation of the Nrf2 pathway by other histidine-containing dipeptides suggests a common mechanism.[5]
References
- 1. pnas.org [pnas.org]
- 2. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenching of singlet molecular oxygen by carnosine and related antioxidants. Monitoring 1270-nm phosphorescence in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
In Vivo Buffering Capacity: A Comparative Analysis of Homoanserine and Anserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo buffering capacity of two naturally occurring histidine-containing dipeptides (HCDs): homoanserine and anserine. While direct comparative studies on their in vivo buffering capacity are not available in the current scientific literature, this document synthesizes key physicochemical properties and outlines a robust experimental protocol for future investigations.
Histidine-containing dipepeptides, such as anserine and carnosine, are known to act as powerful intracellular buffers, helping to maintain pH homeostasis during periods of intense metabolic activity.[1][2] Their efficacy as buffers is primarily attributed to the imidazole ring of the histidine residue, which has a pKa value close to the physiological pH.[3][4] This allows them to accept or donate protons, thereby resisting changes in intracellular pH.
Physicochemical Properties Influencing Buffering Capacity
The primary determinant of a molecule's buffering capacity in a biological system is its pKa value. The closer the pKa of the buffering group is to the physiological pH (typically around 7.0-7.4), the more effective it will be as a buffer in that range.
| Dipeptide | pKa (Imidazole Group) | Source |
| Anserine | 7.1 | [1][5] |
| This compound | 9.99 (Strongest Basic) | [6] |
Note: The provided pKa for this compound's strongest basic group is likely for the primary amine, not the imidazole ring. The pKa of the imidazole ring in this compound is expected to be closer to that of other HCDs, in the range of 6.8-7.1, making it a potentially effective physiological buffer. However, precise experimental determination is needed for a definitive comparison.
Proposed Experimental Protocol for In Vivo Comparison
To definitively compare the in vivo buffering capacity of this compound and anserine, a controlled study using a non-invasive technique such as ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) is recommended. This method allows for the real-time measurement of intracellular pH in skeletal muscle or brain tissue.
Objective
To compare the in vivo buffering capacity of exogenously administered this compound and anserine in a rat model under conditions of induced acidosis.
Materials
-
Male Wistar rats (n=30, 250-300g)
-
This compound (pharmaceutical grade)
-
Anserine (pharmaceutical grade)
-
Saline solution (0.9% NaCl)
-
Anesthetics (e.g., isoflurane)
-
³¹P-MRS compatible animal monitoring system
-
High-field MRI scanner equipped for ³¹P spectroscopy
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo comparison of this compound and anserine buffering capacity.
Detailed Methodology
-
Animal Acclimatization and Grouping:
-
House rats under standard conditions for one week to acclimatize.
-
Randomly divide the rats into three groups: Control (saline), this compound, and Anserine.
-
-
Administration of Test Compounds:
-
Dissolve this compound and anserine in sterile saline to the desired concentration.
-
Administer the respective solutions or saline to the rats via intraperitoneal injection 60 minutes prior to the experiment.
-
-
³¹P-MRS Procedure:
-
Anesthetize the rat using isoflurane.
-
Secure the rat in a prone position within the MRI scanner, with the hindlimb positioned over the MRS surface coil.
-
Acquire baseline ³¹P-MRS spectra from the gastrocnemius muscle to determine the initial intracellular pH.
-
Induce a state of metabolic acidosis. This can be achieved through controlled electrical stimulation of the muscle or by inducing a brief period of hypoxia.
-
Continuously acquire ³¹P-MRS spectra throughout the acidosis induction and recovery periods.
-
-
Data Analysis:
-
Process the acquired spectra to determine the chemical shift of inorganic phosphate (Pi) relative to phosphocreatine (PCr).
-
Calculate the intracellular pH using the Henderson-Hasselbalch equation, which relates the chemical shift difference between Pi and PCr to pH.[7][8]
-
Plot the change in intracellular pH over time for each group.
-
The buffering capacity can be inferred by comparing the magnitude and rate of pH drop and recovery between the groups. A smaller and slower pH drop in the treatment groups compared to the control group would indicate effective buffering.
-
Conclusion
The proposed ³¹P-MRS experimental protocol provides a robust framework for a definitive in vivo comparison. The results of such a study would be of significant interest to researchers in the fields of exercise physiology, neuroscience, and drug development, potentially opening new avenues for therapeutic interventions targeting pH dysregulation in various pathological conditions.
References
- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0005767) [hmdb.ca]
- 7. Magnetic Resonance Techniques for Assessing in Vivo pH - Ecurater Journals [ecurater.com]
- 8. Frontiers | Magnetic Resonance pH Imaging in Stroke – Combining the Old With the New [frontiersin.org]
2-Oxo-Homoanserine: A Novel and Sensitive Marker of Oxidative Stress
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of reliable biomarkers is a cornerstone of research into oxidative stress-related pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. While established markers have proven invaluable, the quest for greater sensitivity and specificity is ongoing. This guide provides a comprehensive validation of 2-oxo-homoanserine as a promising new marker of oxidative stress, comparing its performance with established alternatives through experimental data and detailed protocols.
At a Glance: 2-Oxo-Homoanserine vs. Established Markers
| Feature | 2-Oxo-Homoanserine | Malondialdehyde (MDA) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Protein Carbonyls |
| Biomolecule Damaged | Imidazole-containing dipeptide (Homoanserine) | Polyunsaturated fatty acids | DNA (Guanine base) | Proteins (various amino acid residues) |
| Nature of Marker | Specific oxidation product | Secondary product of lipid peroxidation | DNA adduct | General protein oxidation marker |
| Measurement Method | HPLC-ESI-MS/MS | TBARS Assay (Spectrophotometry) | ELISA, LC-MS/MS | DNPH Assay (Spectrophotometry) |
| Key Advantages | High sensitivity and specificity; direct oxidation product | Widely used and cost-effective | Well-validated for DNA damage | Reflects cumulative protein damage |
| Limitations | Requires specialized equipment (LC-MS/MS) | Can be influenced by non-lipid sources | Can be repaired, affecting levels | Can be influenced by other factors |
| Sample Types | Tissues (brain, muscle, etc.), potentially biofluids | Plasma, serum, tissue homogenates | Urine, plasma, tissue DNA extracts | Plasma, serum, tissue homogenates |
The Rise of 2-Oxo-Homoanserine: Evidence of a Superior Marker
Recent studies have highlighted that 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs), such as 2-oxo-homoanserine, are endogenously produced and exhibit significantly greater antioxidant capacity than their precursors.[1][2][3] The conversion of this compound to 2-oxo-homoanserine is believed to be a critical step in the antioxidant functions of these dipeptides.[1] Importantly, the production of 2-oxo-IDPs, including 2-oxo-carnosine (a close analog of 2-oxo-homoanserine), has been shown to increase in response to oxidative stress.[1][4] For instance, in a mouse model of sepsis-associated encephalopathy, the levels of 2-oxo-IDPs in the brain were notably enhanced.[4][5] Furthermore, in vitro studies have demonstrated that 2-oxo-carnosine provides significant protection to neuronal cells against cytotoxicity induced by oxidative stressors like H2O2, a protective effect not observed with its precursor, carnosine.[4][5] These findings strongly suggest that 2-oxo-homoanserine is not just a marker of damage but an active participant in the antioxidant defense system, making it a potentially more dynamic and sensitive indicator of oxidative stress.
Experimental Protocols: A Guide to Measurement
Accurate and reproducible measurement is paramount in biomarker validation. Below are detailed protocols for the quantification of 2-oxo-homoanserine and the established markers.
Quantification of 2-Oxo-Homoanserine via HPLC-ESI-MS/MS
This method offers high sensitivity and specificity for the detection of 2-oxo-homoanserine.
Sample Preparation (from tissue):
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation using a solvent like methanol or acetone.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a vacuum and reconstitute in the initial mobile phase for injection.
-
Include a stable isotope-labeled internal standard of 2-oxo-homoanserine for accurate quantification.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A suitable column for separating small polar molecules, such as a reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both native and isotope-labeled 2-oxo-homoanserine.
Measurement of Malondialdehyde (MDA) using the TBARS Assay
A widely used colorimetric method for estimating lipid peroxidation.
Procedure:
-
Mix the sample (plasma, serum, or tissue homogenate) with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with an MDA standard.
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA
An immunoassay-based method for detecting this specific DNA oxidation product.
Procedure:
-
Add standards and samples (urine, plasma, or DNA extracts) to the wells of a microplate pre-coated with an antibody specific for 8-OHdG.
-
Incubate to allow the 8-OHdG in the sample to bind to the antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the 8-OHdG concentration based on a standard curve.
Determination of Protein Carbonyls via the DNPH Assay
A common spectrophotometric method for assessing general protein oxidation.
Procedure:
-
Incubate protein samples with 2,4-dinitrophenylhydrazine (DNPH) to form protein hydrazones.
-
Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.
-
Wash the protein pellet with an ethanol/ethyl acetate mixture.
-
Resuspend the protein pellet in a strong denaturing agent (e.g., guanidine hydrochloride).
-
Measure the absorbance of the protein hydrazones at approximately 375 nm.
-
Calculate the protein carbonyl content relative to the total protein concentration.
Visualizing the Pathways and Processes
To better understand the context in which these markers are relevant, the following diagrams illustrate the general signaling pathway of oxidative stress and a typical experimental workflow for biomarker validation.
Caption: General pathway of oxidative stress leading to the formation of various biomarkers.
Caption: Experimental workflow for the comparative validation of oxidative stress biomarkers.
Conclusion: A Path Forward
The validation of 2-oxo-homoanserine presents a significant advancement in the field of oxidative stress research. Its high sensitivity, specificity, and direct involvement in the antioxidant defense mechanism position it as a potentially superior biomarker compared to more general and indirect markers. While the requirement for sophisticated analytical instrumentation may be a current limitation, the richness of the data it provides can offer unparalleled insights into the dynamics of oxidative stress in health and disease. For researchers and drug development professionals, the adoption of 2-oxo-homoanserine as a key biomarker could pave the way for more precise diagnostics and the development of more effective therapeutic interventions against oxidative stress-related disorders.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Homoanserine Disposal
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step protocol for the proper disposal of homoanserine, a dipeptide utilized in various research applications. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.
Hazard Profile and Safety Precautions
Based on general classifications for similar chemical compounds, this compound should be handled with care. While not classified as hazardous under GHS in some contexts, related compounds can cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[1] Under no circumstances should it be discarded down the drain or in regular trash.[1]
Phase 1: Waste Segregation and Containerization
-
Identify as Hazardous Waste : All unused, surplus, or contaminated this compound is to be treated as hazardous waste.[1]
-
Segregate the Waste : Designate a specific container for solid, non-halogenated organic chemical waste. To prevent dangerous reactions, do not mix with other waste streams such as liquid, halogenated, or biological waste.[1][3]
-
Use a Suitable Container : The waste container must be in good condition, compatible with the chemical, and possess a secure lid to prevent leaks or spills.[1][4] It is often recommended to use the original container if it is in good condition.[5]
Phase 2: Labeling and Storage
-
Label the Container Clearly : Affix a "Hazardous Waste" label to the container.[1] The label must include:
-
Store Safely : Keep the waste container tightly closed except when adding waste.[6] Store it in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1][6] This designated area is often referred to as a Satellite Accumulation Area (SAA).[6][7]
Phase 3: Final Disposal
-
Arrange for Professional Disposal : The final step involves arranging for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] These entities are equipped to handle, treat, and dispose of laboratory waste in compliance with all regulatory requirements.[1]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware : Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a designated solid waste container lined with a plastic bag and disposed of as chemical waste.[2]
-
Empty Containers : A container that held this compound must be triple-rinsed with an appropriate solvent.[1] This rinsate must be collected and treated as hazardous waste.[1] After thorough rinsing, the original label should be defaced or removed to prevent misidentification before the container is discarded or recycled according to institutional protocols.[2]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Homoanserine
For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and operational plans for the handling and disposal of Homoanserine in a laboratory setting. Our aim is to be your preferred resource for laboratory safety, fostering a deep trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, which is a white and odorless solid, a comprehensive approach to personal safety is paramount. The following personal protective equipment is required to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable chemically resistant gloves should be worn. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn at all times to prevent skin exposure. |
| Respiratory Protection | Not generally required | Under normal use conditions with adequate ventilation, respiratory protection is not necessary. Avoid dust formation. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is essential for safety and research integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound should be stored in a tightly sealed container in a cool, dry place, protected from light.
Handling and Preparation of Solutions
-
Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
-
Avoid direct contact with the skin, eyes, and clothing.
-
When preparing solutions, slowly add this compound to the solvent to prevent splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, and date of preparation.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
Spills and Leaks
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment : For minor spills, contain the spill using absorbent materials like vermiculite or sand.
-
Cleanup : Gently sweep up the solid material, avoiding dust formation. Place the contained spill and cleanup materials into a labeled, sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area with an appropriate solvent.
Personal Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, leak-proof hazardous waste container. This includes unused this compound powder and contaminated items such as weigh boats and paper towels. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. For aqueous solutions, chemical inactivation using a 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%) with a contact time of at least 30 minutes, followed by pH neutralization, may be an appropriate pre-treatment before collection, subject to institutional guidelines. |
| Contaminated Sharps | Dispose of in a puncture-resistant, leak-proof sharps container labeled as "Chemically Contaminated Sharps." |
Experimental Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol outlines a common method to assess the antioxidant potential of this compound.
Materials
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of this compound and Control Solutions : Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the positive control.
-
Assay :
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
-
Incubation : Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Data Analysis : The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Potential Signaling Pathways of this compound
Based on its structural similarity to other imidazole-containing dipeptides like carnosine and anserine, this compound is hypothesized to exert its biological effects through similar mechanisms, including antioxidant and anti-glycation activities.
Caption: Potential mechanisms of this compound action.
This diagram illustrates the hypothesized pathways through which this compound may exert its protective effects, including direct scavenging of reactive oxygen species, inhibition of glycation, and modulation of the mTOR signaling pathway. These actions collectively contribute to the reduction of cellular damage and dysfunction.
Caption: DPPH antioxidant assay workflow.
This flowchart outlines the key steps of the DPPH radical scavenging assay, a common method for evaluating the in vitro antioxidant activity of a compound like this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
